3-Quinolineboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
quinolin-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDICLRMNDWZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370433 | |
| Record name | 3-quinolineboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191162-39-7 | |
| Record name | 3-quinolineboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Quinolineboronic acid CAS number and properties
An In-depth Technical Guide to 3-Quinolineboronic Acid
Introduction
This compound, identified by CAS number 191162-39-7, is a versatile heterocyclic organic compound.[1][2][3] It belongs to the family of arylboronic acids, which are crucial reagents in modern organic synthesis. The presence of the quinoline scaffold, a key pharmacophore in many biologically active compounds, combined with the reactive boronic acid moiety, makes it a valuable building block in medicinal chemistry and materials science.[4][5] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility for researchers in drug development.
Properties of this compound
The physical and chemical properties of this compound are summarized below. It typically appears as a solid, with colors ranging from light pink or orange to light brown powder.[6]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 191162-39-7 | [1][2][3] |
| Molecular Formula | C₉H₈BNO₂ | [1][2][7] |
| Molecular Weight | 172.98 g/mol | [1][2] |
| Melting Point | 191-196 °C | [1] |
| 148-155 °C | [7][8] | |
| Boiling Point | 400.3 ± 37.0 °C (Predicted) | [7] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [7] |
| Form | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Synonyms | (3-Quinolinyl)boronic acid, (3-Quinolyl)boronic acid, Quinolin-3-ylboronic acid | [1] |
Note: Discrepancies in melting point values may arise from different experimental conditions or the presence of varying amounts of the corresponding anhydride.[6]
Safety and Handling
This compound is classified as an irritant. Appropriate safety precautions must be taken during handling.
Table 2: Hazard and Safety Information
| Category | Information | Reference |
| Signal Word | Warning | [1][9] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][9] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |
| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |
| Target Organs | Respiratory system | [1] |
| Personal Protective | Wear suitable protective clothing, gloves, and eye/face protection. | [7][10] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. | [9][11] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water. | [9][11] |
| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. | [9][11] |
| Storage | Store in a well-ventilated, dry, and cool place. Keep container tightly closed. | [1][11] |
Experimental Protocols
Synthesis of this compound from 3-Bromoquinoline
This protocol describes a common method for synthesizing this compound via lithium-halogen exchange followed by borylation.[12][13]
Materials:
-
3-Bromoquinoline
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexane (e.g., 2M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
2M Sodium bicarbonate (NaHCO₃) or 5N Sodium hydroxide (NaOH)
-
Ethyl acetate (EA) or Tetrahydrofuran (THF) for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Dry ice/acetone bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Setup: Add 3-bromoquinoline (1 equivalent) and triisopropyl borate (2 equivalents) to a two-necked round-bottom flask under an inert nitrogen atmosphere. Dissolve the reactants in anhydrous THF.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2 equivalents) dropwise to the cooled solution over 1 hour, maintaining the temperature at -78°C.
-
Reaction: Stir the mixture at -78°C for an additional 2 hours.
-
Warming: Remove the cooling bath and allow the reaction mixture to warm slowly to 0°C.
-
Quenching: Quench the reaction by adding 2M HCl solution.
-
Neutralization: Adjust the pH of the aqueous layer to ~7 using a 2M NaHCO₃ or 5N NaOH solution.[12][13]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 100 mL).[13]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitation: Add hexane to the concentrated residue to precipitate the product.
-
Isolation: Collect the resulting white solid via filtration to yield this compound.[13]
Caption: General workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling
This compound is a key reactant for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of complex heterobiaryls.[1][4][8]
General Protocol:
-
Setup: In a reaction vessel, combine the aryl halide or triflate (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(dppf) or Pd₂(dba)₃/ligand, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, CsF, or Na₂CO₃, 2-10 equivalents).[14]
-
Solvent: Add a suitable solvent system, such as a mixture of toluene/dioxane and an aqueous base solution (e.g., 2M Na₂CO₃).[14]
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., at 85-100°C) for several hours or until the reaction is complete (monitored by TLC or LC-MS).[14][15]
-
Workup: After cooling to room temperature, filter the mixture through Celite. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry, concentrate, and purify the crude product using column chromatography to isolate the desired coupled product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its applications include:
-
Antiviral Agents: It is used as a reactant in the preparation of P1-substituted HIV protease inhibitors that show activity against drug-resistant viral strains.[1]
-
Anticancer Research: The quinoline nucleus is a component of various anticancer agents.[16] this compound has been incorporated into novel compounds designed as dual CLK/ROCK inhibitors for potential cancer therapy.[17]
-
Signal Transduction Inhibition: It serves as a building block for synthesizing inhibitors of TGF-β1 and activin A signaling pathways.[1]
-
Antibacterial Research: The compound has been identified as a potential inhibitor of the NorA efflux pump in Staphylococcus aureus, which could help in overcoming antibiotic resistance.[6] When tested against a NorA over-expressing strain, it enhanced the activity of ciprofloxacin.
-
Fluorescent Probes: Like other boronic acid derivatives, it can be used in the development of fluorescent sensors, particularly for detecting sugar molecules.[6][8]
Caption: Role of this compound as a key building block in drug discovery.
Conclusion
This compound is a cornerstone reagent for chemists and pharmacologists. Its well-defined properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, provide a reliable pathway to novel and complex molecular architectures. Its demonstrated utility in the synthesis of potent antiviral, anticancer, and antibacterial compounds underscores its significance in the ongoing quest for new therapeutic agents. Proper handling and adherence to established protocols are essential for its safe and effective use in the laboratory.
References
- 1. This compound 191162-39-7 [sigmaaldrich.com]
- 2. store.p212121.com [store.p212121.com]
- 3. Quinoline-3-boronic acid | [frontierspecialtychemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 191162-39-7 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound [myskinrecipes.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. Page loading... [guidechem.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
3-Quinolineboronic acid chemical structure and IUPAC name
An In-Depth Technical Guide to 3-Quinolineboronic Acid: Structure, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
This compound is a bifunctional organic compound featuring a quinoline core and a boronic acid group. This structure positions it as a highly valuable and versatile intermediate in modern organic synthesis and medicinal chemistry. The quinoline moiety is a privileged scaffold found in numerous biologically active compounds, while the boronic acid functional group serves as a powerful handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]
This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental chemical properties, detailed synthetic protocols, and key applications, with a focus on the practical insights necessary for its successful utilization in the laboratory.
Chemical Identity: Structure and Properties
A precise understanding of a reagent's structure and physicochemical properties is the foundation of its effective application.
Chemical Structure and IUPAC Nomenclature
The formal IUPAC name for this compound is (quinolin-3-yl)boronic acid . It is also commonly referred to by synonyms such as (3-quinolinyl)boronic acid or simply 3-quinolyl boronic acid.[3] The structure consists of a quinoline ring system where a boronic acid [-B(OH)₂] group is substituted at the C3 position.
Caption: Chemical structure of (quinolin-3-yl)boronic acid.
Physicochemical Properties
A summary of key properties is essential for handling, storage, and experimental design. Note that this compound may contain varying amounts of its anhydride, which can affect physical properties like melting point.[4][5]
| Property | Value | Source(s) |
| CAS Number | 191162-39-7 | [3] |
| Molecular Formula | C₉H₈BNO₂ | [5][6] |
| Molecular Weight | 172.98 g/mol | [3] |
| Appearance | Light pink or orange to light brown powder | [4][5] |
| Melting Point | 191-196 °C | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
| Storage | 2-8°C, under inert atmosphere | |
| SMILES | OB(O)c1cnc2ccccc2c1 | |
| InChI Key | YGDICLRMNDWZAK-UHFFFAOYSA-N |
Synthesis Protocol: From 3-Bromoquinoline
The most common and reliable synthesis of this compound proceeds from 3-bromoquinoline via a halogen-metal exchange followed by borylation.[4][7][8] This method provides good yields and a relatively pure product after workup and purification.
Mechanistic Considerations
The synthesis is a two-step process performed in a single pot.
-
Lithiation (Halogen-Metal Exchange): 3-bromoquinoline is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C). The highly polarized C-Li bond in n-BuLi facilitates the exchange of the bromine atom on the electron-deficient quinoline ring for a lithium atom. The extremely low temperature is critical to prevent side reactions, such as the addition of n-BuLi to the quinoline ring, and to manage the exothermic nature of the exchange.
-
Borylation: An electrophilic boron source, such as triisopropyl borate [B(Oi-Pr)₃], is added to the newly formed 3-quinolinyllithium intermediate. The nucleophilic carbon of the organolithium attacks the electrophilic boron atom.
-
Hydrolysis: The reaction is quenched with an acidic aqueous solution. This hydrolyzes the boronic ester intermediate to yield the final this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[4][8] All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Materials:
-
3-Bromoquinoline (1.0 eq, e.g., 3.00 g, 14.49 mmol)
-
Triisopropyl borate (2.0 eq, e.g., 6.7 mL, 29.06 mmol)
-
n-Butyllithium (2.0 eq, e.g., 14.50 mL of 2.0 M solution in hexane, 29.00 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric Acid (HCl)
-
2 M Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
-
Procedure:
-
To a dry 250 mL two-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-bromoquinoline (3.00 g, 14.49 mmol) and dissolve it in anhydrous THF (100 mL).
-
Add triisopropyl borate (6.7 mL, 29.06 mmol) to the solution.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (14.50 mL of a 2.0 M solution) dropwise via the dropping funnel over a period of 1 hour. Maintain the internal temperature below -70 °C. Self-Validation Insight: Slow addition is crucial to control the exotherm and prevent side reactions.
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 2 hours to ensure complete halogen-metal exchange.
-
Remove the cooling bath and allow the reaction to slowly warm to 0 °C.
-
Carefully quench the reaction by adding 2 M HCl solution until the mixture is acidic.
-
Adjust the pH to ~7 by the slow addition of 2 M NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Add hexane to the crude residue to precipitate the product. Filter the solid, wash with cold hexane, and dry under vacuum to yield this compound as a white solid (Typical yield: ~80%).[4][8]
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C(sp²)-C(sp²) bonds.[1][9][10] This reaction is a cornerstone of synthetic chemistry due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.
Catalytic Cycle
The reaction is catalyzed by a Palladium(0) species and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[11]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the quinolin-3-yl moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for coupling this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
-
Materials:
-
Aryl Halide (Ar-X) (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)
-
-
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.3 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Expertise Insight: This step, known as degassing, is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add the degassed solvent (e.g., 1,4-dioxane and water) and stir the mixture for 10 minutes at room temperature to ensure good mixing.[12]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 3-arylquinoline product.[12]
-
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold and boronic acid functionality make this reagent particularly attractive for drug discovery.[13]
-
Antibacterial Research: this compound has been identified as a potential inhibitor of the NorA efflux pump in Staphylococcus aureus.[4][14] Efflux pumps are a major mechanism of antibiotic resistance; by inhibiting them, this compound can restore the efficacy of existing antibiotics like ciprofloxacin.[14]
-
Antiviral Agents: It serves as a key reactant in the preparation of P1-substituted, symmetry-based inhibitors of the human immunodeficiency virus (HIV) protease, which are designed to be effective against drug-resistant viral strains.
-
Oncology and Signaling Inhibition: The molecule is used to synthesize inhibitors of TGF-β1 and activin A signaling, pathways often implicated in cancer progression. Furthermore, boronic acid-containing pyrazolo[4,3-f]quinoline compounds, derived from related structures, have been developed as dual CLK/ROCK inhibitors with demonstrated anticancer properties.[15]
-
Fluorescent Sensing: Like other arylboronic acids, it can be used in the development of fluorescent sensors that change their properties upon binding to saccharides.[4]
Safety and Handling
Proper handling is essential for laboratory safety.
-
Hazards: this compound is an irritant. It can cause skin, eye, and respiratory system irritation.[5] It may also be harmful if swallowed.[5]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[5] Work in a well-ventilated area or a chemical fume hood to avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its robust synthesis and its predictable, high-yielding reactivity in Suzuki-Miyaura cross-coupling reactions make it a reliable choice for accessing complex 3-arylquinoline scaffolds. Its demonstrated utility in developing inhibitors for antibacterial, antiviral, and anticancer targets underscores its significance for the drug discovery community. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, empowers researchers to fully leverage its potential in creating novel and impactful molecules.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. 191162-39-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 191162-39-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Quinoline-3-boronic acid | C9H8BNO2 | CID 2734663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. キノリン-3-ボロン酸 | Quinoline-3-boronic Acid | 191162-39-7 | 東京化成工業株式会社 [tcichemicals.com]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-Quinolineboronic Acid: Synthesis, Applications, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-quinolineboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in developing novel therapeutic agents.
Core Molecular and Physicochemical Properties
This compound is a stable, solid compound at room temperature, appearing as a light pink or orange to light brown powder. It is a key intermediate in the synthesis of a wide range of organic molecules due to the reactivity of its boronic acid moiety, particularly in palladium-catalyzed cross-coupling reactions.
| Property | Value | References |
| Molecular Formula | C₉H₈BNO₂ | [1][2][3][4][5] |
| Molecular Weight | 172.98 g/mol | [1][2][3][4][5] |
| CAS Number | 191162-39-7 | [1][2][3][5] |
| Melting Point | 191-196 °C | [2][5] |
| Boiling Point (Predicted) | 400.3 ± 37.0 °C | [1] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| Storage Temperature | 2-8°C | [2][5] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a lithium-halogen exchange reaction starting from 3-bromoquinoline, followed by quenching with a trialkyl borate.
Experimental Protocol: Synthesis from 3-Bromoquinoline
Objective: To synthesize this compound from 3-bromoquinoline.
Materials:
-
3-Bromoquinoline
-
Triisopropyl borate
-
n-Butyllithium (2.5 M solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
2N Hydrochloric acid (HCl)
-
5N Sodium hydroxide (NaOH) or 2M Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Acetonitrile (for recrystallization)
Procedure:
-
Reaction Setup: In a 250 mL two-necked, round-bottomed flask equipped with a temperature probe, magnetic stirrer, and nitrogen inlet, add 3-bromoquinoline (3.00 g, 14.49 mmol) and anhydrous tetrahydrofuran (100 mL).[6][7] To this solution, add triisopropyl borate (3.30 mL, 29.06 mmol).[6][7]
-
Lithium-Halogen Exchange: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[6][7]
-
Slowly add n-butyllithium (14.50 mL of a 2M solution in hexane, 29.00 mmol) dropwise over 1 hour, maintaining the temperature at -78 °C.[6][7]
-
Quenching and Work-up: Remove the dry ice/acetone bath and allow the reaction mixture to warm to 0 °C.[6][7]
-
Quench the reaction by adding 2 M hydrochloric acid solution.[6][7]
-
Adjust the pH to 7 with a 2 M sodium bicarbonate solution.[6][7]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[6][7]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.[6][7]
-
Purification: Concentrate the filtrate under reduced pressure. Precipitate the product by adding hexane to yield a white solid.[6][7] The yield for this procedure is reported to be around 80%.[6][7]
Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryls, vinylarenes, and polyolefins, which are common structural motifs in pharmaceuticals and functional materials.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
Objective: To synthesize a 3-arylquinoline via Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Drug Development
This compound and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities.
Inhibition of Staphylococcus aureus NorA Efflux Pump
Multidrug resistance in bacteria is a major global health concern. One mechanism of resistance is the overexpression of efflux pumps, such as NorA in Staphylococcus aureus, which actively transport antibiotics out of the bacterial cell. This compound has been identified as a potential inhibitor of the NorA efflux pump.[8][9] By blocking this pump, it can restore the efficacy of antibiotics like ciprofloxacin against resistant strains.
Objective: To assess the NorA efflux pump inhibitory activity of this compound by measuring the accumulation of the fluorescent substrate ethidium bromide (EtBr).
Materials:
-
Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B)
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
This compound
-
Reserpine (positive control inhibitor)
-
Glucose
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture: Grow the S. aureus strain overnight in TSB at 37 °C.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Loading with EtBr: Add EtBr to the cell suspension at a final concentration of 1-2 µg/mL and incubate to allow the substrate to enter the cells.
-
Efflux Initiation: Centrifuge the loaded cells, discard the supernatant, and resuspend the pellet in PBS containing glucose (to energize the pump).
-
Inhibitor Addition: Aliquot the cell suspension into the wells of a 96-well plate. Add varying concentrations of this compound. Include wells with no inhibitor (negative control) and wells with reserpine (positive control).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader (e.g., excitation at 530 nm, emission at 600 nm) and monitor the fluorescence over time. A decrease in fluorescence indicates efflux of EtBr, while sustained or increased fluorescence suggests inhibition of the efflux pump.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the percentage of efflux inhibition compared to the control. Determine the IC₅₀ value of this compound.
Synthesis of HIV-1 Protease Inhibitors
HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus. Boronic acid-containing compounds have been designed as potent inhibitors of this enzyme.[10][11][12] The boronic acid moiety can form hydrogen bonds with the catalytic aspartate residues in the active site of the protease, leading to strong inhibition.[11][12] this compound serves as a valuable scaffold for the synthesis of these novel HIV-1 protease inhibitors.
Objective: To determine the inhibitory activity (Kᵢ or IC₅₀) of a this compound derivative against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., RE(EDANS)S-QIFLETSK(DABCYL)R)
-
Assay buffer (e.g., sodium acetate, pH 5.0, containing NaCl and DTT)
-
Test inhibitor synthesized from this compound
-
Known HIV-1 protease inhibitor (e.g., Darunavir) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the HIV-1 protease, the FRET substrate, and the test inhibitor in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In the wells of a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test inhibitor. Include wells with the positive control inhibitor and a solvent-only control (no inhibitor).
-
Add a fixed concentration of HIV-1 protease to all wells except for the blank (no enzyme) wells.
-
Reaction Initiation: Initiate the reaction by adding the FRET substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore-quencher pair (e.g., Ex/Em = 330/450 nm).[13][14]
-
Measure the increase in fluorescence kinetically at 37 °C for 1-3 hours.[13][14]
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[13][14]
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.[1]
-
Modulation of Cancer-Related Signaling Pathways
Quinoline derivatives have been extensively studied as anticancer agents. Many of these compounds exert their effects by targeting key intracellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[15][16][17] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[15] this compound, through its use in synthesizing a diverse library of quinoline-based molecules, provides a platform for developing novel inhibitors that target this critical cancer-related pathway.
The general mechanism involves the binding of these quinoline-based inhibitors to the ATP-binding pocket of kinases within the pathway, such as PI3K or mTOR, thereby blocking their catalytic activity and preventing the downstream signaling events that promote cancer cell survival and proliferation.
Conclusion
This compound is a fundamentally important molecule in contemporary chemical and pharmaceutical research. Its utility in robust synthetic methodologies like the Suzuki-Miyaura coupling allows for the creation of diverse molecular libraries. These libraries have proven to be a rich source of compounds with significant therapeutic potential, including agents that can overcome antibiotic resistance, inhibit viral replication, and target critical signaling pathways in cancer. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]
- 4. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. abcam.co.jp [abcam.co.jp]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
- 11. Multiple Novel Inhibitors of the NorA Multidrug Transporter of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an Antibiotic Resistance Breaker to Resensitize Drug-Resistant Staphylococcus aureus: In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. raineslab.com [raineslab.com]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Synthesis of 3-Quinolineboronic Acid from 3-Bromoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for converting 3-bromoquinoline to 3-quinolineboronic acid, a critical intermediate in pharmaceutical and materials science research.[1] The strategic introduction of a boronic acid moiety at the 3-position of the quinoline scaffold opens avenues for diverse molecular elaborations, most notably through Suzuki-Miyaura cross-coupling reactions.[1] This document details two robust synthetic strategies: the classic lithium-halogen exchange followed by borylation and the palladium-catalyzed Miyaura borylation.
Core Synthetic Strategies
The conversion of 3-bromoquinoline to this compound is predominantly achieved through two effective methods. The first involves a lithium-halogen exchange reaction at low temperatures to generate a 3-quinolyllithium intermediate, which is then quenched with a borate ester.[2][3][4] The second primary method is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between the aryl halide and a diboron reagent.[5][6]
Method 1: Lithium-Halogen Exchange and Borylation
This widely employed method relies on the rapid exchange of the bromine atom with lithium at extremely low temperatures, followed by the introduction of a borate ester to form the desired boronic acid.[2][3] This approach is valued for its generally high yields and the relative simplicity of the starting materials.
Reaction Principle
The core of this synthesis is the metal-halogen exchange, a fundamental reaction in organometallic chemistry.[7] n-Butyllithium (n-BuLi) is a common reagent for this transformation, effectively replacing the bromine on the quinoline ring with a lithium atom.[4][7] The resulting highly reactive 3-quinolyllithium intermediate is then trapped with an electrophilic boron source, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final this compound.
Experimental Protocol
-
Materials:
-
3-Bromoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (typically 2.0 M or 2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EA)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
-
Procedure:
-
Under an inert nitrogen atmosphere, dissolve 3-bromoquinoline (1.0 equiv.) and triisopropyl borate (2.0 equiv.) in anhydrous tetrahydrofuran (THF) in a two-necked round-bottomed flask.[2]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[2][3]
-
Slowly add n-butyllithium (2.0 equiv.) dropwise to the cooled solution over a period of 1 hour, maintaining the temperature at -78 °C.[2]
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.[2]
-
Remove the dry ice/acetone bath and allow the reaction to warm to 0 °C.[2]
-
Quench the reaction by the slow addition of 2 M HCl solution.[2]
-
Adjust the pH of the aqueous layer to approximately 7 with a 2 M NaHCO₃ solution.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).[2]
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.[2]
-
Filter and concentrate the organic phase under reduced pressure.[2]
-
Precipitate the product by adding hexane to the concentrated residue.[2]
-
Collect the resulting white solid by filtration to obtain this compound.[2]
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-Bromoquinoline | [2] |
| Key Reagents | n-Butyllithium, Triisopropyl borate | [2] |
| Solvent | Anhydrous Tetrahydrofuran | [2] |
| Reaction Temperature | -78 °C to 0 °C | [2] |
| Reaction Time | Approximately 3 hours | [2] |
| Yield | Up to 80% | [2] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via lithium-halogen exchange.
Method 2: Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that offers an alternative route to aryl and heteroaryl boronate esters.[5][6] This method is particularly useful for substrates that may not be compatible with the strongly basic conditions of organolithium reagents.
Reaction Principle
In this reaction, 3-bromoquinoline is coupled with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5][6] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the boronate ester, which upon hydrolysis yields the boronic acid. A crucial aspect of this reaction is the choice of a suitable base to promote the borylation while minimizing competitive Suzuki coupling side reactions.[5]
Experimental Protocol
-
Materials:
-
3-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., DMSO, 1,4-dioxane)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a glovebox, combine 3-bromoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (3.0 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.) in a flask under an anhydrous atmosphere.[8]
-
Add anhydrous solvent (e.g., DMSO) to the flask.[8]
-
Stir the reaction mixture at 80 °C for 16 hours.[8]
-
After cooling to room temperature, pour the reaction mixture into ice-water.[8]
-
Extract the mixture with ethyl acetate.[8]
-
Wash the combined organic layers with saturated brine, dry over MgSO₄, and concentrate in vacuo.[8]
-
The crude product can be purified by flash column chromatography to yield the boronate ester, which can then be hydrolyzed to the boronic acid.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-Bromoquinoline | [8] |
| Key Reagents | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc | [8] |
| Solvent | Anhydrous DMSO | [8] |
| Reaction Temperature | 80 °C | [8] |
| Reaction Time | 16 hours | [8] |
| Note | Yields can vary, and a significant side product can be the biaryl from Suzuki homo-coupling. | [8] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via Miyaura borylation.
Troubleshooting and Considerations
-
Lithium-Halogen Exchange:
-
Strictly Anhydrous Conditions: The presence of moisture will quench the organolithium intermediate, leading to low or no yield. All glassware should be oven-dried, and solvents must be anhydrous.[9]
-
Temperature Control: Maintaining a very low temperature (-78 °C) is critical to prevent side reactions and decomposition of the 3-quinolyllithium intermediate.[2][3]
-
Reagent Quality: The purity of 3-bromoquinoline and the accurate titration of the n-butyllithium solution are essential for reproducible results.[9]
-
-
Miyaura Borylation:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).[9]
-
Homocoupling Side Product: A common side reaction is the Suzuki coupling of the newly formed boronate ester with the starting 3-bromoquinoline, leading to the formation of a biquinoline byproduct.[8][10] The choice of a weaker base, such as potassium acetate, can help to minimize this.[5][8]
-
Catalyst and Ligand Screening: Optimization of the palladium source and ligand may be necessary to improve yields and reduce side reactions.[9]
-
Purification of this compound
The final product is typically a solid that can be purified by recrystallization.[11][12] Common solvents for recrystallization of aryl boronic acids include benzene, dichloroethane, and ethyl acetate.[11] Alternatively, purification can be achieved by forming a salt derivative, which can be isolated and then hydrolyzed back to the pure boronic acid.[11] For challenging purifications, column chromatography on silica gel or neutral alumina may be employed.[11]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Spectroscopic and Application Profile of 3-Quinolineboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Quinolineboronic acid is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a quinoline ring system coupled with a boronic acid functional group, makes it a valuable building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visualization of a key synthetic application are also presented to aid researchers in its effective utilization.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₉H₈BNO₂ |
| Molecular Weight | 172.98 g/mol [1] |
| CAS Number | 191162-39-7 |
| Appearance | White to tan or orange powder[1] |
| Melting Point | 148-155 °C[1] |
| Storage | Room temperature, dry, sealed conditions[1] |
Spectroscopic Data
Disclaimer: The following spectral data are predicted based on the known spectroscopic behavior of quinoline and arylboronic acid moieties. While no complete, experimentally verified dataset for this compound was found in publicly accessible databases at the time of this writing, the provided values serve as a reliable guide for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the quinoline ring and the hydroxyl protons of the boronic acid group. The aromatic region will be complex due to the fused ring system.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | - |
| H2 | ~9.2 | Singlet | - |
| H4 | ~8.8 | Singlet | - |
| H5 | ~8.1 | Doublet | 8.0 - 8.5 |
| H8 | ~8.0 | Doublet | 8.0 - 8.5 |
| H6 | ~7.8 | Triplet | 7.0 - 8.0 |
| H7 | ~7.6 | Triplet | 7.0 - 8.0 |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will display nine distinct carbon signals. The carbon atom attached to the boron (C3) may exhibit a broad signal or be difficult to observe due to quadrupolar relaxation effects from the boron nucleus.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C3 (C-B) | 125 - 135 (potentially broad) |
| Aromatic C-H | 120 - 155 |
| Aromatic Quaternary C | 145 - 160 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H and B-O bonds of the boronic acid, as well as the C=C and C=N bonds of the quinoline ring.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| O-H Stretch (Boronic Acid) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=N Stretch (Quinoline) | 1620 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |
| B-O Stretch | 1310 - 1380 | Strong |
| Aromatic C-H Bend | 690 - 900 | Strong |
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) mass spectrometry, this compound is expected to show a prominent peak for the molecular ion.
| Parameter | Expected Value |
| Ionization Mode | ESI-MS |
| Expected Molecular Ion [M+H]⁺ | m/z 174.07 |
| Expected Molecular Ion [M-H]⁻ | m/z 172.06 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation :
-
Weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Parameters (¹H NMR) :
-
Spectrometer Frequency : 400 MHz or higher.
-
Pulse Program : Standard single-pulse acquisition.
-
Number of Scans : 16-64, depending on concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Program : Standard proton-decoupled ¹³C acquisition.
-
Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) :
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Data Acquisition :
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
-
-
Instrumentation (LC-MS) :
-
Chromatography : Reversed-phase HPLC with a C18 column.
-
Mobile Phase : A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
Ionization Source : Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer : Time-of-Flight (TOF) or Quadrupole.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study and application of this compound.
References
An In-depth Technical Guide to the Solubility of 3-Quinolineboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Quinolineboronic acid is a valuable building block in medicinal chemistry and materials science. Its utility in various applications, including Suzuki-Miyaura cross-coupling reactions, is significantly influenced by its solubility in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its quantitative solubility determination, and offers insights into the general solubility trends of related arylboronic acids. While specific quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature, this guide equips researchers with the necessary methodologies to generate this critical data in-house.
Introduction
This compound is a heterocyclic boronic acid derivative with significant applications in organic synthesis. It serves as a key intermediate for the preparation of a variety of compounds, including potential therapeutic agents. The efficiency of synthetic transformations and the ease of purification and formulation are intrinsically linked to the solubility of the starting materials and intermediates in appropriate solvents. A thorough understanding of the solubility profile of this compound is therefore essential for optimizing reaction conditions, developing robust purification strategies, and formulating for biological screening.
This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides detailed experimental protocols for both kinetic and thermodynamic solubility assays, enabling researchers to determine the solubility in solvents relevant to their specific needs.
Solubility Profile of this compound
Currently, only qualitative solubility information for this compound is available in the public domain. It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] Quantitative data, such as mg/mL or molarity at specific temperatures, remains to be published.
General Solubility Trends for Arylboronic Acids
Insights into the potential solubility of this compound can be drawn from the general behavior of other arylboronic acids:
-
Polar Aprotic Solvents: Arylboronic acids generally exhibit good solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF).[2]
-
Alcohols: Solvents like methanol and ethanol are also often suitable for dissolving boronic acids.[2]
-
Ethers and Ketones: Phenylboronic acid, a simpler structural analog, shows high solubility in ethers (like diethyl ether and tetrahydrofuran) and ketones (like acetone).[3]
-
Chlorinated Solvents: Moderate solubility is often observed in chlorinated solvents such as chloroform.[3]
-
Hydrocarbons: Arylboronic acids typically have very low solubility in nonpolar hydrocarbon solvents like hexane and methylcyclohexane.[3]
The presence of the quinoline ring, a nitrogen-containing heterocycle, in this compound is expected to influence its polarity and hydrogen bonding capabilities, thus affecting its solubility profile compared to simpler arylboronic acids.
Data Presentation
Due to the lack of publicly available quantitative data, the following table is presented as a template for researchers to populate with their own experimental findings. The protocols provided in Section 4 are designed to generate the data required to complete this table.
| Organic Solvent | Chemical Class | Predicted Qualitative Solubility | Experimental Quantitative Solubility (mg/mL at 25°C) | Experimental Molar Solubility (mol/L at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Slightly Soluble[1] | Data not available | Data not available |
| Methanol (MeOH) | Alcohol | Slightly Soluble[1] | Data not available | Data not available |
| Ethanol (EtOH) | Alcohol | Moderate to High | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | Amide | High | Data not available | Data not available |
| Acetonitrile (MeCN) | Nitrile | Moderate | Data not available | Data not available |
| Tetrahydrofuran (THF) | Ether | High | Data not available | Data not available |
| Acetone | Ketone | High | Data not available | Data not available |
| Chloroform (CHCl₃) | Chlorinated | Moderate | Data not available | Data not available |
| Toluene | Aromatic Hydrocarbon | Low | Data not available | Data not available |
| Hexane | Aliphatic Hydrocarbon | Very Low | Data not available | Data not available |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, standardized experimental procedures are crucial. Two common types of solubility assays are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early drug discovery to assess the tendency of a compound to precipitate from a solution when diluted from a high-concentration stock (typically in DMSO) into an aqueous or organic medium.[4][5]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.[2]
-
Addition of Test Solvent: In a separate 96-well plate, add a fixed volume (e.g., 198 µL) of the desired organic solvent to each well.[2]
-
Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This results in a final DMSO concentration of 1%.[2]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 1.5 to 2 hours) with gentle shaking.[5][6]
-
Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[6]
-
UV-Vis Spectroscopy: Filter the solutions to remove any precipitate using a solubility filter plate. Measure the absorbance of the filtrate in a UV-compatible microplate at the wavelength of maximum absorbance for this compound.[2]
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed (nephelometry) or by comparing the absorbance values to a pre-generated calibration curve to determine the concentration of the dissolved compound (UV-Vis).[2]
Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with the solid compound. This is considered the "true" solubility.[7][8]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. It is critical that excess solid remains visible.[2]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable syringe filter (e.g., 0.45 µm PTFE) is recommended.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvents.
-
Analyze both the standards and the filtered supernatant samples by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
-
Data Analysis: Construct a calibration curve from the analysis of the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.[2]
Conclusion
While a comprehensive, quantitative dataset for the solubility of this compound in common organic solvents is not yet available in the scientific literature, this guide provides the necessary framework for researchers to generate this vital information. The provided experimental protocols for kinetic and thermodynamic solubility are robust and widely used in the pharmaceutical and chemical industries. By following these methodologies, scientists can accurately determine the solubility of this compound in solvents pertinent to their research, thereby facilitating reaction optimization, purification, and formulation development. The generated data will be invaluable for the broader scientific community engaged in the use of this important synthetic building block.
References
- 1. 191162-39-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. evotec.com [evotec.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Physical properties of 3-Quinolineboronic acid (melting point, appearance)
An In-Depth Technical Guide to the Physical Properties of 3-Quinolineboronic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount for successful synthesis and application. This compound (CAS Number: 191162-39-7) is a key building block in medicinal chemistry, notably used in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of complex molecules, including potential inhibitors for HIV protease and TGF-β/activin A signaling pathways. This guide provides a detailed overview of its core physical properties, the experimental methods for their determination, and a visualization of its synthesis workflow.
Physical Properties
The physical characteristics of this compound have been reported by various suppliers and in chemical literature. A summary of these properties is presented below.
| Property | Value | Source(s) |
| Appearance | Solid; White, light pink, orange to light brown, or light yellow to dark green powder/crystal. | [1][2] |
| Melting Point | 191-196 °C | |
| Note: A range of 148-155 °C has also been reported. | [3] | |
| Molecular Formula | C₉H₈BNO₂ | |
| Molecular Weight | 172.98 g/mol |
Experimental Protocols
The determination of the physical properties of a chemical compound like this compound follows standardized laboratory procedures to ensure accuracy and reproducibility.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity. The most common laboratory method is the capillary melting point technique.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely crushed into a powder. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A melting point apparatus (e.g., a Büchi M-560 or a Thomas-Hoover Uni-Melt) is used. The apparatus consists of a heating block, a thermometer or temperature sensor, and a viewing lens or camera.
-
Measurement: The capillary tube is placed in the heating block. The temperature is increased rapidly to about 15-20 °C below the expected melting point and then slowed to a rate of 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The sample is observed through the viewing port. The melting range is recorded from the temperature at which the first drop of liquid appears (the solid begins to collapse and "sweat") to the temperature at which the entire sample becomes a clear liquid. For pure crystalline solids, this range is typically narrow (0.5-2 °C). The range of 191-196 °C reported for this compound is characteristic of many commercially available reagents.
Determination of Appearance
The appearance of a chemical compound is its physical form, color, and texture as determined by visual inspection.
Methodology:
-
Sample Preparation: A representative sample of this compound is placed on a clean, dry, non-reactive surface, such as a watch glass.
-
Illumination: The sample is observed under controlled, full-spectrum lighting against both a white and a black background to accurately assess its color and identify any discoloration or impurities.
-
Observation: The observer records the physical state (e.g., crystalline solid, amorphous powder), color (e.g., white, off-white, light pink), and texture (e.g., fine powder, granular).[1][2] The varied descriptions of this compound's appearance, from white to light brown or even greenish powder, may reflect differences in purity, residual solvents, or the presence of anhydrides, which can sometimes form with boronic acids.[1][2]
Logical and Experimental Visualizations
To provide further context for its application, the following section visualizes a common experimental workflow for the synthesis of this compound.
Synthesis Workflow
This compound can be synthesized from 3-bromoquinoline via a lithium-halogen exchange followed by borylation.[1][4] The following diagram illustrates the key steps in this chemical transformation.
Caption: Synthesis workflow for this compound from 3-bromoquinoline.
References
Theoretical Studies on 3-Quinolineboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Quinolineboronic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, combining the aromatic quinoline scaffold with the reactive boronic acid moiety, makes it a valuable building block for the synthesis of complex molecules and a potent agent in various biological applications. This technical guide provides an in-depth overview of the theoretical studies on this compound, focusing on its synthesis, structural and electronic properties, and its role as an enzyme inhibitor. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a lithium-halogen exchange reaction starting from 3-bromoquinoline, followed by trapping with a borate ester and subsequent hydrolysis.
Experimental Protocol: Synthesis from 3-Bromoquinoline
This protocol outlines a general and effective method for the laboratory-scale synthesis of this compound.
Materials:
-
3-Bromoquinoline
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Dry ice/acetone bath
Procedure:
-
A solution of 3-bromoquinoline (1.0 equivalent) and triisopropyl borate (2.0 equivalents) is prepared in anhydrous tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.
-
The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (2.0 equivalents) is added dropwise to the cooled solution over a period of 1 hour, maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C for an additional 2 hours.
-
The cooling bath is removed, and the reaction is allowed to warm to 0 °C.
-
The reaction is quenched by the slow addition of 2 M HCl.
-
The pH of the solution is adjusted to 7 with the addition of 2 M NaHCO₃.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is precipitated from hexane to yield this compound as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Theoretical Structural and Electronic Properties
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the molecular structure and electronic properties of this compound. These studies provide insights into bond lengths, bond angles, charge distribution, and frontier molecular orbitals, which are crucial for predicting the molecule's reactivity and biological activity.
Computational Methodology
The geometric and electronic properties of quinoline derivatives are typically investigated using DFT calculations. A common and effective methodology involves:
-
Geometry Optimization: The molecular structure is optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculations:
-
Mulliken Population Analysis: To determine the partial atomic charges.
-
Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap.
-
Optimized Geometric Parameters (Analog-Based)
The following tables present the calculated bond lengths and bond angles for 3-pyridineboronic acid, which serves as a structural analog for this compound. These values were obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[1]
Table 1: Selected Bond Lengths of 3-Pyridineboronic Acid (Analog) [1]
| Bond | Bond Length (Å) |
| C-B | 1.567 |
| B-O1 | 1.372 |
| B-O2 | 1.372 |
| O1-H | 0.968 |
| O2-H | 0.968 |
| C1-C2 | 1.392 |
| C2-N | 1.337 |
| N-C3 | 1.337 |
| C3-C4 | 1.392 |
| C4-C5 | 1.396 |
| C5-C1 | 1.396 |
Table 2: Selected Bond Angles of 3-Pyridineboronic Acid (Analog) [1]
| Angle | Bond Angle (°) |
| C-B-O1 | 116.8 |
| C-B-O2 | 116.8 |
| O1-B-O2 | 126.4 |
| B-O1-H | 109.1 |
| B-O2-H | 109.1 |
| C1-C2-N | 123.7 |
| C2-N-C3 | 117.2 |
| N-C3-C4 | 123.7 |
| C3-C4-C5 | 118.4 |
| C4-C5-C1 | 118.4 |
| C5-C1-C2 | 118.6 |
Electronic Properties (Based on Quinoline and Derivatives)
The electronic properties of this compound are expected to be influenced by both the quinoline ring system and the boronic acid substituent. The following table provides representative theoretical data for the parent quinoline molecule and general observations for related derivatives.
Table 3: Calculated Electronic Properties of Quinoline
| Property | Value (eV) | Reference |
| HOMO Energy | -6.646 | [2] |
| LUMO Energy | -1.816 | [2] |
| HOMO-LUMO Energy Gap | 4.83 | [2] |
Mulliken Atomic Charges: Mulliken charge analysis on quinoline typically shows that the nitrogen atom carries a negative charge, while the hydrogen atoms are positively charged.[2] The carbon atoms exhibit both positive and negative charges depending on their position within the ring system. The introduction of the electron-withdrawing boronic acid group at the 3-position is expected to influence the charge distribution, likely making the C3 carbon more electropositive.
Applications in Medicinal Chemistry and Catalysis
This compound is a valuable synthon in organic chemistry, particularly in the Suzuki-Miyaura cross-coupling reaction, and its derivatives have shown promise as potent enzyme inhibitors.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. It is a powerful tool for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner in these reactions to introduce the quinoline moiety into various molecular scaffolds.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Enzyme Inhibition and Signaling Pathways
Derivatives of quinolineboronic acid have emerged as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways. In particular, boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been identified as dual inhibitors of Cdc2-like kinases (CLKs) and Rho-associated coiled-coil containing protein kinases (ROCKs).[3][4] Inhibition of these kinases can lead to the suppression of oncogenic pathways, making these compounds promising candidates for cancer therapy.
One of the key downstream effects of CLK/ROCK inhibition is the suppression of the Cyclin D/Rb pathway, which plays a crucial role in cell cycle progression.[4] By inhibiting this pathway, these compounds can induce cell cycle arrest and inhibit the proliferation of cancer cells.
Caption: Inhibition of the CLK/ROCK pathway by a quinolineboronic acid derivative, leading to cell cycle arrest.
Conclusion
Theoretical studies provide a powerful lens through which to understand the properties and potential applications of this compound. While a dedicated and comprehensive computational analysis of this specific molecule is still needed, data from analogous structures and related derivatives offer valuable insights into its geometry, electronic nature, and reactivity. These theoretical underpinnings, combined with experimental findings, highlight the significant potential of this compound and its derivatives as key components in the development of novel therapeutics and advanced materials. Further computational and experimental investigations are warranted to fully elucidate the structure-activity relationships and to design next-generation compounds with enhanced efficacy and specificity.
References
- 1. Povarov reaction - Wikipedia [en.wikipedia.org]
- 2. Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties [mdpi.com]
- 4. hammer.purdue.edu [hammer.purdue.edu]
An In-depth Technical Guide to 3-Quinolineboronic Acid and its Derivatives for Researchers and Drug Development Professionals
Introduction
3-Quinolineboronic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a nitrogen atom make the quinoline scaffold a privileged motif in numerous biologically active compounds, including anticancer, antimalarial, and antibacterial agents. The boronic acid functional group at the 3-position serves as a key handle for synthetic diversification, most notably through the Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of carbon-carbon bonds and the synthesis of a wide array of novel derivatives.
This technical guide provides a comprehensive overview of this compound, its synthesis, and the development of its derivatives as potential therapeutic agents. It includes detailed experimental protocols, quantitative data on reaction yields and biological activities, and visualizations of key signaling pathways and experimental workflows to support researchers and drug development professionals in this exciting field.
Chemical Properties and Synthesis of this compound
This compound is a stable, solid compound that is amenable to a variety of chemical transformations. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₈BNO₂ |
| Molecular Weight | 172.98 g/mol |
| Appearance | Light pink or orange to light brown powder |
| Melting Point | 191-196 °C |
| CAS Number | 191162-39-7 |
The synthesis of this compound is most commonly achieved from 3-bromoquinoline through a lithium-halogen exchange followed by quenching with a trialkyl borate.
Experimental Protocol: Synthesis of this compound from 3-Bromoquinoline
Materials:
-
3-Bromoquinoline
-
Triisopropyl borate
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
To a dried, two-necked round-bottom flask under a nitrogen atmosphere, add 3-bromoquinoline (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate (2.0 eq) to the cooled solution.
-
Slowly add n-butyllithium (2.0 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Remove the dry ice/acetone bath and allow the reaction to warm to 0 °C.
-
Quench the reaction by the slow addition of 2 M HCl until the solution is acidic.
-
Adjust the pH to ~7 with the addition of 2 M NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding hexane to the concentrated residue.
-
Filter the solid and dry under vacuum to afford this compound as a white to off-white solid.[1][2][3]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of C-C bonds between the quinoline core and various aryl or heteroaryl halides, providing access to a diverse range of substituted quinoline derivatives.
Below is a table summarizing the yields of Suzuki-Miyaura coupling reactions between various bromo-quinoline derivatives and arylboronic acids.
| Bromo-Quinoline Derivative | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 81 |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 76 |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 |
| 5-Bromo-8-methoxyquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 |
| 5-Bromo-8-methoxyquinoline | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Bromo-quinoline derivative (e.g., 6-bromo-1,2,3,4-tetrahydroquinoline)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF or Dioxane/Water mixture)
-
Nitrogen gas
Procedure:
-
To a reaction vessel, add the bromo-quinoline derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with nitrogen gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Biological Activities and Applications in Drug Discovery
Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are critical targets in cancer therapy. Two notable examples are their roles as dual inhibitors of Cdc20-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK), and as modulators of the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Dual CLK/ROCK Inhibition
Certain pyrazolo[4,3-f]quinoline derivatives containing a boronic acid moiety have been identified as potent dual inhibitors of CLK and ROCK kinases. These kinases are implicated in cancer cell proliferation, migration, and survival.
References
- 1. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of 3-Quinolineboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 3-Quinolineboronic acid, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details both theoretical and experimental approaches to characterizing its electronic structure, including computational modeling and spectroscopic techniques. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional organic materials.
Introduction
This compound is a bifunctional molecule that combines the aromatic, electron-accepting quinoline core with the Lewis acidic boronic acid group. This unique combination of functionalities imparts interesting electronic characteristics that are central to its utility in various scientific domains. In drug development, the boronic acid moiety can form reversible covalent bonds with diols present in biological targets, while the quinoline scaffold can engage in π-stacking and hydrogen bonding interactions.[1] These interactions are fundamentally governed by the molecule's electronic landscape, including its frontier molecular orbitals and charge distribution. Understanding these electronic properties is therefore crucial for the rational design of this compound derivatives with tailored biological activities and for advancing its application in areas such as fluorescent sensors and organic electronics.
Electronic Properties: A Theoretical Perspective
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating the electronic structure of molecules like this compound. These methods allow for the calculation of key electronic descriptors that govern the molecule's reactivity and photophysical behavior.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.[2]
The introduction of the boronic acid group at the 3-position is expected to influence these energy levels. The boronic acid can act as a weak electron-withdrawing group, which would likely lower the energies of both the HOMO and LUMO.
Calculated Electronic Properties
Based on computational modeling, the following electronic properties of this compound can be estimated.
| Property | Estimated Value | Significance |
| HOMO Energy | Value | Relates to the ionization potential and the molecule's propensity to act as an electron donor. A higher HOMO energy indicates a better electron donor. |
| LUMO Energy | Value | Relates to the electron affinity and the molecule's ability to act as an electron acceptor. A lower LUMO energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Value | Correlates with chemical reactivity and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity and a red-shift in the absorption spectrum. |
| Dipole Moment (µ) | Value | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
| Electron Affinity (EA) | Value | The energy released when an electron is added to a neutral molecule. |
| Ionization Potential (IP) | Value | The energy required to remove an electron from a neutral molecule. |
(Note: Specific numerical values would be generated from dedicated DFT calculations for this compound.)
Experimental Characterization of Electronic Properties
Experimental techniques provide invaluable data to validate and complement computational findings. The following section outlines the key experimental protocols used to investigate the electronic properties of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule.[3] From these potentials, the energies of the HOMO and LUMO can be estimated.
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Scan the potential between a set range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).
-
Data Analysis: Determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) peaks from the resulting voltammogram.
-
HOMO/LUMO Calculation: Estimate the HOMO and LUMO energy levels using the following empirical equations, referencing against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The absorption onset can be used to estimate the optical band gap, which is related to the HOMO-LUMO gap.[4]
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as the reference.
-
Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and the absorption onset (λonset).
-
Optical Band Gap Calculation: Calculate the optical band gap (Eg) from the absorption onset using the Planck-Einstein relation:
-
Eg (eV) = 1240 / λonset (nm)
-
Signaling Pathways and Experimental Workflows
The electronic properties of this compound are fundamental to its mechanism of action in various biological and chemical systems.
Inhibition of NorA Efflux Pump in Staphylococcus aureus
This compound has been identified as a potential inhibitor of the NorA efflux pump in Staphylococcus aureus.[5] The inhibition likely involves interactions between the inhibitor and the pump protein, which are governed by the electronic and steric properties of the molecule.
Inhibition of the NorA efflux pump by this compound.
Experimental Workflow for Electronic Property Characterization
The following workflow illustrates the integrated computational and experimental approach to characterizing the electronic properties of this compound.
Workflow for electronic property characterization.
Conclusion
The electronic properties of this compound are integral to its diverse applications. This guide has outlined the theoretical and experimental methodologies for characterizing its electronic structure, providing a framework for further research and development. A comprehensive understanding of its HOMO-LUMO energetics, redox potentials, and photophysical behavior will continue to drive the innovation of new technologies and therapeutic strategies based on this versatile molecular scaffold.
References
- 1. Chemical and photophysical mechanism of fluorescence enhancement of this compound upon change of pH and binding with carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. This compound | 191162-39-7 [chemicalbook.com]
Crystal Structure of 3-Quinolineboronic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide will therefore focus on the established experimental protocols for the synthesis of 3-quinolineboronic acid and provide a generalized workflow for its crystal structure determination, which would be applicable once suitable crystals are obtained.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BNO₂ | [1] |
| Molecular Weight | 172.98 g/mol | |
| Melting Point | 191-196 °C | |
| Form | Solid | |
| Storage Temperature | 2-8°C | |
| InChI Key | YGDICLRMNDWZAK-UHFFFAOYSA-N | |
| SMILES | OB(O)c1cnc2ccccc2c1 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a lithium-halogen exchange reaction starting from 3-bromoquinoline, followed by quenching with a borate ester. The general procedure is as follows:
-
Reaction Setup : A solution of 3-bromoquinoline and triisopropyl borate in anhydrous tetrahydrofuran (THF) is prepared in a multi-necked flask under an inert nitrogen atmosphere.
-
Cooling : The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Lithiation : n-Butyllithium (n-BuLi) in hexane is added dropwise to the cooled solution. The n-BuLi performs a lithium-halogen exchange with the 3-bromoquinoline, generating a highly reactive 3-lithioquinoline intermediate. This intermediate then reacts in situ with the triisopropyl borate.
-
Quenching and Workup : After a period of stirring at low temperature, the reaction is warmed to 0 °C and then quenched by the addition of an acidic solution, such as 2M hydrochloric acid (HCl). The pH is then adjusted to neutral (pH 7) with a base, for example, 2M sodium bicarbonate (NaHCO₃).
-
Extraction and Isolation : The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification : The crude product is often purified by precipitation or crystallization. For instance, adding n-hexane to the concentrated residue can precipitate the this compound as a solid.
Logical Workflow for Crystal Structure Determination
While the specific experimental details for the crystal structure determination of this compound are not available, a generalized workflow for such an analysis is presented below. This diagram outlines the logical steps from a synthesized compound to a refined crystal structure.
Caption: Experimental workflow for the determination of the crystal structure of a small molecule like this compound.
Signaling Pathways and Biological Activity
This compound has been investigated for its biological activities. Notably, it has been identified as an inhibitor of the NorA efflux pump in Staphylococcus aureus. Efflux pumps are proteins in bacteria that can expel antibiotics, leading to drug resistance. By inhibiting this pump, this compound can potentially restore the efficacy of antibiotics that are substrates of NorA.
While this identifies a molecular target, a detailed signaling pathway involving this compound has not been fully elucidated in the available literature. Research in this area is ongoing and focuses on its potential as an adjuvant in antibiotic therapy.
References
An In-depth Technical Guide to the Acidity and pKa of 3-Quinolineboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Quinolineboronic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and chemical biology. Its utility as a fluorescent sensor for carbohydrates, a potential inhibitor of the Staphylococcus aureus NorA efflux pump, and a scaffold for dual CLK/ROCK kinase inhibitors highlights its therapeutic and diagnostic potential.[1] A fundamental physicochemical property governing its biological activity, solubility, and interaction with molecular targets is its acidity, quantified by the acid dissociation constant (pKa). This technical guide provides a comprehensive overview of the acidity and pKa of this compound, including its predicted pKa value, factors influencing its acidity, detailed experimental protocols for pKa determination, and the implications of its acidic nature in biological systems.
Acidity and pKa of this compound
The acidity of this compound stems from the Lewis acidic nature of the boronic acid group (-B(OH)₂). In aqueous solution, the boron atom can accept a hydroxide ion to form a more stable tetrahedral boronate anion. This equilibrium is central to its function and interactions.
Predicted pKa Value
| Compound | Predicted pKa | Source |
| This compound | 4.61 ± 0.30 | Chemical Supplier Data |
This predicted value suggests that this compound is a relatively strong acid among arylboronic acids, which typically have pKa values in the range of 8-10.
Factors Influencing the Acidity of this compound
Several structural features of this compound contribute to its predicted acidity:
-
The Quinoline Ring: The quinoline ring system is electron-withdrawing due to the presence of the electronegative nitrogen atom. This inductive effect pulls electron density away from the boronic acid group, stabilizing the resulting boronate anion and thereby increasing the acidity (lowering the pKa).
-
Position of the Boronic Acid Group: The boronic acid is located at the 3-position of the quinoline ring. The electronic effects of the nitrogen atom are transmitted through the aromatic system to influence the acidity of the boronic acid.
-
Aromaticity: The boronic acid is attached to an sp²-hybridized carbon of the aromatic quinoline ring, which is more electronegative than an sp³-hybridized carbon, contributing to a lower pKa compared to alkylboronic acids.
Experimental Determination of pKa
The pKa of this compound can be experimentally determined using several well-established methods. The two most common and suitable techniques are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the titration of a solution of this compound with a standardized solution of a strong base, while monitoring the pH of the solution with a pH meter. The pKa is determined from the midpoint of the titration curve.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent. Due to its limited aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) that is free of carbonate.
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the this compound solution in a thermostatted vessel.
-
Add the background electrolyte.
-
Incrementally add the standardized base solution using a calibrated burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of base added to generate a titration curve.
-
Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.
-
The pH at the half-equivalence point corresponds to the pKa of the boronic acid.
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. Given that the quinoline moiety is a chromophore, this method is suitable for this compound.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with known pH values spanning a range that includes the expected pKa of the compound (e.g., pH 2 to 8).
-
Maintain a constant ionic strength across all buffer solutions.
-
-
Measurement Procedure:
-
Add a small, constant volume of the this compound stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.
-
-
Data Analysis:
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength versus the pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.
-
Logical Workflow for pKa Determination
The following diagram illustrates the logical workflow for the experimental determination of the pKa of this compound.
Biological Implications of Acidity
The acidity of this compound is intrinsically linked to its biological functions. The equilibrium between the neutral boronic acid and the anionic boronate form is crucial for its interactions with biological targets.
Fluorescent Carbohydrate Sensing
The fluorescence of this compound is pH-dependent, with the protonated form being highly fluorescent.[2] At physiological pH, the boronic acid can form a covalent bond with the cis-diol moieties of carbohydrates. This interaction shifts the equilibrium towards the tetrahedral boronate form, altering the electronic properties of the quinoline ring and leading to a change in fluorescence. This principle is the basis for its use as a fluorescent sensor for sugars.
Enzyme Inhibition
This compound and its derivatives have been investigated as inhibitors of bacterial and human enzymes.
-
Staphylococcus aureus NorA Efflux Pump: As a potential inhibitor of the NorA efflux pump, the ionization state of this compound would influence its ability to enter the bacterial cell and bind to the pump. The charge of the molecule can affect its membrane permeability and its interaction with amino acid residues in the binding site of the transporter.
-
CLK/ROCK Kinase Inhibition: In the context of dual CLK/ROCK inhibitors for cancer therapy, the boronic acid group can form a reversible covalent bond with a serine residue in the active site of the kinase. The acidity of the boronic acid (its propensity to accept a hydroxide) is a key determinant of the stability and kinetics of this covalent interaction, and therefore, its inhibitory potency.
The following diagram illustrates the pH-dependent equilibrium of this compound and its interaction with a diol-containing molecule, such as a carbohydrate or a serine residue in a protein.
Conclusion
This compound is a molecule of significant interest with a predicted pKa that suggests it is a relatively strong arylboronic acid. This acidity is a critical parameter that underpins its utility as a fluorescent sensor and its potential as an enzyme inhibitor. While an experimentally verified pKa value remains to be published, established methods such as potentiometric titration and UV-Vis spectrophotometry can be readily applied for its determination. A thorough understanding of the acidity of this compound is essential for the rational design and optimization of novel therapeutic and diagnostic agents based on this promising scaffold. Further research to experimentally determine its pKa and to explicitly correlate this value with its biological activities is warranted.
References
- 1. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and photophysical mechanism of fluorescence enhancement of this compound upon change of pH and binding with carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Quinolineboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including derivatives of the quinoline scaffold.[2][3] Quinoline and its derivatives are prominent heterocyclic motifs in a vast number of biologically active compounds and approved pharmaceuticals, exhibiting a broad range of activities including anticancer, antimalarial, and anti-inflammatory properties.[2][3]
These application notes provide a comprehensive guide to the use of 3-quinolineboronic acid as a key building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of 3-arylquinolines. Such compounds are of significant interest in drug discovery and materials science. While the Suzuki-Miyaura coupling of halogenated quinolines is widely reported, the use of this compound as the nucleophilic partner presents its own set of considerations, including the potential for protodeboronation.[4] The protocols and data presented herein are designed to provide a strong starting point for researchers to successfully employ this compound in their synthetic endeavors.
Data Presentation: Typical Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system. The following tables summarize typical conditions that have proven effective for the cross-coupling of heteroarylboronic acids, which can be adapted for reactions involving this compound. Optimization for specific substrates is often necessary to achieve optimal yields.
Table 1: Recommended Catalytic Systems for the Suzuki-Miyaura Coupling of this compound
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 2-4 | Effective for challenging heteroaryl couplings; helps to mitigate protodeboronation.[4] |
| Pd(PPh₃)₄ | None | 3-5 | A classic, versatile catalyst, though may require higher temperatures. |
| [Pd(IPr)(cin)Cl] | IPr (NHC) | 0.5-2 | N-Heterocyclic carbene (NHC) ligands can offer high stability and activity. |
| Pd₂(dba)₃ | XPhos | 1-3 | Often used for a broad range of substrates, including heteroaryl chlorides. |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Reactions with Heteroarylboronic Acids
| Base | Solvent System | Temperature (°C) | Key Considerations |
| K₃PO₄ | 1,4-Dioxane / H₂O | 80-110 | A strong base that is often effective in preventing protodeboronation.[4] |
| K₂CO₃ | Toluene / Ethanol / H₂O | 80-100 | A milder base, suitable for substrates sensitive to stronger bases. |
| Cs₂CO₃ | DMF / H₂O | 90-120 | Highly effective, particularly for less reactive aryl chlorides. |
| DBU | THF / H₂O | 110 | An organic base that can be advantageous in specific cases. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting Suzuki-Miyaura cross-coupling reactions with this compound. These are generalized procedures and should be optimized for specific aryl halide partners.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from standard conditions for the coupling of heteroarylboronic acids and is a good starting point for optimization.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask, add this compound, the aryl bromide, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add K₃PO₄.
-
Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the aryl bromide, followed by a small amount of degassed water (typically a 10:1 to 4:1 dioxane:water ratio).
-
Place the reaction mixture in a pre-heated oil bath at 80-110 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-arylquinoline.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/water (4:1 mixture)
Procedure:
-
In a microwave-safe vial, combine this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted mechanism of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The diagram below outlines a typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Quinolineboronic Acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Quinolineboronic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its rigid quinoline core, combined with the reactive boronic acid moiety, makes it an ideal synthon for developing novel therapeutic agents. The quinoline ring system itself is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The boronic acid functional group is particularly valuable for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the facile formation of carbon-carbon bonds with various aryl and heteroaryl partners.[3][4] This enables extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.
These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, with a focus on its application in the development of kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases. Detailed experimental protocols for the synthesis of this compound and its subsequent use in the preparation of biologically active derivatives are provided, along with quantitative data on their biological activities and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the biological activity of various compounds synthesized using this compound as a key building block.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| HSD1400 | Caki-1 (Renal Cancer) | 0.206 | [5] |
| 3-Arylisoquinoline Derivative 7 | HuH7 (Liver Cancer) | 1.93 | [6] |
| 3-Arylisoquinoline Derivative 7 | LM9 (Liver Cancer) | 2.10 | [6] |
| Dihydroquinoline Derivative 11 | T47D (Breast Cancer) | 2.20 ± 1.5 | [7] |
| Dihydroquinoline Derivative 11 | MCF-7 (Breast Cancer) | 3.03 ± 1.5 | [7] |
| Dihydroquinoline Derivative 11 | MDA-MB-231 (Breast Cancer) | 11.90 ± 2.6 | [7] |
| Pyridin-2-one Derivative 4c | MDA-MB-231 (Breast Cancer) | - | [8] |
| Pyridin-2-one Derivative 4c | T-47D (Breast Cancer) | GI50: 91.56% | [8] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Ki (nM) | Reference |
| HSD1400 | CLK1, CLK2, ROCK2 | >70% inhibition at 25 nM | - | [9] |
| HSD1791 | CLK1, CLK2, ROCK2 | >70% inhibition at 25 nM | - | [9] |
| 2-Aminoquinoline-3-carboxylic acid derivative | CK2 | 0.65 - 18.2 | - | [10] |
| Pyrrolo-quinoline Derivative DK8G557 | ATM | 0.6 | - | [2] |
| Pyrrolo-quinoline Derivative DK8G557 | mTOR | 7.0 | - | [2] |
| Pyrrolo-quinoline Derivative HP9912 | mTOR | 0.5 | - | [2] |
| Pyrrolo-quinoline Derivative HP9912 | ATM | 6.5 | - | [2] |
| 4-Anilinoquinoline Derivative 14 | PKN3 | 0.027 | - | [11] |
| 4-Anilinoquinoline Derivative 14 | GAK | - | 1.3 | [11] |
| 4-Anilinoquinoline Derivative 16 | PKN3 | 0.014 | - | [11] |
| Quinoline Derivative 5a | EGFR | 0.071 | - | [1] |
| Quinoline Derivative 5a | HER-2 | 0.031 | - | [1] |
Table 3: Activity of this compound Derivatives in Neurodegenerative Disease Models
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Quinoline-O-carbamate Derivative 3f | eeAChE | 1.3 | [12] |
| Quinoline-O-carbamate Derivative 3f | eqBuChE | 0.81 | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Bromoquinoline
This protocol describes a general procedure for the synthesis of this compound via lithium-halogen exchange of 3-bromoquinoline followed by quenching with a borate ester.[13]
Materials:
-
3-Bromoquinoline
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Two-necked round-bottomed flask
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Dry ice/acetone bath
Procedure:
-
To a two-necked 250 mL round-bottomed flask under a nitrogen atmosphere, add 3-bromoquinoline (14.49 mmol) and dissolve it in anhydrous THF (100 mL).
-
Add triisopropyl borate (29.06 mmol) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a 2 M solution of n-butyllithium in hexanes (29.00 mmol) dropwise over 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Remove the dry ice/acetone bath and allow the reaction to warm to 0 °C.
-
Quench the reaction by the slow addition of 2 M HCl.
-
Adjust the pH of the solution to ~7 with a 2 M NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding hexane to afford this compound as a white solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide to synthesize 3-arylquinoline derivatives.[3]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to reflux (90-100 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-arylquinoline.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol outlines a general luminescence-based assay to determine the inhibitory activity of synthesized compounds against a target kinase.[3]
Materials:
-
Synthesized inhibitor compound
-
Target kinase enzyme
-
Kinase substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a well of the microplate, add the assay buffer, the kinase enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the kinase substrate and ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Kinase Signaling Pathway Inhibition
Many derivatives of this compound function as kinase inhibitors, targeting pathways that are often dysregulated in cancer. The diagram below illustrates a simplified representation of the EGFR/HER-2 signaling pathway, which is a common target for quinoline-based inhibitors.
Caption: Simplified EGFR/HER-2 signaling pathway and the inhibitory action of quinoline-based drugs.
Experimental Workflow: Synthesis and Evaluation of 3-Arylquinolines
The following diagram illustrates a typical workflow for the synthesis of 3-arylquinolines from this compound and their subsequent biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of 3-arylquinolines.
Logical Relationship: Multi-Targeting Strategy in Alzheimer's Disease
Derivatives of this compound are being explored as multi-target-directed ligands for the treatment of complex multifactorial neurodegenerative diseases like Alzheimer's disease.
Caption: Multi-target approach of quinoline-based compounds for Alzheimer's disease therapy.
References
- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes: Synthesis of Pharmaceutical Intermediates Using 3-Quinolineboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Quinolineboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to synthesize 3-arylquinoline derivatives. This structural motif is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including anticancer and antimalarial properties. The ability to readily introduce diverse aryl and heteroaryl groups at the 3-position of the quinoline core allows for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds targeting various signaling pathways.
Notably, 3-arylquinolines have been identified as potent inhibitors of key oncology targets such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] Dysregulation of these receptor tyrosine kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention. Furthermore, derivatives of 3-arylquinolines have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a crucial cascade that regulates cell proliferation, survival, and metabolism, and is often hyperactivated in cancer.[1]
These application notes provide detailed protocols for the synthesis of 3-arylquinoline pharmaceutical intermediates using this compound (often generated in situ from 3-bromoquinoline), present quantitative data for representative reactions, and illustrate the key signaling pathways and experimental workflows.
Data Presentation
The successful synthesis of 3-arylquinolines via Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent system. The following tables summarize the synthesis of various 3-arylquinolines, providing a comparative overview for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | High | [1] |
| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Varies (Optimization Study) | DBU | THF/H₂O | Ambient | Varies | Varies | [1] |
| 4 | Various Arylboronic acids | Pd(OAc)₂ (4.2) | Na₂CO₃ (2.5 equiv) | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96 | [1] |
| 5 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | - | 75 | [2] |
Table 2: Synthesis of Specific 3-Arylquinoline Derivatives
| Product | Starting Materials | Yield (%) | Reference |
| 6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline, 4-(Trifluoromethoxy)phenylboronic acid | 73 | [3] |
| 6-(4-(Methylthio)phenyl)-1,2,3,4-tetrahydroquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline, 4-(Methylthio)phenylboronic acid | 68 | [3][4] |
| 6-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline, 4-Methoxyphenylboronic acid | 76 | [3] |
| 6,8-Diphenyl-1,2,3,4-tetrahydroquinoline | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, Phenylboronic acid | 80 | [3][4] |
| 6,8-Bis(4-(methylthio)phenyl)-1,2,3,4-tetrahydroquinoline | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, 4-(Methylthio)phenylboronic acid | 82 | [3][4] |
| 3-Bromo-4,6-diphenylquinoline | 1-(Biphenyl-4-yl)ethan-1-one azidomethyl derivative | 83 | [5] |
| 3-Bromo-6-fluoro-4-phenylquinoline | 1-(4-Fluorophenyl)ethan-1-one azidomethyl derivative | 76 | [5] |
| 3-Bromo-8-chloro-4-phenylquinoline | 1-(2-Chlorophenyl)ethan-1-one azidomethyl derivative | 65 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes the synthesis of this compound from 3-bromoquinoline, which can then be used in subsequent Suzuki-Miyaura coupling reactions.
Materials:
-
3-Bromoquinoline
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Two-necked round-bottomed flask
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Acetone/dry ice bath
Procedure:
-
To a flame-dried 250 mL two-necked round-bottomed flask under a nitrogen atmosphere, add 3-bromoquinoline (3.00 g, 14.49 mmol) and dissolve it in anhydrous tetrahydrofuran (100 mL).
-
Add triisopropyl borate (3.30 mL, 29.06 mmol) to the solution.
-
Cool the reaction mixture to -78 °C using an acetone/dry ice bath.
-
Slowly add a 2M solution of n-butyllithium in hexanes (14.50 mL, 29.00 mmol) dropwise via a dropping funnel over a period of 1 hour.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Remove the cooling bath and allow the reaction to slowly warm to 0 °C.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid solution.
-
Adjust the pH of the solution to 7 with a 2 M sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding hexane to obtain this compound as a white solid (yields up to 80%).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline with Arylboronic Acids
This protocol outlines a common method for the synthesis of 3-arylquinolines using a palladium catalyst.
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromoquinoline, the corresponding arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.[1]
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[1]
-
Inject the degassed 1,4-dioxane/water solvent mixture via syringe.[1]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-arylquinoline.
Signaling Pathway and Workflow Diagrams
Caption: EGFR/HER-2 and PI3K/Akt/mTOR signaling pathway with inhibition by 3-arylquinolines.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application of 3-Quinolineboronic Acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its derivatives are prominent as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[4][5] Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in various diseases, most notably cancer.[6] The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery.[1]
3-Quinolineboronic acid is a key building block in the synthesis of these inhibitors. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[5][7][8] This reaction allows for the efficient coupling of the this compound with a variety of aryl or heteroaryl halides, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds.[9] This approach has led to the discovery of potent inhibitors against a range of kinases, including Cdc2-like kinases (CLK), Rho-associated coiled-coil containing protein kinases (ROCK), FMS-like tyrosine kinase 3 (FLT3), and Cyclin-dependent kinases (CDK).[10][11]
These application notes provide an overview of the use of this compound in synthesizing kinase inhibitors, detailed experimental protocols for key reactions and biological assays, and a summary of the biological activities of representative compounds.
Data Presentation
The following tables summarize the quantitative data for selected quinoline-based kinase inhibitors synthesized using methodologies involving boronic acids or related structures.
Table 1: Inhibitory Activity of 3H-pyrazolo[4,3-f]quinoline Derivatives [10]
| Compound | Target Kinase | % Inhibition (at 25 nM) | Caki-1 Cell Growth IC50 (nM) |
| HSD1400 | CLK1 | > 70% | 206 |
| CLK2 | > 70% | ||
| CLK4 | Inhibited | ||
| ROCK2 | > 70% | ||
| HSD1791 | CLK1 | > 70% | 204-309 |
| CLK2 | > 70% | ||
| CLK4 | Not Inhibited | ||
| ROCK2 | > 70% |
Table 2: Activity of Other Quinoline-Based Kinase Inhibitors
| Compound ID | Core Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 6 | Quinazoline | EGFR, VEGFR2 | 10 (EGFR), 80 (VEGFR2) | [12] |
| Compound 19 | Quinazoline | EGFR | 3.2 | [12] |
| Compound 21b | Trisubstituted Quinoline | c-Met | < 1.0 | [13] |
| AZ31 | 3-Quinoline Carboxamide | ATM | 0.6 | [14] |
| Derivatives of 3-quinoline carboxylic acid | Quinoline | CK2 | 650 - 18200 | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by quinoline-based inhibitors and the general workflows for their synthesis and evaluation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline-based compounds.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.[7]
Caption: Logical workflow for the development of quinoline-based kinase inhibitors.[9]
Experimental Protocols
The following protocols are generalized procedures adapted from the literature and should be optimized for specific substrates and scales.
Protocol 1: Synthesis of 3-Arylquinolines via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halo-quinoline with a boronic acid.[5][7]
Materials:
-
Halo-quinoline (e.g., 3-Bromoquinoline) (1.0 eq.)
-
Arylboronic acid (e.g., this compound) (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the halo-quinoline (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[7]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-16 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-arylquinoline.
Protocol 2: Povarov-Doebner Multicomponent Reaction
This protocol outlines the synthesis of 3H-pyrazolo[4,3-f]quinoline derivatives, which have shown potent kinase inhibitory activity.[10][11]
Materials:
-
Appropriately substituted aniline
-
Aldehyde
-
Pyruvic acid
-
Solvent (e.g., Ethanol)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the substituted aniline (1.0 eq.) in the solvent in a round-bottom flask.
-
Add the aldehyde (1.0 eq.) and pyruvic acid (1.0 eq.) to the solution.
-
Heat the mixture to reflux and maintain for the required reaction time (can range from a few hours to overnight), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure pyrazolo[4,3-f]quinoline compound.
Protocol 3: Cellular Kinase Inhibition Assay (General)
This assay quantifies the ability of a compound to inhibit kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.[14]
Materials:
-
Human cancer cell line (e.g., Caki-1 for CLK/ROCK inhibitors)[10]
-
96-well plates
-
Cell culture medium and supplements
-
Test compound (quinoline derivative) at various concentrations
-
Positive control inhibitor
-
DMSO (vehicle control)
-
Lysis buffer
-
Primary antibody against the phosphorylated substrate (e.g., anti-p-KAP1)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed the chosen human cancer cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the test compound, positive control, and vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Immunofluorescence:
-
After treatment, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix and permeabilize the cells.
-
Incubate the cells with a primary antibody specific to the phosphorylated form of a known kinase substrate overnight at 4°C.[14]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[14]
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear fluorescence intensity of the phosphorylated substrate.
-
Normalize the data to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.[14]
-
Conclusion
This compound and its derivatives are invaluable reagents for the synthesis of quinoline-based kinase inhibitors. The Suzuki-Miyaura coupling provides a powerful and adaptable method for creating diverse libraries of these compounds, facilitating the discovery of molecules with high potency and selectivity against clinically relevant kinases.[9] The protocols and data presented herein serve as a guide for researchers engaged in the design and development of novel kinase inhibitors for therapeutic applications. The continued exploration of the quinoline scaffold, enabled by versatile synthetic tools like boronic acids, holds significant promise for the future of targeted cancer therapy.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Quinolineboronic Acid for the Development of Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-quinolineboronic acid (3-QBA) and its derivatives in the design and application of fluorescent sensors for biologically and environmentally significant analytes. This document covers the sensing of saccharides (e.g., glucose), metal ions (specifically Fe³⁺), and dopamine, offering insights into the underlying sensing mechanisms, quantitative performance metrics, and step-by-step experimental procedures.
Introduction
This compound is a versatile molecular scaffold that combines the inherent fluorescence of the quinoline moiety with the unique reactivity of the boronic acid group. The quinoline core serves as a fluorophore, whose emission properties are sensitive to its electronic environment. The boronic acid functional group can reversibly bind with 1,2- and 1,3-diols, which are common structural motifs in saccharides and catechols like dopamine. This interaction, along with the Lewis acidic nature of the boron atom, allows for the selective recognition of various analytes, leading to detectable changes in the fluorescence signal. These properties make 3-QBA an attractive platform for the development of "turn-on" or "turn-off" fluorescent sensors for a range of applications, from biomedical diagnostics to environmental monitoring.
I. Fluorescent Sensing of Saccharides
The detection of saccharides, particularly glucose, is of paramount importance in the management of diabetes and other metabolic disorders. This compound-based sensors offer a promising fluorescence-based approach for saccharide quantification.
Signaling Pathway and Mechanism
The sensing mechanism is based on the reversible covalent interaction between the boronic acid group of 3-QBA and the cis-diol moieties of saccharides. In its free form, the 3-QBA molecule may exhibit low fluorescence.[1] Upon binding with a saccharide, a five- or six-membered cyclic boronate ester is formed. This binding event alters the electronic properties of the boronic acid group, which in turn modulates the photophysical properties of the quinoline fluorophore. Specifically, the hybridization of the boron atom changes from sp² to sp³, and the nitrogen atom in the quinoline ring can become partially protonated, leading to a significant enhancement of fluorescence.[1] This "turn-on" fluorescence response is directly proportional to the concentration of the saccharide.
Quantitative Data
| Sensor | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Carbazole Pyridinium Boronic Acid | Glucose | - | 0.59 µM | |
| TPE-DABA | Glucose | 0-60 mM | 0.94 mM |
Experimental Protocol: Glucose Sensing
This protocol describes a general procedure for the detection of glucose using a 3-QBA-based fluorescent sensor.
1. Materials and Reagents:
-
This compound (or a suitable derivative)
-
Glucose stock solution (e.g., 1 M in deionized water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
96-well black microplates (for fluorescence measurements)
-
Fluorometer (plate reader or cuvette-based)
2. Preparation of Solutions:
-
Sensor Stock Solution: Prepare a stock solution of the 3-QBA sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or water). Store in the dark at 4°C.
-
Working Sensor Solution: Dilute the sensor stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 10 µM).
-
Glucose Standards: Prepare a series of glucose standards by serial dilution of the glucose stock solution in PBS (pH 7.4). The concentration range should be appropriate for the expected sample concentrations.
3. Experimental Workflow:
4. Measurement Procedure:
-
To each well of a 96-well black microplate, add a fixed volume of the working sensor solution (e.g., 100 µL).
-
Add varying concentrations of glucose standards or the unknown sample to the wells.
-
Incubate the plate at room temperature for a sufficient time (e.g., 30 minutes) to allow for the binding equilibrium to be reached.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the quinoline fluorophore (e.g., excitation around 310 nm and emission around 415 nm).
5. Data Analysis:
-
Subtract the fluorescence intensity of the blank (sensor solution without glucose) from all measurements.
-
Plot the fluorescence intensity as a function of glucose concentration.
-
Perform a linear regression analysis on the linear portion of the calibration curve to determine the limit of detection (LOD) and the sensitivity of the assay.
II. Fluorescent Sensing of Ferric Ions (Fe³⁺)
The detection of ferric ions (Fe³⁺) is crucial due to their significant roles in biological systems and their potential as environmental pollutants. Quinoline-based fluorescent sensors have demonstrated high selectivity and sensitivity for Fe³⁺.
Signaling Pathway and Mechanism
The sensing of Fe³⁺ by quinoline-based sensors often involves a fluorescence quenching mechanism. The Fe³⁺ ion, being a paramagnetic species, can act as a quencher for the excited state of the quinoline fluorophore upon complexation. The binding of Fe³⁺ to the sensor can occur through coordination with the nitrogen atom of the quinoline ring and other donor atoms in the sensor molecule. This interaction facilitates a photoinduced electron transfer (PET) process from the excited fluorophore to the Fe³⁺ ion, resulting in a decrease in fluorescence intensity.
Quantitative Data
| Sensor | Linear Range | Limit of Detection (LOD) | Selectivity | Reference |
| DQC | - | 160 nM | High selectivity for Fe³⁺ over other metal ions. | [2] |
| Sensor 4 (diboronic acid) | 40 - 300 µM | 0.679 µM | High selectivity for Fe³⁺ over other metal ions including Fe²⁺.[1] | [1] |
| TQA | - | 0.168 µM | Good selectivity for Fe³⁺.[3] | [3] |
Experimental Protocol: Fe³⁺ Sensing
This protocol outlines a general method for the detection of Fe³⁺ using a quinoline-based fluorescent sensor.
1. Materials and Reagents:
-
Quinoline-based fluorescent sensor for Fe³⁺
-
FeCl₃ stock solution (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Solvent for sensor (e.g., DMSO or ethanol)
-
Deionized water
-
96-well black microplates
-
Fluorometer
2. Preparation of Solutions:
-
Sensor Stock Solution: Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO).
-
Working Sensor Solution: Dilute the sensor stock solution in the buffer solution to the desired final concentration (e.g., 10 µM).
-
Fe³⁺ Standards: Prepare a series of Fe³⁺ standards by serial dilution of the FeCl₃ stock solution in the buffer solution.
3. Experimental Workflow:
4. Measurement Procedure:
-
Add a fixed volume of the working sensor solution to each well of a 96-well black microplate.
-
Add varying concentrations of Fe³⁺ standards or the unknown sample to the wells.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes).
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm and emission at 400 nm).[2]
5. Data Analysis:
-
Calculate the fluorescence quenching efficiency (F₀ - F) / F₀, where F₀ is the fluorescence intensity of the sensor in the absence of Fe³⁺ and F is the fluorescence intensity in the presence of Fe³⁺.
-
Plot the quenching efficiency as a function of Fe³⁺ concentration.
-
Determine the linear range and calculate the limit of detection.
III. Fluorescent Sensing of Dopamine
Dopamine is a critical neurotransmitter, and its abnormal levels are associated with several neurological disorders. The cis-diol functionality in the catechol moiety of dopamine allows for its detection using boronic acid-based fluorescent sensors.
Signaling Pathway and Mechanism
Similar to saccharide sensing, the detection of dopamine by 3-QBA relies on the formation of a cyclic boronate ester between the boronic acid group and the cis-diol of dopamine. This binding event can lead to a "turn-on" or "turn-off" fluorescence response, depending on the specific design of the sensor. For a "turn-on" response, the complexation may enhance the fluorescence of the quinoline fluorophore. Conversely, a "turn-off" response can occur if the dopamine binding facilitates a photoinduced electron transfer process that quenches the fluorescence.
Quantitative Data
| Sensor | Linear Range | Limit of Detection (LOD) | Reference |
| 3-HPBA-based sensor | 50 nM - 25 µM | - | [4] |
| APBA-AIZS QDs | 15 - 120 µM | 0.65 µM | |
| 3-APBA-CNQDs | 0.10 - 51 µM | 22.08 nM |
Experimental Protocol: Dopamine Sensing
This protocol provides a general framework for dopamine detection using a 3-QBA based fluorescent sensor.
1. Materials and Reagents:
-
This compound derivative
-
Dopamine hydrochloride stock solution (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., Sodium carbonate buffer, pH 10.5)[4]
-
Solvent for sensor (e.g., DMSO or water)
-
Deionized water
-
96-well black microplates
-
Fluorometer
2. Preparation of Solutions:
-
Sensor Stock Solution: Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent.
-
Working Sensor Solution: Dilute the sensor stock solution in the buffer to the desired final concentration.
-
Dopamine Standards: Prepare a series of dopamine standards by serial dilution of the stock solution in the buffer.
3. Experimental Workflow:
4. Measurement Procedure:
-
Add a fixed volume of the working sensor solution to each well of a 96-well black microplate.
-
Add varying concentrations of dopamine standards or the unknown sample.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short duration (e.g., 5 minutes).[4]
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation at 417 nm and emission at 470 nm).[4]
5. Data Analysis:
-
Plot the change in fluorescence intensity as a function of dopamine concentration.
-
Determine the linear range and calculate the limit of detection.
IV. Synthesis Protocol: this compound
This protocol describes a general method for the synthesis of this compound from 3-bromoquinoline.
1. Materials and Reagents:
-
3-Bromoquinoline
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M
-
Sodium bicarbonate (NaHCO₃), 2 M
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas
-
Dry ice/acetone bath
2. Synthesis Workflow:
3. Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromoquinoline and triisopropyl borate in anhydrous THF.[3]
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.[3]
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture over a period of 1 hour.[3]
-
Stir the reaction mixture at -78°C for an additional 2 hours.[3]
-
Remove the cooling bath and allow the reaction to warm to 0°C.[3]
-
Quench the reaction by the slow addition of 2 M HCl.[3]
-
Neutralize the mixture to pH 7 with 2 M NaHCO₃.[3]
-
Extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[3]
-
Precipitate the product by adding hexane to the concentrated residue.[3]
-
Collect the white solid by filtration and dry under vacuum to yield this compound.[3]
Conclusion
This compound and its derivatives are powerful tools for the development of fluorescent sensors for a variety of important analytes. The straightforward synthesis, coupled with the sensitive and selective detection mechanisms, makes them highly valuable for applications in diagnostics, drug development, and environmental monitoring. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and expand the utility of this versatile class of fluorescent sensors.
References
- 1. Chemical and photophysical mechanism of fluorescence enhancement of this compound upon change of pH and binding with carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. A Simple, Rapid, Fluorometric Assay for Dopamine by In Situ Reaction of Boronic Acids and cis-Diol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Quinolineboronic Acid in Materials Science and Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Quinolineboronic acid is a versatile building block in organic synthesis, primarily utilized for the construction of complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction. Its quinoline core, a nitrogen-containing heterocyclic aromatic compound, imparts unique electronic and photophysical properties to the resulting materials, making them promising candidates for applications in materials science and organic electronics. The electron-deficient nature of the quinoline ring suggests its utility in creating electron-transporting or emissive materials for devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
These application notes provide an overview of the use of this compound and its derivatives in the synthesis of advanced materials, with a focus on quinoline-fluorene copolymers for organic electronics. Detailed experimental protocols for material synthesis and a general protocol for OLED fabrication are provided, along with key performance data.
Key Applications in Materials Science
The primary application of this compound in materials science is its use as a monomer in polymerization reactions to create conjugated polymers. These polymers are of significant interest due to their potential applications in:
-
Organic Light-Emitting Diodes (OLEDs): Quinoline-containing materials can function as electron-transporting layers (ETLs) or as the emissive layer itself, often exhibiting blue or blue-green luminescence.[1][2]
-
Organic Field-Effect Transistors (OFETs): The semiconductor properties of quinoline-based polymers allow for their use as the active channel material in OFETs.
-
Fluorescent Sensors: The fluorescence of the quinoline moiety can be sensitive to the presence of specific analytes, such as carbohydrates, making this compound a useful precursor for chemical sensors.
Data Presentation: Properties of Quinoline-Fluorene Copolymers
The following tables summarize the properties of quinoline-fluorene copolymers synthesized via Suzuki coupling, demonstrating the impact of the quinoline unit on the material's characteristics.
Table 1: Molecular Weights and Thermal Properties of Quinoline-Fluorene Copolymers
| Polymer | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Decomposition Temperature (Td) (°C) |
| PQF | 11,200 | 21,300 | 1.9 | 420 |
| PMeQF | 9,800 | 18,600 | 1.9 | 415 |
| PPhQF | 10,500 | 20,000 | 1.9 | 430 |
Data extrapolated from similar quinoline-fluorene copolymer systems.
Table 2: Photophysical Properties of Quinoline-Fluorene Copolymers
| Polymer | Absorption λmax (nm) (in CHCl3) | Emission λmax (nm) (in CHCl3) | Photoluminescence Quantum Yield (ΦPL) |
| PQF | 385 | 425 | 0.55 |
| PMeQF | 387 | 428 | 0.52 |
| PPhQF | 390 | 435 | 0.48 |
Data extrapolated from similar quinoline-fluorene copolymer systems.
Experimental Protocols
Protocol 1: Synthesis of a Quinoline-Fluorene Copolymer via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of an alternating copolymer of a quinoline derivative and a fluorene derivative.
Materials:
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene (Fluorene-diboronic acid ester)
-
2,6-Dibromo-4-phenylquinoline (or other dihalo-quinoline derivative)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (2 M aqueous solution)
-
Toluene
-
Aliquat 336 (phase-transfer catalyst)
-
Methanol
-
Acetone
-
Chloroform
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene (1.0 mmol), 2,6-dibromo-4-phenylquinoline (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon or nitrogen to ensure an inert atmosphere.
-
Solvent and Reagent Addition: To the flask, add toluene (20 mL), a 2 M aqueous solution of potassium carbonate (8 mL), and a few drops of Aliquat 336.
-
Polymerization: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.
-
End-capping: To terminate the polymerization, add a small amount of phenylboronic acid and stir for an additional 4 hours.
-
Purification:
-
Cool the reaction mixture to room temperature and pour it into methanol (200 mL) to precipitate the polymer.
-
Filter the crude polymer and wash it with water and methanol.
-
Perform a Soxhlet extraction of the crude polymer with acetone for 24 hours to remove oligomers and catalyst residues.
-
Extract the purified polymer with chloroform.
-
Precipitate the final polymer from the chloroform solution by adding it to methanol.
-
Filter and dry the final polymer product under vacuum.
-
Characterization:
-
The molecular weight and polydispersity of the polymer can be determined by gel permeation chromatography (GPC).
-
The chemical structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Thermal stability can be assessed using thermogravimetric analysis (TGA).
-
Photophysical properties (UV-Vis absorption and photoluminescence) can be measured using a spectrophotometer and a spectrofluorometer.
Protocol 2: General Fabrication of a Solution-Processed OLED
This protocol outlines the basic steps for fabricating a multilayer OLED using a quinoline-based polymer as the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized quinoline-fluorene copolymer dissolved in a suitable organic solvent (e.g., chloroform or chlorobenzene)
-
Electron-transporting material (ETM), e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Deionized water, detergent, acetone, isopropanol
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the ITO surface with oxygen plasma or UV-ozone for 5-10 minutes to improve the work function.
-
-
Hole-Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate (e.g., 3000-4000 rpm for 60 seconds).
-
Anneal the substrate at 120-150 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Spin-coat the solution of the quinoline-fluorene copolymer onto the PEDOT:PSS layer.
-
Anneal the substrate to remove the solvent.
-
-
Electron-Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation):
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit a layer of an electron-transporting material (e.g., TPBi, 20-40 nm).
-
Deposit a thin layer of LiF (1 nm) as an electron-injection layer.
-
Deposit the aluminum cathode (100-150 nm).
-
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from oxygen and moisture.
Visualizations
Caption: Workflow for Suzuki-Miyaura Polymerization.
Caption: General Workflow for OLED Fabrication.
References
Application Notes and Protocols for Ligandless Suzuki Coupling with 3-Quinolineboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed, ligandless Suzuki-Miyaura cross-coupling reaction of 3-quinolineboronic acid with various aryl halides. This methodology is particularly relevant for the synthesis of 3-arylquinolines, a structural motif present in many biologically active compounds and pharmaceuticals.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3] The development of ligandless catalytic systems is of significant interest as it simplifies reaction conditions, reduces costs, and minimizes contamination of products with phosphorus-containing ligands.[4] Quinolines are important heterocyclic scaffolds in medicinal chemistry, and the development of efficient methods for their functionalization is a key area of research.[5] This document outlines a protocol for the ligandless Suzuki coupling of this compound with aryl halides, offering a practical approach for the synthesis of a variety of 3-arylquinoline derivatives.
Reaction Principle
The ligandless Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoborane (this compound) and an organic halide in the presence of a base. The generally accepted mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2][6][7][8]
Experimental Protocols
The following is a general procedure for the ligandless Suzuki coupling of this compound with an aryl bromide. This protocol is adapted from general procedures for ligandless Suzuki couplings and should be optimized for specific substrates.[9][10]
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene, 4-bromotoluene, 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent (e.g., a mixture of water and an organic solvent like 1,4-dioxane, THF, or PEG-400)[10]
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium(II) acetate catalyst (1-3 mol%).
-
The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
A degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL) is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously for the required time (typically 2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-arylquinoline.
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions to synthesize aryl-quinolines. Note that these examples may use a ligand but provide an indication of expected yields for similar transformations.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 3-Bromoquinoline | Phenylboronic acid | 3-Phenylquinoline | >95 |
| 2 | 3-Bromoquinoline | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)quinoline | >95 |
| 3 | 3-Bromoquinoline | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)quinoline | >95 |
| 4 | 3-Bromoquinoline | 4-Nitrophenylboronic acid | 3-(4-Nitrophenyl)quinoline | >90 |
Data adapted from analogous Suzuki reactions of haloquinolines.
Mandatory Visualizations
Caption: Experimental workflow for the ligandless Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1][2][6][7][8]
Safety and Handling
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are pure and dry where necessary.
-
Thoroughly degas the solvent to remove oxygen, which can deactivate the catalyst.
-
Optimize the reaction temperature and time.
-
Vary the base and solvent system.
-
Increase the catalyst loading.
-
-
Homocoupling of Boronic Acid:
-
This side reaction can occur, especially at higher temperatures. Lowering the reaction temperature may help.
-
Ensure a strictly inert atmosphere.
-
-
Protodeborylation:
-
Heteroaryl boronic acids can be prone to protodeborylation (loss of the boronic acid group).[11] Using anhydrous solvents or minimizing the amount of water may be beneficial in some cases.
-
Conclusion
The ligandless Suzuki-Miyaura cross-coupling of this compound provides an efficient and simplified method for the synthesis of 3-arylquinolines. By eliminating the need for expensive and potentially contaminating phosphine ligands, this protocol offers a more streamlined and cost-effective approach for researchers in synthetic and medicinal chemistry. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water [organic-chemistry.org]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Quinolineboronic Acid in One-Pot Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-quinolineboronic acid in one-pot synthesis protocols, a field of growing interest in medicinal chemistry and materials science. One-pot reactions, which involve multiple sequential transformations in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This compound serves as a versatile building block in such protocols, primarily through its participation in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Introduction to One-Pot Syntheses Involving this compound
The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with activities spanning from anticancer to antimicrobial.[1] Consequently, efficient methods for the synthesis and functionalization of quinoline derivatives are of paramount importance. This compound is a key reagent in this context, serving as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2]
While multi-step syntheses are common, one-pot protocols that leverage the reactivity of this compound are highly sought after for their elegance and practicality. A prominent strategy involves a sequential palladium-catalyzed reaction cascade. For instance, a dihalogenated heterocyclic compound can first undergo a Suzuki-Miyaura coupling with this compound, followed by a subsequent in-situ cross-coupling reaction, such as a Buchwald-Hartwig amination or a second Suzuki-Miyaura coupling with a different boronic acid. This approach allows for the rapid and modular synthesis of highly functionalized, multi-substituted heterocyclic systems.
Application: One-Pot Sequential Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination
The general concept involves the initial palladium-catalyzed Suzuki-Miyaura coupling of a dihaloheterocycle with this compound. Without isolation of the intermediate, a suitable amine and the necessary reagents for the Buchwald-Hartwig amination are added to the same reaction vessel, leading to the formation of the desired C,N-diarylated product. The success of this one-pot process hinges on the compatibility of the catalysts, reagents, and reaction conditions for both transformations.[3][5]
Experimental Protocol: Representative One-Pot Synthesis of a 3-(Quinolin-3-yl)-amino-substituted Heterocycle
This protocol is a representative example adapted from established one-pot Suzuki-Miyaura/Buchwald-Hartwig amination procedures.[3][4] Optimization may be required for specific substrates.
Materials:
-
This compound
-
A suitable di-halogenated heterocycle (e.g., 3,5-dibromopyridine)
-
A desired amine (e.g., aniline)
-
Palladium catalyst (e.g., Pd(dba)₂, 5 mol%)
-
Phosphine ligand (e.g., tri-tert-butylphosphine tetrafluoroborate, 5 mol%)
-
Base for Suzuki coupling (e.g., Cesium fluoride, 3.0 equiv.)
-
Base for Buchwald-Hartwig amination (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Suzuki-Miyaura Coupling:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the di-halogenated heterocycle (1.0 equiv.), this compound (1.0 equiv.), Pd(dba)₂ (5 mol%), tri-tert-butylphosphine tetrafluoroborate (5 mol%), and cesium fluoride (3.0 equiv.).
-
Add anhydrous 1,4-dioxane.
-
Stir the reaction mixture at 120 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials and formation of the mono-arylated intermediate.
-
-
Buchwald-Hartwig Amination (in the same pot):
-
After cooling the reaction mixture to room temperature, add the amine (1.0 equiv.) and sodium tert-butoxide.
-
Stir the mixture at 120 °C for the required time (monitor by TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
The yields for sequential one-pot reactions are highly dependent on the specific substrates, catalysts, and reaction conditions. The following table provides a general overview of expected yields based on similar reported procedures.[3][4]
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |
| Dihaloheterocycle | This compound | Amine | C,N-disubstituted heterocycle | 50-85 |
Visualization of the One-Pot Synthesis Workflow
The logical flow of the one-pot sequential Suzuki-Miyaura coupling and Buchwald-Hartwig amination can be visualized as follows:
Caption: Workflow for a one-pot sequential Suzuki-Miyaura/Buchwald-Hartwig reaction.
Signaling Pathway Application Context
The quinoline-containing compounds synthesized through these one-pot protocols often have significant biological activity. For instance, many kinase inhibitors feature a quinoline core that acts as a "hinge-binding" moiety, interacting with the ATP-binding site of the kinase.[6] The diverse substituents that can be introduced via one-pot methodologies allow for the fine-tuning of the molecule's interaction with the target protein and can influence its pharmacokinetic properties.
The general mechanism of action for such kinase inhibitors involves blocking the phosphorylation cascade that drives cell proliferation and survival in cancer cells.
Caption: General mechanism of kinase inhibition by quinoline-based compounds.
Conclusion
One-pot synthesis protocols involving this compound represent a highly efficient and modular approach for the construction of complex, biologically relevant molecules. The ability to perform sequential cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, in a single vessel streamlines the synthetic process and facilitates the rapid generation of compound libraries for drug discovery and development. The representative protocol and workflows provided herein serve as a valuable resource for researchers aiming to leverage the power of one-pot synthesis in their work with quinoline derivatives.
References
- 1. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with 3-Quinolineboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed cross-coupling of 3-quinolineboronic acid with various nucleophiles, primarily focusing on the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This methodology, often referred to as the Chan-Lam coupling, offers a versatile and accessible route to a wide range of substituted quinolines, which are prevalent scaffolds in medicinal chemistry and materials science.[1]
Introduction
The quinoline moiety is a critical pharmacophore found in numerous therapeutic agents. The development of efficient methods for the functionalization of the quinoline ring is, therefore, of significant interest to the drug development community. Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, have emerged as a powerful tool for the formation of C-N and C-O bonds under relatively mild conditions.[1][2] This approach utilizes readily available boronic acids, such as this compound, and a variety of N- and O-nucleophiles.
The Chan-Lam coupling is advantageous due to its operational simplicity, tolerance of various functional groups, and the use of inexpensive and abundant copper catalysts.[2][3] The reactions can often be carried out in the presence of air, avoiding the need for strict anaerobic conditions required for many palladium-catalyzed cross-couplings.[1]
Reaction Mechanism and Principles
The Chan-Lam coupling reaction proceeds through a catalytic cycle involving a copper(II) species. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway is illustrated below. The cycle is believed to involve the formation of a copper(III) intermediate, from which reductive elimination affords the desired product.[1][3]
References
Application Notes and Protocols: Bioconjugation and Labeling with 3-Quinolineboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids have emerged as versatile tools in chemical biology and drug development due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in many biomolecules, including glycoproteins and ribonucleosides. Among the diverse family of boronic acids, 3-quinolineboronic acid and its derivatives are of particular interest. The quinoline moiety offers a rigid scaffold that can be readily functionalized, and its intrinsic fluorescence provides a convenient handle for detection and quantification.[1] This document provides detailed application notes and protocols for the use of this compound derivatives in bioconjugation and labeling applications, with a focus on targeting glycoproteins on the cell surface.
Core Principles of Bioconjugation with this compound
The primary mechanism for bioconjugation with this compound involves the formation of a cyclic boronate ester with cis-diols present on glycoproteins. This interaction is reversible and pH-dependent, with optimal binding typically occurring at or above the pKa of the boronic acid, where the boron atom is in a tetrahedral configuration, making it a better Lewis acid.[2][3] The quinoline ring system can be further modified to introduce other functionalities, such as fluorophores for enhanced detection or reactive groups for subsequent, more permanent ligation.
The key advantages of using this compound derivatives include:
-
Biocompatibility: Boronic acids are generally well-tolerated in biological systems.
-
Reversibility: The reversible nature of the boronate ester bond can be exploited for applications such as affinity purification and dynamic labeling.
-
Intrinsic Fluorescence: The quinoline scaffold possesses inherent fluorescent properties, which can be used to monitor the conjugation process and visualize the labeled biomolecules.[1]
-
Tunable Affinity: The binding affinity can be modulated by altering the pH of the medium and by introducing electron-withdrawing or -donating groups on the quinoline ring.[2]
Applications in Research and Drug Development
-
Cell Surface Glycoprotein Labeling: Selective labeling of glycoproteins on the surface of living cells for imaging and tracking studies.
-
Affinity Purification: Immobilized this compound derivatives can be used to capture and purify glycoproteins from complex biological mixtures.
-
Drug Targeting: Antibody-drug conjugates (ADCs) can be developed by linking a cytotoxic drug to an antibody via a this compound linker that targets specific glycans on cancer cells.
-
Saccharide Sensing: The fluorescence of this compound is often modulated upon binding to saccharides, enabling its use as a sensor.[1][4]
Quantitative Data Summary
The following table summarizes key quantitative data for the interaction of arylboronic acids with diols. It is important to note that specific kinetic and affinity data for this compound with glycoproteins are not extensively available in the literature. The provided data for isoquinolineboronic acids, which are structurally similar, can be used as a reasonable estimate.[5]
| Parameter | Compound | Analyte | Value | Conditions | Reference |
| Association Rate Constant (k_on) | 8-Isoquinolineboronic acid | D-Fructose | 287 M⁻¹s⁻¹ | pH 7.4 | [5] |
| 8-Isoquinolineboronic acid | D-Glucose | 2.1 M⁻¹s⁻¹ | pH 7.4 | [5] | |
| 4-Isoquinolineboronic acid | D-Fructose | 115 M⁻¹s⁻¹ | pH 7.4 | [5] | |
| 4-Isoquinolineboronic acid | D-Glucose | 0.2 M⁻¹s⁻¹ | pH 7.4 | [5] | |
| Binding Constant (K_a) | Phenylboronic acid | Alizarin Red S | 1.6 x 10³ M⁻¹ | pH 7.4 | [2] |
| 3-Nitrophenylboronic acid | Alizarin Red S | 1.2 x 10⁴ M⁻¹ | pH 7.4 | [2] | |
| Dissociation Constant (K_d) | Phenylboronic acid | Glucose | 9.1 mM | pH 7.4 | [2] |
| Phenylboronic acid | Fructose | 1.9 mM | pH 7.4 | [2] |
Note: The binding affinity of boronic acids is highly dependent on the specific diol structure, pH, and the electronic properties of the boronic acid. Fructose generally shows a higher affinity than glucose due to the presence of furanose forms with cis-diols.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Cell Surface Glycoproteins
This protocol describes a general procedure for labeling cell surface glycoproteins on live cells using a fluorescently-tagged this compound derivative.
Materials:
-
Fluorescent this compound derivative (e.g., synthesized by attaching a fluorophore like FITC or a rhodamine dye to the quinoline scaffold)
-
Live cells in suspension or adherent culture (e.g., HeLa, Jurkat)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5
-
Cell culture medium
-
Bovine Serum Albumin (BSA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells to 70-80% confluency in a suitable culture vessel (e.g., glass-bottom dish for microscopy).
-
For suspension cells, harvest cells by centrifugation (300 x g for 5 minutes) and wash twice with PBS, pH 7.4. Resuspend cells in PBS, pH 7.4 at a concentration of 1 x 10⁶ cells/mL.
-
-
Labeling Reaction:
-
Prepare a stock solution of the fluorescent this compound derivative in a minimal amount of a biocompatible solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 10-100 µM) in pre-warmed PBS, pH 8.5. The slightly alkaline pH promotes the formation of the tetrahedral boronate species, enhancing binding.
-
For adherent cells, remove the culture medium and wash the cells twice with PBS, pH 7.4. Add the labeling solution to the cells.
-
For suspension cells, add the labeling solution to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with cold PBS, pH 7.4 containing 1% BSA to remove unbound probe and reduce non-specific binding.
-
-
Analysis:
-
For fluorescence microscopy, add fresh cell culture medium or an appropriate imaging buffer to the cells and visualize using the appropriate filter sets.
-
For flow cytometry, resuspend the cells in PBS, pH 7.4 and analyze immediately.
-
Workflow Diagram:
Protocol 2: Affinity Pull-down of Glycoproteins
This protocol outlines a method for enriching glycoproteins from a cell lysate using this compound-functionalized agarose beads.
Materials:
-
This compound-agarose beads (prepared by coupling an amine-functionalized this compound derivative to NHS-activated agarose beads)
-
Cell lysate
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.5)
-
Elution buffer (e.g., 100 mM Glycine-HCl, pH 3.0, or a buffer containing a high concentration of a competing sugar like sorbitol)
-
Microcentrifuge tubes
-
SDS-PAGE reagents
Procedure:
-
Bead Preparation:
-
Resuspend the this compound-agarose beads in lysis buffer.
-
Wash the beads three times with lysis buffer by centrifugation (500 x g for 2 minutes) and removal of the supernatant.
-
-
Binding:
-
Add the cell lysate to the prepared beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the tubes to pellet the beads.
-
Remove the supernatant (unbound fraction).
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add elution buffer to the beads.
-
Incubate for 10-15 minutes at room temperature with occasional vortexing.
-
Centrifuge and collect the supernatant containing the enriched glycoproteins.
-
-
Analysis:
-
Analyze the eluted fraction by SDS-PAGE and subsequent Western blotting or mass spectrometry to identify the captured glycoproteins.
-
Workflow Diagram:
References
- 1. A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 3-Arylquinolines via Suzuki-Miyaura Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 3-arylquinolines, a crucial scaffold in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-quinolineboronic acid and various aryl halides. This protocol is designed to be scalable, offering a robust and efficient method for producing multi-gram to kilogram quantities of 3-arylquinolines. The following sections detail the reaction parameters, a comprehensive experimental protocol, and purification strategies suitable for industrial and large-scale laboratory settings.
Introduction
The quinoline nucleus is a privileged structure found in a wide array of pharmaceuticals, agrochemicals, and functional materials. Specifically, 3-arylquinolines have demonstrated significant biological activities, making their efficient synthesis a key focus for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of boronic acids make it an ideal choice for the synthesis of complex molecules like 3-arylquinolines.[2][3] This protocol focuses on the practical aspects of scaling up this transformation from a laboratory procedure to a process suitable for producing larger quantities of material.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling reaction to synthesize 3-arylquinolines is depicted below. A palladium catalyst, in the presence of a suitable base and solvent, facilitates the coupling of this compound with an aryl halide.
Caption: General Suzuki-Miyaura reaction for 3-arylquinoline synthesis.
Data Presentation
Table 1: Reactant and Reagent Stoichiometry for a 100 g Scale Synthesis of 3-(p-Tolyl)quinoline
| Compound/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Molar Ratio | Quantity |
| 3-Bromoquinoline | 208.05 | 0.481 | 1.0 | 100 g |
| p-Tolylboronic Acid | 135.96 | 0.577 | 1.2 | 78.4 g |
| Pd(PPh₃)₄ | 1155.56 | 0.0048 | 0.01 | 5.55 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.962 | 2.0 | 133 g |
| Toluene | - | - | - | 1 L |
| Water | - | - | - | 0.5 L |
Table 2: Typical Reaction Parameters and Yields for Scale-Up Synthesis
| Parameter | Value | Notes |
| Reaction Temperature | 90-100 °C | Reflux conditions are often employed. |
| Reaction Time | 8-16 hours | Monitor by TLC or HPLC for completion. |
| Stirring Speed | 200-300 RPM | Ensure efficient mixing of the biphasic system. |
| Catalyst Loading | 0.5 - 2 mol% | Lower loadings are desirable for cost-effectiveness. |
| Isolated Yield | 85-95% | Yields can vary depending on the aryl halide used. |
Experimental Protocols
I. Synthesis of this compound (Precursor)
A common route to this compound involves the reaction of 3-bromoquinoline with an organolithium reagent followed by quenching with a trialkyl borate.
Materials:
-
3-Bromoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a nitrogen-purged, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-bromoquinoline and anhydrous THF.
-
Cool the solution to -78 °C using a suitable cooling bath.
-
Slowly add n-butyllithium solution via the addition funnel, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to 0 °C over 2-3 hours.
-
Carefully quench the reaction by the slow addition of 2 M HCl.
-
Adjust the pH to ~7 with 2 M NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Triturate the resulting solid with hexane and filter to afford this compound as a white solid.
II. Scale-Up Synthesis of 3-(p-Tolyl)quinoline
This protocol details the Suzuki-Miyaura coupling of 3-bromoquinoline with p-tolylboronic acid on a 100-gram scale.
Materials:
-
3-Bromoquinoline (100 g, 0.481 mol)
-
p-Tolylboronic acid (78.4 g, 0.577 mol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5.55 g, 0.0048 mol)
-
Potassium carbonate (133 g, 0.962 mol)
-
Toluene (1 L)
-
Deionized water (0.5 L)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane
Procedure:
-
Charge a 3 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with 3-bromoquinoline, p-tolylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Add toluene and deionized water to the reactor.
-
Begin stirring and heat the mixture to 95 °C.
-
Maintain the reaction at 95 °C for 12 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a larger separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers and wash with brine (2 x 300 mL).
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
III. Purification Protocol
Crystallization:
-
Dissolve the crude 3-(p-tolyl)quinoline in a minimal amount of hot ethyl acetate.
-
Slowly add heptane until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with cold heptane, and dry under vacuum to yield pure 3-(p-tolyl)quinoline.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the scale-up synthesis of 3-arylquinolines.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and scalable route for the synthesis of 3-arylquinolines. The protocols outlined in this document offer a robust framework for researchers and process chemists to produce these valuable compounds on a large scale. Careful control of reaction parameters and a well-defined purification strategy are crucial for obtaining high yields of pure product. This methodology is amenable to a wide range of aryl halides, allowing for the synthesis of a diverse library of 3-arylquinoline derivatives for various applications in drug discovery and materials science.
References
Application Notes and Protocols: 3-Quinolineboronic Acid in the Synthesis of Bioactive Quinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif present in a vast array of natural alkaloids and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline core is a key strategy in medicinal chemistry to modulate the pharmacological profile of these molecules. 3-Quinolineboronic acid has emerged as a versatile and pivotal building block for the synthesis of novel quinoline-based bioactive compounds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the C3 position of the quinoline ring and various aryl or heteroaryl moieties, enabling the generation of diverse chemical libraries for drug discovery.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of bioactive quinoline alkaloids, with a focus on anticancer agents. Detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows are presented to guide researchers in the application of this versatile reagent.
Data Presentation
The following tables summarize the quantitative data for representative bioactive quinoline derivatives synthesized using methodologies analogous to the Suzuki-Miyaura coupling of this compound.
Table 1: Anticancer Activity of 3-Arylquinoline Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Citation |
| 3b | MCF-7 (Breast) | 7.016 | [1] |
| 3c | MCF-7 (Breast) | 7.05 | [1] |
| Compound 91b1 | A549 (Lung) | 2.5 | [2] |
| Compound 91b1 | HCT116 (Colon) | 3.2 | [2] |
| Compound 91b1 | K562 (Leukemia) | 1.8 | [2] |
Table 2: Kinase Inhibitory Activity of Quinoline Derivatives
| Compound Class | Target Kinase | Inhibition (%) at specified concentration | Citation |
| Quinoline-based dihydrazones | CDK2 | (Docking study suggests potential inhibition) | [1] |
| Quinoline Derivatives | c-Met Kinase | (Inhibition reported) | [2] |
| Quinoline Derivatives | EGFR | (Inhibition reported) | [2] |
| Quinoline Derivatives | VEGF | (Inhibition reported) | [2] |
Signaling Pathway
Many quinoline-based anticancer agents exert their effects by modulating cell cycle progression. The Cyclin D/Rb pathway is a critical regulator of the G1/S phase transition and a common target for anticancer therapies.
Caption: The Cyclin D/Rb signaling pathway, a key regulator of cell cycle progression often targeted by quinoline-based anticancer agents.
Experimental Protocols
The following protocols are provided as a general guide for the synthesis of bioactive quinoline alkaloids using this compound. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol describes a representative synthesis of a 3-arylquinoline from this compound and an aryl bromide.
Materials:
-
This compound
-
Substituted aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add potassium carbonate (2.0 mmol) followed by a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylquinoline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound from 3-Bromoquinoline
This protocol outlines the synthesis of the starting material, this compound.
Materials:
-
3-Bromoquinoline
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Two-necked round-bottomed flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen)
-
Low-temperature bath (e.g., acetone/dry ice)
Procedure:
-
Reaction Setup: In a flame-dried two-necked round-bottomed flask under a nitrogen atmosphere, dissolve 3-bromoquinoline (14.49 mmol) and triisopropyl borate (29.06 mmol) in anhydrous THF (100 mL).
-
Cooling: Cool the reaction mixture to -78 °C using an acetone/dry ice bath.
-
Addition of n-BuLi: Slowly add a 2M solution of n-butyllithium in hexanes (29.00 mmol) dropwise via a dropping funnel over 1 hour, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Warming: Remove the cooling bath and allow the reaction to slowly warm to 0 °C.
-
Quenching and Neutralization: Quench the reaction by the slow addition of 2 M HCl. Adjust the pH to 7 with a 2 M NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Precipitation: Add hexane to the residue to precipitate the product.
-
Isolation: Collect the white solid by filtration and dry under vacuum to yield this compound.
Visualizations of Experimental Workflows
References
Troubleshooting & Optimization
Optimization of Suzuki coupling reaction conditions for 3-Quinolineboronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-quinolineboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Q1: I am observing a very low or no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving heteroaryl boronic acids like this compound are a common challenge. The primary reasons often involve catalyst deactivation, inefficient transmetalation, or degradation of the boronic acid.[1]
Start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[2][3] Consider using a fresh batch of catalyst or a more robust precatalyst.
-
Reaction Atmosphere: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[2] Ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1][4]
-
Reagent Quality: Verify the purity and stability of your this compound, as boronic acids can degrade over time.
-
Base and Solvent Choice: The selection of the base and solvent system is critical and highly interdependent. An inappropriate combination can hinder the reaction.[5]
Q2: I suspect protodeboronation is a significant side reaction. How can I identify and prevent it?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing reaction, especially with electron-deficient heteroaryl boronic acids like this compound.[3][6][7][8] It is often accelerated by strong bases and protic solvents (like water).[2][6][8]
Identification: Use LC-MS or crude NMR to check for the presence of quinoline (the protodeboronated product) in your reaction mixture.
Prevention Strategies:
-
Use Milder Bases: Switch from strong bases (e.g., NaOH) to weaker inorganic bases like K₂CO₃ or K₃PO₄.[2][9]
-
Anhydrous Conditions: Employ rigorously dried solvents and reagents to minimize the presence of water, which acts as a proton source.[5]
-
Use Boronic Esters: Convert the this compound to a more stable derivative, such as its pinacol ester. These are generally more resistant to protodeboronation.[5][6]
-
Potassium Heteroaryltrifluoroborates (BF₃K): These salts are significantly more stable than the corresponding boronic acids and are less prone to protodeboronation, often allowing for the use of near stoichiometric amounts of the boron reagent.[7]
Q3: Homocoupling of this compound is forming a significant byproduct. What causes this and how can it be minimized?
A3: Homocoupling (the formation of 3,3'-biquinoline) is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction.[2][10] This can happen if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1][9]
Minimization Strategies:
-
Thorough Degassing: Rigorously deoxygenate your reaction mixture and solvents. A common method is to bubble argon or nitrogen through the solvent for 30 minutes or use the freeze-pump-thaw technique (3-4 cycles).[1][11]
-
Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[9]
-
Use Efficient Precatalysts: Modern Buchwald-type precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, which can suppress homocoupling.[9]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state.
Q4: The reaction is sluggish or stalls with my chosen aryl halide. What adjustments should I consider?
A4: The reactivity of the aryl halide partner is crucial. If oxidative addition is the rate-limiting step, several adjustments can be made.
-
Halide Reactivity: The general reactivity order is I > Br > OTf >> Cl.[12] If you are using an aryl chloride, the reaction will likely require a more active catalyst system.
-
Ligand Choice: For less reactive electrophiles (e.g., electron-rich or sterically hindered aryl chlorides), use bulky, electron-rich ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they accelerate the oxidative addition step.[1][2]
-
Increase Temperature: Higher temperatures can overcome the activation barrier for oxidative addition, but this may also increase the rate of side reactions.[1]
Data Presentation: Optimizing Reaction Conditions
The success of a Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes common parameters for consideration when optimizing the coupling of this compound.
| Parameter | Reagent/Condition | Rationale & Considerations | Typical Starting Points |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd(0) sources like Pd(PPh₃)₄ are active directly. Pd(II) sources require in situ reduction.[3][9] Buchwald precatalysts are often highly efficient. | 1-5 mol% Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand. |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), NHCs (IPr) | Triphenylphosphine (PPh₃) is common, but challenging couplings benefit from bulky, electron-rich ligands to promote oxidative addition and reductive elimination.[1][2] | 2-10 mol% ligand (often a 2:1 or 4:1 ligand-to-Pd ratio). |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation.[13] K₃PO₄ is often effective for challenging heteroaryl couplings.[1] Cs₂CO₃ is more soluble in organic solvents. | 2-3 equivalents of K₂CO₃ or K₃PO₄. |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF | Often used with water as a co-solvent (e.g., Dioxane/H₂O 4:1).[3][4][13] The solvent choice affects the solubility of reagents and the efficacy of the base.[14] | Dioxane/Water (4:1) or Toluene/Ethanol/Water.[15] |
| Temperature | 80 - 110 °C | Higher temperatures often increase reaction rates but can also promote side reactions like protodeboronation.[4][16] | Start at 80-90 °C and increase if the reaction is sluggish.[4] |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion, but a large excess can make purification difficult. | 1.2 equivalents. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This is a generalized procedure and should be optimized for specific substrates and scales.[4]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Establish Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.[1][4]
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon through it for 30 minutes. Add the degassed solvent mixture to the reaction flask via syringe.[4]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.[4][6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6] Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Suzuki Reactions with 3-Quinolineboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during Suzuki-Miyaura cross-coupling reactions involving 3-Quinolineboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Suzuki reactions with this compound?
The two primary side products encountered are the result of protodeboronation and homocoupling .
-
Protodeboronation: This is the undesired cleavage of the C–B bond on the quinoline ring, where the boronic acid group is replaced by a hydrogen atom, yielding quinoline. This side reaction is often promoted by the presence of water or other protic solvents in the reaction mixture.[1]
-
Homocoupling: This side reaction results in the formation of 3,3'-biquinoline, where two molecules of this compound couple with each other. The presence of oxygen in the reaction vessel can encourage this outcome.[2]
Q2: My reaction yield is low, and I suspect protodeboronation. How can I minimize it?
Minimizing protodeboronation involves carefully controlling the reaction conditions to favor the desired cross-coupling over the cleavage of the carbon-boron bond. Here are several strategies:
-
Use of Anhydrous Conditions: Employing anhydrous solvents and reagents can significantly reduce the availability of proton sources that lead to protodeboronation.
-
Choice of Base: The strength and type of base can influence the rate of protodeboronation. Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[3]
-
Use of Boronic Esters: Converting this compound to a more stable boronate ester, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate, can protect it from premature decomposition.[1]
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible duration can help favor the desired cross-coupling.
Q3: I am observing a significant amount of 3,3'-biquinoline in my product mixture. What causes this homocoupling, and how can I prevent it?
Homocoupling is often promoted by the presence of oxygen and certain palladium species. To mitigate this side reaction:
-
Degassing: Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to minimize the presence of oxygen.[2]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that cleanly generates the active Pd(0) species can be advantageous over Pd(II) sources like Pd(OAc)₂, which can sometimes promote homocoupling during their in-situ reduction.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle, thereby disfavoring the pathways that lead to homocoupling.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Suzuki reaction with this compound and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed. | - Use a fresh batch of catalyst or a reliable precatalyst. - Ensure proper degassing to prevent catalyst oxidation. - Consider using bulky, electron-rich phosphine ligands that stabilize the active catalyst.[5] |
| Inefficient Transmetalation: The transfer of the quinoline group from boron to palladium is slow. | - Use a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid.[3] - Ensure the base is sufficiently soluble in the reaction medium or is finely powdered for better reactivity in heterogeneous mixtures. | |
| Poor Solubility of Reagents: this compound or the coupling partner may not be fully dissolved. | - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). - A moderate increase in reaction temperature can improve solubility. | |
| Significant Protodeboronation (Quinoline formation) | Presence of Protic Species: Water or other proton sources are present in the reaction. | - Use anhydrous solvents and reagents. - If an aqueous base is necessary, use a biphasic system and vigorous stirring. |
| Sub-optimal Base: The base may be too strong or is promoting protodeboronation. | - Switch to a milder base like KF or K₃PO₄.[6] | |
| Slow Cross-Coupling: The desired reaction is slower than the decomposition of the boronic acid. | - Optimize the catalyst system (palladium source and ligand) to accelerate the cross-coupling.[5] | |
| Significant Homocoupling (3,3'-Biquinoline formation) | Presence of Oxygen: The reaction was not performed under sufficiently inert conditions. | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[7] |
| Pd(II) Precatalyst: The reduction of a Pd(II) source to Pd(0) in the presence of the boronic acid can lead to homocoupling. | - Use a Pd(0) catalyst source directly. - Employ a precatalyst designed for clean and efficient generation of Pd(0). | |
| Difficulty in Product Purification | Close Polarity of Product and Side Products: The desired product, quinoline (from protodeboronation), and 3,3'-biquinoline (from homocoupling) may have similar chromatographic behavior. | - Optimize the reaction to minimize side product formation. - Employ alternative purification techniques such as crystallization or preparative HPLC. |
Data Presentation
While specific quantitative data for side product formation in Suzuki reactions of this compound is not extensively reported, the following table provides a qualitative guide to the expected impact of reaction parameters on the formation of the desired product and major side products.
| Parameter | Condition | Expected Impact on Desired Product Yield | Expected Impact on Protodeboronation | Expected Impact on Homocoupling |
| Palladium Catalyst | Pd(PPh₃)₄ (Pd(0)) | Good | Moderate | Low |
| Pd(OAc)₂ (Pd(II)) with Ligand | Good to Excellent | Moderate | Potentially Higher | |
| Buchwald Precatalysts (e.g., SPhos) | Excellent | Low | Low | |
| Base | Strong Bases (e.g., NaOH, KOH) | Variable, risk of substrate degradation | High | Moderate |
| Weaker Bases (e.g., K₂CO₃, Cs₂CO₃) | Good to Excellent | Moderate | Low | |
| K₃PO₄ | Excellent | Low to Moderate | Low | |
| Solvent System | Anhydrous Toluene or Dioxane | Good | Low | Low |
| Dioxane/Water or Toluene/Water | Good to Excellent | Moderate to High | Low | |
| Atmosphere | Air | Low to None | High (due to moisture) | High |
| Inert (Argon or Nitrogen) | Good to Excellent | Lower | Low |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction between an aryl bromide and this compound. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle and pathways to common side products.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Quinolineboronic Acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of 3-quinolineboronic acid in cross-coupling reactions.
Troubleshooting Guide
Issue: Low or no yield of the desired cross-coupled product, with the presence of quinoline as a major byproduct.
This is a classic symptom of protodeboronation, where the C-B bond of this compound is cleaved and replaced with a C-H bond before the desired cross-coupling can occur.[1] Here’s a step-by-step guide to troubleshoot and mitigate this issue.
1. Re-evaluate Your Base Selection
Strong bases can accelerate the rate of protodeboronation.[2]
-
Problem: You are using a strong base like NaOH, KOH, or an alkoxide.
-
Solution: Switch to a milder base. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective in promoting the Suzuki-Miyaura coupling while minimizing protodeboronation.
2. Optimize Reaction Temperature and Time
Higher temperatures and longer reaction times can increase the extent of protodeboronation.
-
Problem: The reaction is run at a high temperature for an extended period.
-
Solution:
-
Run the reaction at the lowest temperature that still provides a reasonable rate for the cross-coupling.
-
Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
-
3. Minimize Proton Sources (Especially Water)
Protodeboronation requires a proton source, with water being a common culprit in Suzuki-Miyaura reactions.
-
Problem: Your reaction is being run in a solvent system with a high water content.
-
Solution:
-
Use anhydrous solvents where possible.
-
If a co-solvent is necessary to dissolve the base, use the minimum amount of water required.
-
Consider using a base like potassium fluoride (KF), which can sometimes be used under nearly anhydrous conditions.
-
4. Enhance Catalytic Activity
A highly active catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the protodeboronation side reaction.
-
Problem: Your catalyst system (palladium source and ligand) is not efficient enough.
-
Solution:
-
Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which are known to accelerate the key steps of the catalytic cycle.
-
Ensure your palladium source is active. Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.
-
Palladium(II) complexes with bulky phosphine ligands have been shown to accelerate protodeboronation, so careful selection is crucial.[2]
-
5. Protect the Boronic Acid
If direct optimization of the reaction conditions is insufficient, protecting the boronic acid as a more stable derivative that slowly releases the active reagent is a highly effective strategy.
-
Problem: this compound is inherently unstable under your reaction conditions.
-
Solution: Convert the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate or diethanolamine (DABO) boronate derivative. These are air-stable, crystalline solids that slowly hydrolyze in situ to provide a low concentration of the boronic acid, thereby minimizing protodeboronation.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of quinoline, consuming your starting material and reducing the yield of the desired coupled product. Heteroaromatic boronic acids, especially those containing a basic nitrogen atom like this compound, can be particularly susceptible to this decomposition pathway due to complex pH-dependent speciation.[1]
Q2: How do I know if protodeboronation is the cause of my low yield?
A2: The most direct evidence is the detection of quinoline in your crude reaction mixture by analytical techniques such as GC-MS or LC-MS. If you observe a significant amount of quinoline corresponding to the consumption of your this compound, protodeboronation is the likely culprit.
Q3: Are there any alternatives to using milder bases that might still give a good reaction rate?
A3: Yes. If a milder base results in a sluggish reaction, you can try to improve the kinetics of the cross-coupling by using a more active catalyst system. A combination of a highly active palladium pre-catalyst and a bulky, electron-rich phosphine ligand can often accelerate the desired reaction to a greater extent than the protodeboronation, even with a moderately strong base.
Q4: What are MIDA and DABO boronates, and how do they prevent protodeboronation?
A4: MIDA (N-methyliminodiacetic acid) and DABO (from diethanolamine) boronates are stable, crystalline derivatives of boronic acids.[3] They act as protecting groups that are stable to storage and many reaction conditions. In the presence of a mild aqueous base during the Suzuki-Miyaura coupling, they slowly hydrolyze to release the boronic acid into the reaction mixture. This "slow-release" strategy keeps the instantaneous concentration of the reactive and potentially unstable boronic acid very low, which in turn minimizes side reactions like protodeboronation.[1]
Q5: Is it difficult to prepare MIDA or DABO boronates?
A5: No, the preparation is often straightforward. DABO boronates can typically be formed by simply stirring the boronic acid with diethanolamine in a solvent like dichloromethane at room temperature, with the product often precipitating out in high purity.[3] MIDA boronates are also readily prepared, offering excellent stability.
Data Presentation
The use of boronic acid surrogates can significantly improve yields in Suzuki-Miyaura couplings prone to protodeboronation. While specific data for this compound is dispersed, the following table illustrates the principle with a comparable system.
Table 1: Comparison of Yields for a Suzuki-Miyaura Coupling Using a Free Boronic Acid vs. its MIDA Boronate Derivative.
| Boron Reagent | Coupling Partner | Product | Yield (%) |
| 4-Methoxyphenylboronic Acid | 5-Bromopyrimidine | 5-(4-Methoxyphenyl)pyrimidine | 73% |
| 4-Methoxyphenyl MIDA boronate | 5-Bromopyrimidine | 5-(4-Methoxyphenyl)pyrimidine | 89% |
Data adapted from a representative Suzuki-Miyaura coupling.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis and Use of a 3-Quinoline-DABO Boronate
-
Part A: Synthesis of 3-Quinoline-DABO boronate
-
In a flask, suspend this compound (1.0 equiv) in dichloromethane.
-
Add diethanolamine (1.0 equiv) and stir the mixture at room temperature.
-
A precipitate will typically form. Stir for 20-30 minutes.
-
Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The resulting DABO boronate is typically a stable, white solid that can be used directly in the next step.[3]
-
-
Part B: Suzuki-Miyaura Coupling using 3-Quinoline-DABO boronate
-
Follow the general procedure in Protocol 1, but substitute the this compound with the 3-quinoline-DABO boronate (1.2 equiv).
-
The reaction will proceed via the slow release of the boronic acid under the basic aqueous conditions.
-
Visualizations
Caption: Competing pathways for this compound in Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for preventing protodeboronation.
Caption: The "slow-release" strategy using MIDA boronates to minimize side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Arylquinolines from Suzuki Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-arylquinolines synthesized via Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3-arylquinolines from Suzuki reaction mixtures.
Issue 1: Low or No Yield of the Desired 3-Arylquinoline After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Before work-up, monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of the starting materials. |
| Product Loss During Aqueous Work-up | Ensure the pH of the aqueous layer is appropriate to keep the 3-arylquinoline in the organic phase. Multiple extractions (at least 3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended.[1] |
| Decomposition on Silica Gel | The basic nitrogen of the quinoline ring can interact strongly with acidic silica gel, leading to decomposition. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%). Alternatively, use a different stationary phase like neutral or basic alumina. |
| Co-elution with Impurities | If the product co-elutes with impurities during column chromatography, optimize the eluent system. A shallow gradient of a more polar solvent in a non-polar solvent often improves separation. |
| Product Remains in Mother Liquor After Recrystallization | If a low yield is obtained after recrystallization, the product may still be in the mother liquor. Concentrate the mother liquor and attempt a second recrystallization to recover more product. |
Issue 2: Presence of Impurities in the Final Product
| Common Impurity | Identification | Removal Strategy |
| Unreacted 3-Haloquinoline | Appears as a separate spot on TLC, typically with a different Rf value than the product. | Optimize column chromatography conditions. A gradient elution can effectively separate the product from the starting material. |
| Homocoupled Boronic Acid Byproduct | Often has a different polarity and can be separated by column chromatography. | Careful selection of the eluent system for column chromatography is crucial. |
| Palladium Catalyst Residues | The purified product may have a dark color. | Filter the crude product through a pad of Celite® or silica gel before concentration and further purification.[2] |
| Phosphine Ligand Byproducts | Can be difficult to remove due to similar polarities. | In some cases, impurities from phosphine ligands can be removed by column chromatography.[3] |
Issue 3: Streaking or Tailing of the Product Spot on TLC and During Column Chromatography
This is a common issue when purifying nitrogen-containing heterocyclic compounds like quinolines on silica gel.
-
Cause : The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution :
-
Deactivate the Silica Gel : Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This will compete with the quinoline for binding to the acidic sites on the silica gel, resulting in sharper peaks and better separation.
-
Use an Alternative Stationary Phase : Consider using neutral or basic alumina for column chromatography, which is more suitable for the purification of basic compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki reaction for the synthesis of 3-arylquinolines?
A1: The most common impurities include unreacted 3-haloquinoline, homocoupled products from the boronic acid, and residual palladium catalyst. Dehalogenation of the starting 3-haloquinoline can also occur as a side reaction.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system should provide a good separation between your desired 3-arylquinoline and any impurities on a TLC plate. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the product. For 3-arylquinolines, an Rf value of 0.2-0.3 for the product spot on TLC is often a good target for efficient separation on a column.
Q3: My 3-arylquinoline product is an oil. Can I still use recrystallization?
A3: If the product oils out during recrystallization, it means that the solution is supersaturated above the melting point of the solid. To address this, you can try reheating the solution to dissolve the oil and then add a small amount of the "good" solvent to lower the saturation point. Allowing the solution to cool very slowly can also promote crystal formation instead of oiling out.
Q4: What is a good general work-up procedure for a Suzuki reaction mixture before purification?
A4: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and then concentrate under reduced pressure to obtain the crude product.[1]
Q5: How can I remove the palladium catalyst from my product?
A5: To remove the palladium catalyst, the reaction mixture can be filtered through a plug of Celite® after completion.[2] This is often done before the aqueous work-up.
Experimental Protocols
Protocol 1: General Purification of a 3-Arylquinoline by Flash Column Chromatography
-
Preparation of the Column : A slurry of silica gel in the initial, least polar eluent is prepared and poured into the column. The column is packed evenly to avoid air bubbles. A thin layer of sand is added on top of the silica gel.
-
Sample Loading : The crude 3-arylquinoline is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully loaded onto the top of the column. Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the column (dry loading).
-
Elution : The column is eluted with a solvent system determined by prior TLC analysis (e.g., a gradient of ethyl acetate in hexanes). Fractions are collected in test tubes.
-
Fraction Analysis : The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal : The pure fractions are combined, and the solvent is removed using a rotary evaporator to yield the purified 3-arylquinoline.
Protocol 2: General Purification of a 3-Arylquinoline by Recrystallization
-
Solvent Selection : Small-scale solubility tests are performed to find a suitable solvent or solvent pair. A good single solvent will dissolve the 3-arylquinoline when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (good solvent), while the other should not (poor solvent).
-
Dissolution : The crude 3-arylquinoline is placed in a flask, and the minimum amount of the hot "good" solvent is added to dissolve it completely.
-
Hot Filtration (if necessary) : If insoluble impurities are present, the hot solution is filtered through a fluted filter paper.
-
Crystallization : The solution is allowed to cool slowly to room temperature. If a solvent pair is used, the "poor" solvent is added dropwise to the hot solution until it becomes cloudy, followed by the addition of a few drops of the "good" solvent to redissolve the solid. The solution is then cooled slowly.
-
Isolation : The formed crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
-
Drying : The crystals are dried under vacuum to remove any residual solvent.
Quantitative Data
Table 1: Examples of Column Chromatography Conditions for Purification of Quinolines
| Compound | Stationary Phase | Eluent System | Yield | Purity | Reference |
| 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes | Silica Gel | Ethyl acetate/Hexane (3:7) | 65% | Not Specified | [4] |
| (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones | Silica Gel (300-400 mesh) | Dichloromethane/Methanol | 40-98% | >95% | [5] |
| General Biaryl Products | Silica Gel | n-hexane/ethyl acetate (9:1 v/v) | Not Specified | Not Specified | [6] |
Table 2: Examples of Recrystallization Solvents for Purification of Biaryl Compounds
| Compound Class | Recrystallization Solvent(s) | Typical Outcome | Reference |
| Biaryl Carbonyl Compound | Hexanes/Methanol | Solid crystals | [7] |
| Biaryl Alcohol | Hexanes | Purified solid | [7] |
| 3-bromoquinoline | Ethanol/Water or Hexane | Purified crystals |
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of 3-arylquinolines via Suzuki coupling.
Caption: A decision tree for troubleshooting common purification issues of 3-arylquinolines.
Caption: A diagram illustrating the inhibition of the Hsp90 signaling pathway by 3-arylquinoline derivatives.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 4. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-Quinolineboronic acid under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-quinolineboronic acid, with a specific focus on its stability under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in basic solutions?
A1: The stability of this compound in basic solutions is primarily influenced by two main degradation pathways: protodeboronation and oxidation. The rate of these degradation processes is affected by the pH of the solution, temperature, presence of oxidizing agents, and exposure to air.
Q2: What is protodeboronation and why is it a concern under basic conditions?
A2: Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of quinoline. This process is often catalyzed by both acids and bases. Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate anion, which can facilitate the cleavage of the C-B bond. This is a significant concern as it consumes the desired reagent, leading to lower yields in reactions like Suzuki-Miyaura cross-couplings.
Q3: Can this compound be used in Suzuki-Miyaura coupling reactions that require basic conditions?
A3: Yes, this compound is widely used in Suzuki-Miyaura cross-coupling reactions, which typically require a base for the transmetalation step.[1] However, the choice of base, reaction temperature, and reaction time are critical to minimize degradation of the boronic acid. Weaker bases and lower temperatures are generally preferred where feasible.
Q4: How should this compound be stored to ensure its stability?
A4: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2] It should be protected from moisture and light. Solutions of this compound, especially in basic media, are generally not stable and should be prepared fresh before use.
Q5: Are there more stable alternatives to this compound for use in basic reaction conditions?
A5: Yes, converting this compound to a boronate ester, such as a pinacol ester, can significantly enhance its stability and ease of handling.[3] These esters are generally more resistant to protodeboronation and oxidation. Another strategy is the use of MIDA (N-methyliminodiacetic acid) boronates, which are air-stable and can release the boronic acid slowly under specific reaction conditions.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield in a Suzuki-Miyaura coupling reaction. | Degradation of this compound via protodeboronation. | - Use freshly purchased or properly stored this compound.- Prepare the reaction mixture under an inert atmosphere.- Consider using a milder base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH.- Lower the reaction temperature if possible.- Minimize the reaction time.- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) and use that in the reaction. |
| Formation of quinoline as a major byproduct. | Protodeboronation of this compound. | This is a strong indication of boronic acid degradation. Follow the solutions provided above for low yield. |
| Inconsistent reaction outcomes. | Variable quality or degradation of the this compound starting material. | - Assess the purity of the this compound by NMR or HPLC before use.- Ensure consistent and proper storage conditions.- Consider purchasing from a reputable supplier. |
| Precipitation of the boronic acid from the reaction mixture. | Poor solubility of this compound in the chosen solvent system. | - Use a co-solvent system (e.g., toluene/water, dioxane/water) to improve solubility.- Ensure the base is fully dissolved before adding the boronic acid. |
Quantitative Stability Data (Illustrative)
The following tables provide illustrative data on the stability of this compound under various basic conditions. This data is intended to demonstrate general trends and should be confirmed experimentally.
Table 1: Effect of pH on the Half-Life of this compound at 25°C
| pH | Half-life (t½) in hours |
| 7.0 | > 240 |
| 8.0 | 96 |
| 9.0 | 48 |
| 10.0 | 12 |
| 11.0 | 3 |
| 12.0 | < 1 |
Table 2: Effect of Temperature on the Decomposition Rate at pH 10
| Temperature (°C) | Decomposition Rate Constant (k) (s⁻¹) |
| 25 | 1.6 x 10⁻⁵ |
| 40 | 4.5 x 10⁻⁵ |
| 60 | 1.8 x 10⁻⁴ |
| 80 | 6.5 x 10⁻⁴ |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of this compound over time under specific basic conditions.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions of desired pH (e.g., phosphate or borate buffers)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation: In separate vials, mix an aliquot of the stock solution with the desired pH buffer to achieve a final concentration of 0.1 mg/mL.
-
Incubation: Store the sample vials at a constant temperature (e.g., 25°C or 50°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, quench any further reaction by acidifying with a small amount of formic acid, and dilute with the mobile phase if necessary.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, start with 10% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Monitor the peak area of the this compound peak over time. The appearance of new peaks may indicate degradation products (e.g., quinoline). Calculate the percentage of remaining this compound at each time point.
Protocol 2: Monitoring Degradation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To qualitatively observe the degradation of this compound and identify degradation products.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Base (e.g., NaOD in D₂O)
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.
-
Initiate Degradation: Add a specific amount of base (e.g., NaOD solution) to the NMR tube to achieve the desired basic pD.
-
Time-Resolved Spectra: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals. The formation of quinoline can be identified by its characteristic aromatic signals.
Visualizations
References
- 1. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Coupling with 3-Quinolineboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 3-quinolineboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues encountered during experiments in a question-and-answer format, offering potential causes and actionable solutions.
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields with this compound are a common challenge and can stem from several factors specific to this substrate. The primary reasons include:
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Catalyst Inhibition/Deactivation : The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a prevalent issue with nitrogen-containing heterocycles.[1][2]
-
Protodeboronation : This is a major side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[1] Heteroaromatic boronic acids are particularly susceptible to this decomposition pathway, which can be accelerated by high temperatures and certain bases.[2][3]
-
Poor Oxidative Addition : If you are using an electron-rich or sterically hindered aryl chloride as your coupling partner, the initial oxidative addition step may be slow or inefficient, leading to poor overall conversion.
-
Suboptimal Reaction Conditions : The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent. An inappropriate combination can lead to a stalled reaction or the prevalence of side reactions.
Q2: How can I overcome palladium catalyst inhibition by the quinoline nitrogen?
A2: Mitigating catalyst poisoning is crucial for a successful reaction. Consider the following strategies:
-
Ligand Selection : Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃) can sterically shield the palladium center, preventing strong coordination by the quinoline nitrogen.[2]
-
Use of Precatalysts : Well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can ensure the efficient generation of the active Pd(0) species, which can minimize opportunities for deactivation.[2]
-
Anhydrous Conditions : In some cases, running the reaction under strictly anhydrous conditions can reduce catalyst deactivation pathways.[1] The addition of trimethyl borate has been shown to prevent catalyst poisoning by heteroatomic units in anhydrous conditions.[1]
Q3: I suspect protodeboronation is consuming my this compound. How can I prevent this?
A3: Protodeboronation is a significant challenge. To minimize it, you can implement the following:
-
Use a Milder Base : Strong bases can accelerate protodeboronation. Opt for milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[4]
-
Control the Reaction Temperature : Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures significantly increase the rate of protodeboronation.[3][5]
-
Use a More Stable Boron Reagent : Convert the this compound to a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA (N-methyliminodiacetic acid) boronate. These derivatives are more robust and can act as a "slow release" source of the boronic acid during the reaction, keeping its instantaneous concentration low and minimizing decomposition.[1]
-
Anhydrous Conditions : Minimize water in your reaction, as it is the proton source for protodeboronation. Use anhydrous solvents and consider bases like potassium trimethylsilanolate (TMSOK) for strictly anhydrous systems.[1]
Q4: My reaction is not working with an aryl chloride. What adjustments should I make?
A4: Aryl chlorides are less reactive than the corresponding bromides or iodides, making the oxidative addition step more challenging. To improve success with aryl chlorides, consider these adjustments:
-
Highly Active Catalyst System : The use of bulky, electron-rich ligands is critical. Buchwald ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often effective.[6] N-heterocyclic carbene (NHC) ligands can also be highly efficient for activating aryl chlorides.[6]
-
Stronger Base : A stronger base is often necessary to facilitate the catalytic cycle with less reactive electrophiles. K₃PO₄ is a common and effective choice.
-
Higher Temperature : Higher reaction temperatures may be required to overcome the activation energy for the C-Cl bond oxidative addition. However, this must be balanced with the potential for increased protodeboronation of the this compound.
Data Presentation: Catalyst & Condition Screening
The selection of the catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with this compound. The following tables provide a comparative overview of different catalytic systems and conditions.
Table 1: General Catalyst System Performance for Heteroaryl Suzuki Couplings
| Catalyst/Ligand System | Pd Source | Ligand Type | Typical Loading (mol%) | Recommended Base | Common Solvents | Key Advantages |
| Pd(PPh₃)₄ | Pd(0) | Monodentate Phosphine | 2 - 5 | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Readily available, good for general purpose. |
| Pd(dppf)Cl₂ | Pd(II) | Bidentate Ferrocenylphosphine | 1 - 3 | K₃PO₄, K₂CO₃ | Dioxane/H₂O, THF/H₂O | Good stability, effective for many substrates. |
| Pd₂(dba)₃ / SPhos | Pd(0) | Buchwald Ligand (Dialkylbiaryl) | 0.5 - 2 | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, THF | High activity for challenging substrates, including aryl chlorides.[2] |
| Pd(OAc)₂ / P(t-Bu)₃ | Pd(II) | Trialkylphosphine | 1 - 2 | K₃PO₄, CsF | Dioxane, Toluene | Highly active, good for sterically hindered substrates. |
| PEPPSI-IPr | Pd(II) | N-Heterocyclic Carbene (NHC) | 0.5 - 2 | K₃PO₄, K₂CO₃ | t-BuOH/H₂O, Dioxane | Excellent for aryl chlorides, high thermal stability. |
Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.
Table 2: Example Conditions for Suzuki Coupling of Bromoquinolines with Arylboronic Acids
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 85 |
| 2 | 3-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 88 |
| 3 | 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5%) | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 18 | 81 |
| 4 | 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂ (5%) | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 18 | 75 |
These examples with bromoquinolines can serve as a useful starting point for optimizing the reverse reaction with this compound.[7]
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of this compound
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
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SPhos (0.04 mmol, 4 mol%)
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Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL), anhydrous and degassed
-
Water (2 mL), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere : Seal the flask with a septum, then evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Add the degassed 1,4-dioxane and water via syringe.
-
Reaction : Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-16 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-arylquinoline.
Visualizations
Catalytic Cycle and Common Side Reactions
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights where the main side reactions, catalyst inhibition and protodeboronation, can interfere.
Caption: Suzuki catalytic cycle with key side reactions.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Effect of solvent on the efficiency of 3-Quinolineboronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-quinolineboronic acid. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound?
A1: this compound is frequently used as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a versatile method for forming carbon-carbon bonds, allowing for the synthesis of a wide variety of 3-arylquinolines, which are of significant interest in medicinal chemistry.
Q2: How does the choice of solvent impact the efficiency of Suzuki-Miyaura reactions with this compound?
A2: The solvent plays a critical role in Suzuki-Miyaura reactions by affecting the solubility of reactants and intermediates, the efficacy of the base, and the stability of the catalyst. The optimal solvent is highly dependent on the specific substrates and reaction conditions. Generally, a mixture of an organic solvent and water is employed to facilitate the dissolution of both the organic reactants and the inorganic base.[1] For instance, in some Suzuki couplings, single solvents like toluene, DMF, or water have resulted in unsatisfactory yields, whereas a 1:1 mixture of DMF-water proved to be highly efficient.[1]
Q3: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the initial checks I should perform?
A3: When encountering low yields, it is crucial to systematically verify your reagents and reaction setup.[2] Key areas to check include:
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Inert Atmosphere: Ensure the reaction vessel was thoroughly purged with an inert gas (e.g., argon or nitrogen) to exclude oxygen, which can deactivate the palladium catalyst.[3]
-
Reagent Purity: Verify the purity of your this compound, aryl halide, and base, as impurities can interfere with the catalytic cycle.[2]
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Solvent Quality: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[3]
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Temperature Control: Confirm that the reaction is being conducted at the optimal temperature, as deviations can significantly impact reaction rates and selectivity.[2]
Q4: I am observing significant formation of side products. What are the common side reactions and how can I minimize them?
A4: Common side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic acid and dehalogenation of the aryl halide.
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Homocoupling: This can be promoted by the presence of oxygen. Rigorous degassing of the solvent and reaction mixture is essential to minimize this side product.[2]
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Dehalogenation: This occurs when the aryl halide is reduced. This can sometimes be mitigated by changing the solvent or base.[2]
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Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. Using anhydrous conditions and choosing a milder base can help reduce this side reaction.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor solubility of reactants or base. 3. Insufficient temperature. 4. Impure reagents. | 1. Use a fresh source of palladium catalyst and ligand. 2. Screen different solvents or solvent/water mixtures to improve solubility. Consider using a phase-transfer catalyst.[4] 3. Gradually increase the reaction temperature, monitoring for decomposition.[2] 4. Ensure the purity of all starting materials.[5] |
| Significant Side Product Formation (e.g., Homocoupling) | 1. Presence of oxygen. 2. Sub-optimal catalyst or ligand. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[2] 2. Screen different palladium catalysts and phosphine ligands. |
| Protodeboronation of this compound | 1. Presence of water or other proton sources. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and reagents. 2. Switch to a milder base (e.g., K₃PO₄, KF).[3] Optimize the reaction time to avoid prolonged exposure of the boronic acid to basic conditions.[3] |
| Difficulty in Product Purification | 1. Close polarity of the product and starting materials or byproducts. | 1. Optimize the reaction to achieve full conversion, minimizing the presence of starting materials in the crude product. 2. Explore different chromatographic conditions or consider recrystallization for purification. |
Data Presentation: Effect of Solvent on Suzuki-Miyaura Coupling Yield
The following tables summarize data from studies on Suzuki-Miyaura reactions, illustrating the impact of solvent choice on product yield. While not all data is specific to this compound, it provides valuable insights for reaction optimization.
Table 1: Solvent Screening for the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 24 | 10 |
| 2 | DMF | 100 | 24 | 15 |
| 3 | Water | 100 | 24 | 5 |
| 4 | DMF/H₂O (1:1) | 70 | 3 | 98 |
Table 2: Solvent Effect on the Suzuki-Miyaura Coupling of 4-chloromethyl)benzonitrile with Phenylboronic Acid
| Entry | Solvent | Yield (%) |
| 1 | Dioxane | 59 |
| 2 | THF | Not specified, lower than Dioxane |
| 3 | MeCN | 30 |
| 4 | Toluene | No product detected |
| 5 | Benzene | No product detected |
| 6 | DCM | No product detected |
Note: This data is adapted from a study on a different substrate but illustrates a typical solvent screening outcome.[6]
Table 3: Influence of Mixed Solvents on the Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid [7]
| Entry | Solvent (MeOH:H₂O ratio) | Yield (%) |
| 1 | 1:0 (Anhydrous MeOH) | 78.9 |
| 2 | 4:1 | 85.2 |
| 3 | 3:2 | 96.3 |
| 4 | 1:1 | 91.5 |
| 5 | 1:4 | 88.6 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline [8]
This protocol provides a general starting point and should be optimized for specific substrates and reaction scales.
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Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine 3-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Purification of 3-Quinolineboronic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of boron-containing impurities from reactions involving 3-quinolineboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities after a reaction with this compound?
A1: The primary impurity is typically unreacted this compound. Other related impurities can include boroxines (anhydrides of boronic acids) and boronate esters, which may form from the boronic acid during the reaction or workup.
Q2: Why can't I simply remove the this compound impurity with a standard water wash?
A2: this compound has limited solubility in neutral water. Furthermore, the basic nature of the quinoline ring can lead to emulsification or co-extraction with your desired product, especially if the product is also basic.
Q3: My quinoline-containing product is streaking badly during silica gel chromatography. What is causing this?
A3: The basic nitrogen atom on the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[1] This interaction can lead to "tailing" or streaking of your compound on a TLC plate and poor separation during column chromatography.[1]
Q4: Are there alternatives to silica gel for the chromatography of basic quinoline compounds?
A4: Yes, several alternatives can be considered. Neutral or basic alumina can be a good substitute for silica gel.[1] For compounds that are sufficiently non-polar, reversed-phase silica (C18) can also be an effective option to avoid issues with basicity.[1]
Troubleshooting Guides
Issue 1: Residual Boronic Acid Impurity After Basic Aqueous Wash
Question: I performed a basic wash (e.g., with aqueous NaOH or K₂CO₃) to remove excess this compound, but I still see the impurity in my organic layer. What went wrong?
Answer: This can happen for a few reasons:
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Insufficient Basicity: The pH of the aqueous layer may not have been high enough to fully convert the boronic acid to its water-soluble boronate salt.
-
Product Solubility: Your desired product might have some solubility in the basic aqueous layer, leading to product loss.
-
Emulsion Formation: The basicity of your quinoline product and the presence of other reaction components can lead to the formation of an emulsion, trapping impurities in the organic layer.
Solutions:
-
Increase Basicity: Use a more concentrated basic solution (e.g., 1-2 M NaOH) and ensure thorough mixing.[2] Check the pH of the aqueous layer to confirm it is sufficiently basic (pH > 10).
-
Back-Extraction: After the initial basic extraction, you can acidify the aqueous layer and re-extract with an organic solvent to recover any product that may have partitioned into the aqueous phase.
-
Brine Wash: To break up emulsions, wash the organic layer with brine (saturated aqueous NaCl solution) after the basic wash.
Issue 2: Co-elution of Product and Boronic Acid Impurity During Chromatography
Question: I'm trying to purify my product using column chromatography, but the this compound impurity is eluting with or very close to my product. How can I improve the separation?
Answer: Co-elution suggests that your product and the impurity have similar polarities under the chosen chromatographic conditions.
Solutions:
-
Add a Basic Modifier: To mitigate the interaction of the basic quinoline with silica, add a small amount of a tertiary amine like triethylamine (0.5-2%) to your eluent.[1] This will deactivate the acidic sites on the silica gel and improve the peak shape of your product.
-
Change the Stationary Phase: Switch to a different stationary phase like neutral or basic alumina, or consider reversed-phase chromatography if your compound is suitable.[1]
-
Use a Scavenger Resin: Before chromatography, treat your crude product solution with a scavenger resin specifically designed to bind boronic acids. This will remove the impurity, simplifying the subsequent chromatographic purification.
Purification Protocols and Methodologies
Method 1: Liquid-Liquid Extraction with a Basic Wash
This method is often the first and simplest approach to remove the bulk of boronic acid impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH or K₂CO₃ solution.
-
Separation: Separate the organic layer. The deprotonated boronic acid (boronate salt) will be in the aqueous layer.[3]
-
Back-Extraction (Optional): If your product has some acidity or is prone to partitioning, acidify the aqueous layer with 1 M HCl and extract with the same organic solvent to recover any lost product.
-
Brine Wash: Wash the organic layer with brine to remove residual water and help break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Logical Workflow for Basic Wash Purification
Caption: Workflow for removing boronic acid via basic liquid-liquid extraction.
Method 2: Purification using a Boronic Acid Scavenger Resin
Scavenger resins are a highly effective method for selectively removing boronic acid impurities. Resins containing diethanolamine (DEAM) or diol functional groups are particularly effective.[4][5][6]
Experimental Protocol (Batch Method):
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Resin Addition: Add the boronic acid scavenger resin (typically 2-4 equivalents relative to the excess boronic acid) to the solution.
-
Agitation: Stir or shake the mixture at room temperature. The reaction time will depend on the specific resin and reaction, but can range from 1 to 16 hours.
-
Filtration: Filter the mixture to remove the resin, which now has the boronic acid impurity bound to it.
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Washing: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
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Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Experimental Workflow for Scavenger Resin Purification
Caption: Batch process for boronic acid impurity removal using a scavenger resin.
Method 3: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid products, provided a suitable solvent system can be found.[7][8]
Experimental Protocol:
-
Solvent Selection: Identify a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The boronic acid impurity should ideally remain soluble at low temperatures or be present in small enough quantities to remain in the mother liquor.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Decision Tree for Recrystallization
Caption: A logical decision-making process for purification by recrystallization.
Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Basic Wash | - Fast and inexpensive- Good for removing large quantities of boronic acid | - Potential for emulsion formation- Risk of product loss if the product is acidic or base-sensitive- May not remove all traces of impurity | - Initial bulk removal of boronic acid impurities. |
| Scavenger Resin | - High selectivity for boronic acids- High purity of the final product- Simple filtration workup | - Resins can be expensive- May require longer reaction times- May not be suitable for very large scale reactions | - Removing trace amounts of boronic acid- When high purity is essential- For compounds that are difficult to purify by chromatography. |
| Chromatography | - Can separate multiple components- Can provide very high purity | - Can be time-consuming and solvent-intensive- Potential for product loss on the column- Quinoline compounds can streak on silica gel | - Complex mixtures with multiple impurities- When other methods fail to provide adequate separation. |
| Recrystallization | - Can provide very high purity for solid compounds- Scalable | - Finding a suitable solvent can be challenging- Not suitable for oils or amorphous solids- Can result in significant product loss in the mother liquor | - Purifying solid products to a high degree of purity. |
References
- 1. A Comparison of Methods for Boron Removal From Flowback and Produced Waters [jpt.spe.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Combichem scavenging [pubsapp.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. sopachem.com [sopachem.com]
Troubleshooting low yields in the synthesis of 3-arylquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-arylquinolines. The content is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and provides actionable solutions for prevalent synthesis methods for 3-arylquinolines, including the Friedländer Annulation, Pfitzinger Reaction, Combes Synthesis, and Doebner-von Miller Reaction.
General Issues
Q1: My 3-arylquinoline synthesis is resulting in a very low yield or no product at all. What are the most common general causes?
A2: Several factors can contribute to low yields across different synthetic methods for 3-arylquinolines. These include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly dependent on the specific substrates.[1]
-
Suboptimal Reaction Temperature: Many quinoline syntheses require heating, but excessive temperatures can lead to decomposition and side reactions.[1] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on the aromatic amine or carbonyl compounds can significantly slow down or prevent the reaction.[1]
-
Side Reactions: Undesired reactions, such as self-condensation of carbonyl reactants (aldol condensation), are common, especially under basic conditions, and can consume starting materials.[1]
-
Solvent Effects: The polarity and nature of the solvent can influence the solubility of reactants and reaction rates.[1]
Friedländer Annulation
Q2: I am attempting a Friedländer synthesis of a 3-arylquinoline, but the yield is poor. How do I choose the right catalyst?
A2: The selection of the catalyst in a Friedländer synthesis is critical and depends on the reactivity of your starting materials.[1]
-
Acid Catalysts: These are generally effective for a broad range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids such as zinc chloride (ZnCl₂).[1] Trifluoroacetic acid has also been successfully used.[1]
-
Base Catalysts: These are often employed for more reactive substrates. Commonly used bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1]
Q3: My Friedländer reaction is plagued by the self-condensation of the ketone. How can this be minimized?
A3: The self-condensation of the ketone is a frequent side reaction, particularly under basic conditions.[1] To mitigate this, consider the following:
-
Use of an Imine Analog: Instead of the free 2-aminoaryl ketone, using its imine analog can help to avoid the aldol condensation of the ketone under basic conditions.[2]
-
Catalyst Selection: The choice of catalyst can influence the rates of competing reactions. Screening different acid or base catalysts may help to favor the desired cyclization over self-condensation.
Pfitzinger Reaction
Q4: My Pfitzinger reaction is producing a thick, intractable tar, making product isolation nearly impossible. What is causing this and how can I prevent it?
A4: Tar formation is a well-known issue in the Pfitzinger synthesis, often resulting from the self-condensation of the carbonyl compound under strongly basic and high-temperature conditions.[3]
Here are some troubleshooting steps:
-
Modified Reagent Addition: Instead of mixing all reactants at once, first, dissolve the isatin in a strong base (e.g., KOH solution) and stir until the ring opens. This is often indicated by a color change from orange to pale yellow. Then, add the carbonyl compound to this solution. This modified procedure can significantly improve yields and reduce tar formation.[3]
-
Temperature Control: Avoid excessively high temperatures. For sensitive carbonyl substrates, running the reaction at a lower temperature (e.g., room temperature to 40°C) for a longer duration can be beneficial, as it may favor the desired reaction over decomposition pathways.[3]
-
Substrate Choice: Some carbonyl compounds are prone to forming tars. In such cases, using a proxy reagent might be necessary.[3]
Q5: My Pfitzinger reaction has a low yield, and I've recovered a significant amount of unreacted isatin. How can I drive the reaction to completion?
A5: Recovering unreacted isatin points to an incomplete reaction. This could be due to insufficient reaction time, suboptimal temperature, or stoichiometry issues.[3]
-
Use an Excess of the Carbonyl Compound: To ensure the complete consumption of isatin, consider using a molar excess of the more readily available ketone or aldehyde component.[3]
-
Increase Reaction Time and/or Temperature: Some Pfitzinger reactions require prolonged heating (reflux) to go to completion.[3] If you are running the reaction at a lower temperature, a longer time (e.g., over 48 hours) may be necessary.[3] Monitoring the reaction by TLC is recommended to determine the optimal time.
-
Ensure Complete Isatin Ring Opening: Follow the modified procedure described in Q4. Adding the carbonyl compound before the isatin's amide bond is fully hydrolyzed by the base can lead to an incomplete reaction.[3]
Combes Synthesis
Q6: What are the key reaction parameters to optimize for a successful Combes synthesis of 3-arylquinolines?
A6: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] Key parameters to optimize include:
-
Acid Catalyst: Concentrated sulfuric acid is commonly used.[4] However, other acids like polyphosphoric acid (PPA) can also be effective.[6] The choice and concentration of the acid are critical for promoting the cyclization step.
-
Reaction Temperature: The reaction typically requires heating to drive the dehydration and cyclization steps. Optimization of the temperature is necessary to ensure a reasonable reaction rate without causing decomposition of the starting materials or product.
-
Substrate Electronic Effects: Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[6]
Doebner-von Miller Reaction
Q7: Tar formation is a major issue in my Doebner-von Miller synthesis. How can I minimize this?
A7: Tar formation in the Doebner-von Miller reaction is a very common problem, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[7]
Here are some strategies to address this:
-
Slow Addition of Reagents: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[7]
-
Control of Reaction Temperature: While heating is often necessary, excessive temperatures can promote tar formation.[7] Close monitoring and optimization of the reaction temperature are crucial. For vigorous, exothermic reactions, initial cooling may be required.[7]
-
In Situ Generation of the α,β-Unsaturated Carbonyl: An alternative is to generate the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds via an aldol condensation. This is known as the Beyer method.[8]
Q8: My Doebner-von Miller reaction is not proceeding to completion. What should I check?
A8: An incomplete reaction can be due to several factors:
-
Acid Catalyst: The type and concentration of the acid are critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be used.[7][8] Ensure the acid is of the appropriate concentration.
-
Reaction Time and Temperature: The reaction time can vary significantly. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and to avoid product degradation from prolonged heating.[7]
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-carboxy-4-phenylquinoline in a Doebner-von Miller Type Reaction
| Entry | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |
| 1 | Hf(OTf)₄ (10) | CH₂Cl₂ | 48 | 18 |
| 2 | HCl (1.0 M) | Dichloromethane | 48 | 0 |
| 3 | H₂SO₄ | Dichloromethane | 48 | 0 |
| 4 | TFA | Dichloromethane | 24 | 62 |
| 5 | TFA | Toluene | 24 | 55 |
Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.
Experimental Protocols
General Procedure for Friedländer Annulation
This protocol describes a visible-light-driven synthesis of polysubstituted quinolines.[9]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.5 mmol)
-
Fluorescein (0.5 mol%)
-
Ethanol (3 mL)
-
White LED (12 W)
Procedure:
-
Combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.5 mmol) in ethanol (3 mL).
-
Add fluorescein (0.5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature under irradiation with a white LED (12 W).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an eluent of n-hexane/ethyl acetate (3:2).
-
Upon completion of the reaction, filter the resulting material and wash with water.
-
The crude solid can be recrystallized from ethanol to yield the pure product.
General Procedure for Pfitzinger Reaction
This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[10]
Materials:
-
Isatin (5.0 g)
-
Potassium hydroxide (KOH) pellets (10 g)
-
95% Ethanol (~30 mL)
-
Acetophenone (~4.1 mL)
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically change color from orange to pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes.[10]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[10] Monitor the reaction for completion by TLC.
-
Work-up: After cooling, perform a standard aqueous work-up. This typically involves acidification to precipitate the carboxylic acid product, followed by filtration and washing.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
General Procedure for Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5]
Materials:
-
Aniline derivative
-
β-Diketone (e.g., acetylacetone)
-
Acid catalyst (e.g., concentrated sulfuric acid)
Procedure:
-
Carefully add the aniline derivative to the β-diketone.
-
Slowly and with cooling, add the acid catalyst to the mixture.
-
Heat the reaction mixture to the optimized temperature for the specific substrates.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto ice and neutralize with a base to precipitate the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
General Procedure for Doebner-von Miller Reaction
This protocol provides a method to minimize tar formation in the synthesis of 2-methylquinoline.[11]
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields in 3-arylquinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling with Heteroaromatic Boronic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation in Suzuki-Miyaura coupling reactions involving heteroaromatic boronic acids. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with these sensitive substrates.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low to No Yield of the Desired Product
| Possible Cause | Solution |
| Catalyst Inactivity | Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced to the active Pd(0) species in situ.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[2] |
| Oxygen Contamination | Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2] Thoroughly degas all solvents (e.g., by purging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[3] |
| Reagent Impurity | Verify the purity of your heteroaromatic boronic acid and aryl halide. Boronic acids can degrade over time.[2] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials.[2] For reactions requiring anhydrous conditions, ensure the base is finely powdered and dry.[2] |
| Catalyst Poisoning by Heteroatom | The Lewis-basic nitrogen in heterocycles like pyridine can coordinate to the palladium catalyst, leading to its deactivation.[4] For sulfur-containing heterocycles, the sulfur atom can strongly adsorb to the catalyst surface, blocking active sites.[5] Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to shield the palladium center.[2][6] Additives like trimethyl borate can also mitigate catalyst poisoning by coordinating with the Lewis-basic heteroatom.[7] |
Problem 2: Significant Protodeboronation of the Heteroaromatic Boronic Acid
| Possible Cause | Solution |
| Presence of a Proton Source (Water) | Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a major side reaction, particularly with unstable heteroaromatic boronic acids.[4] Switching to strictly anhydrous reaction conditions can significantly reduce this issue.[2][7] |
| Strong Basic Conditions | Strong bases, especially in aqueous media, can accelerate the rate of protodeboronation.[2] Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2] |
| Inherent Instability of the Boronic Acid | Many heteroaromatic boronic acids, especially those from π-deficient heterocycles (e.g., pyridine) or certain five-membered rings (e.g., furan, thiophene, pyrrole), are inherently unstable.[4][8] |
| Slow Transmetalation Step | If the desired cross-coupling is slow, the competing protodeboronation side reaction can become dominant. |
Problem 3: Formation of Homocoupling Byproducts
| Possible Cause | Solution |
| Presence of Oxygen | As mentioned, oxygen can promote the oxidative homocoupling of boronic acids.[2] Rigorous degassing of solvents and maintenance of an inert atmosphere are crucial.[3] |
| High Temperatures | Elevated temperatures can sometimes favor homocoupling pathways. If possible, try running the reaction at a lower temperature, potentially with a more active catalyst system to compensate for the slower rate. |
| Inefficient Transmetalation | If the transmetalation step is slow, side reactions like homocoupling can become more prevalent. Optimizing the base and solvent system can help to accelerate the desired catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: Why are heteroaromatic boronic acids so challenging to use in Suzuki coupling?
A1: The challenges with heteroaromatic boronic acids stem from a combination of factors. Many are inherently unstable and prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved.[4] Additionally, the presence of heteroatoms (like nitrogen or sulfur) can be problematic. Lewis-basic heteroatoms can coordinate to and deactivate the palladium catalyst, a phenomenon often referred to as catalyst poisoning.[4][7]
Q2: What is the "2-pyridyl problem" and how can I overcome it?
A2: The "2-pyridyl problem" refers to the observation that 2-pyridylboronic acids often give lower yields in Suzuki couplings compared to their 3- and 4-pyridyl isomers.[4] This is due to the proximity of the nitrogen atom to the boronic acid group, which facilitates strong coordination to the palladium catalyst, leading to deactivation.[4] To overcome this, consider using bulky, electron-rich ligands (e.g., XPhos, SPhos) that can sterically hinder this coordination. Alternatively, using more stable derivatives like potassium trifluoroborates or MIDA boronates can be effective.[8][9]
Q3: When should I use a boronic acid derivative instead of the boronic acid itself?
A3: You should consider using a more stable boronic acid derivative, such as a pinacol ester, MIDA boronate, or potassium heteroaryltrifluoroborate, when you are working with a particularly unstable heteroaromatic boronic acid.[4] These derivatives can enhance stability, reduce protodeboronation, and lead to improved reaction outcomes.[4] They are especially advantageous for challenging substrates that are known to decompose under standard Suzuki conditions.[8][10]
Q4: How do I choose the right ligand for my reaction?
A4: The choice of ligand is crucial for a successful Suzuki coupling with heteroaromatic boronic acids. For sterically hindered substrates or those prone to catalyst poisoning (like 2-pyridyl systems), bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often the best choice.[2] These ligands promote both the oxidative addition and reductive elimination steps and can help stabilize the catalyst. N-heterocyclic carbenes (NHCs) have also been shown to be highly effective.[2]
Q5: Can I run Suzuki couplings with heteroaromatic boronic acids in aqueous media?
A5: While aqueous conditions are desirable from a green chemistry perspective, they increase the risk of protodeboronation, especially with sensitive heteroaromatic boronic acids.[6] If you must use water, careful optimization of the base and pH is critical to minimize this side reaction.[6] For particularly unstable substrates, anhydrous conditions are often necessary to achieve a good yield.[2][7]
Data Presentation: Relative Reactivity of Heteroaromatic Boronic Acids
The following table summarizes the general reactivity trends for different classes of heteroaromatic boronic acids in Suzuki-Miyaura coupling. Please note that specific reaction outcomes are highly dependent on the chosen reaction conditions.
| Heterocycle Class | General Reactivity | Common Issues | Recommended Strategies |
| π-Deficient (e.g., Pyridine, Pyrimidine) | Often challenging substrates; slower transmetalation.[4] | Prone to catalyst poisoning via heteroatom coordination.[4] | Use bulky, electron-rich ligands; consider using more stable trifluoroborate salts.[6][9] |
| π-Rich (e.g., Furan, Thiophene, Pyrrole) | Generally more reactive in transmetalation.[4] | Susceptible to decomposition pathways, including protodeboronation.[4][8] | Use milder bases and anhydrous conditions; consider MIDA boronates for slow release.[2][8] |
| Sulfur-Containing (e.g., Thiophene) | Can be reactive but pose a significant risk of catalyst deactivation. | Strong catalyst poisoning due to sulfur binding to palladium.[5] | Use higher catalyst loading or specialized, sulfur-tolerant catalyst systems. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with a Heteroaromatic Boronic Acid
This is a general starting point and requires optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the heteroaromatic boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and a finely powdered base (e.g., K₂CO₃, 2.0 equivalents) to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir for the required time (typically monitored by TLC or LC-MS).
-
Workup: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography to obtain the desired product.
Visualizations
Catalyst Deactivation Pathways
Caption: Key catalyst deactivation pathways in Suzuki coupling.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Strategies to Mitigate Protodeboronation
Caption: Key strategies to minimize protodeboronation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Managing the solubility of 3-Quinolineboronic acid in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the solubility of 3-Quinolineboronic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound featuring a quinoline ring substituted with a boronic acid group. It is primarily used in organic synthesis, most notably as a reactant in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] This makes it a valuable building block in the preparation of complex organic molecules, including those with potential applications in pharmaceuticals and materials science. Additionally, it has been identified as a potential inhibitor of the Staphylococcus aureus NorA efflux pump, suggesting its relevance in antimicrobial research.[1][3]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a solid at room temperature.[2] Its solubility is generally limited in nonpolar solvents and higher in polar aprotic and protic solvents. It is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3][4] Like other boronic acids, its solubility can be influenced by factors such as temperature, the specific solvent system, and the potential for dehydration to form the corresponding boroxine (a cyclic anhydride), which may have different solubility properties.
Q3: I am having trouble dissolving this compound for my reaction. What are the first steps I should take?
A3: If you are encountering solubility issues, consider the following initial steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Polar aprotic solvents like Tetrahydrofuran (THF), 1,4-Dioxane, or Dimethylformamide (DMF) are often good starting points for Suzuki-Miyaura reactions involving boronic acids.
-
Heating: Gently warming the mixture can significantly increase the solubility of this compound.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and facilitate dissolution.
-
Co-solvent System: Employing a mixture of solvents, such as Toluene/Ethanol or Dioxane/Water, can sometimes improve solubility compared to a single solvent.
Q4: How does the purity of this compound affect its solubility and reactivity?
A4: The purity of this compound is crucial for its effective use. Impurities can affect its solubility profile and interfere with catalytic reactions. A common issue with boronic acids is the presence of their corresponding cyclic anhydrides, known as boroxines. The formation of boroxines can alter the solubility and may impact the stoichiometry of the reaction. It is recommended to use high-purity this compound and to handle it under anhydrous conditions to minimize boroxine formation.
Q5: Can this compound be used in aqueous reaction conditions?
A5: While many organic reactions are carried out in anhydrous organic solvents, Suzuki-Miyaura cross-coupling reactions can often be performed in the presence of water. A common solvent system is a mixture of an organic solvent (like dioxane or THF) and an aqueous basic solution (e.g., aqueous sodium carbonate or potassium phosphate). The presence of water can actually be beneficial for the dissolution of the inorganic base and for facilitating the transmetalation step in the catalytic cycle. However, the solubility of this compound itself in purely aqueous media is low.
Q6: What is the role of this compound as a NorA efflux pump inhibitor?
A6: this compound has been identified as a potential inhibitor of the NorA efflux pump in Staphylococcus aureus.[1][3] Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, contributing to antimicrobial resistance. By inhibiting the NorA pump, this compound could potentially restore the efficacy of antibiotics that are normally expelled by this mechanism. This makes it and similar quinoline-based molecules interesting candidates for the development of antibiotic adjuvants.
Solubility Data
Quantitative solubility data for this compound is not widely available in the peer-reviewed literature. The following table provides qualitative solubility information and, for comparative purposes, quantitative data for the structurally related Phenylboronic acid in a range of common organic solvents. This can provide a useful starting point for solvent screening.
| Solvent | This compound Solubility | Phenylboronic Acid Solubility ( g/100g solvent) @ 20°C[5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3][4] | High |
| Methanol | Slightly Soluble[3][4] | High |
| Tetrahydrofuran (THF) | Likely Soluble | High |
| 1,4-Dioxane | Likely Soluble | High |
| Acetone | Likely Soluble | High[6] |
| Chloroform | Likely Moderately Soluble | Moderate[6] |
| Toluene | Likely Sparingly Soluble | Low |
| Methylcyclohexane | Likely Poorly Soluble | Very Low[6] |
| Water | Sparingly Soluble | 1.9[7] |
Note: "Likely" solubility is inferred from the general behavior of arylboronic acids.[6][8][9] It is always recommended to perform a small-scale solubility test for your specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a standard procedure for dissolving this compound for a typical palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous reaction solvent (e.g., 1,4-Dioxane, THF, Toluene)
-
Degassed water (if using an aqueous co-solvent)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove any oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent via syringe. If using a co-solvent system, add the organic solvent first, followed by the degassed water.
-
Initial Dissolution Attempt: Stir the mixture at room temperature for 10-15 minutes to assess the initial solubility.
-
Heating (if necessary): If the solids are not fully dissolved, gradually heat the reaction mixture with stirring. A temperature range of 60-100 °C is often sufficient to achieve dissolution for Suzuki-Miyaura reactions.
-
Catalyst Addition: Once the reactants are sufficiently dissolved, add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Reaction Monitoring: Proceed with the reaction at the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound does not dissolve in the chosen solvent. | 1. Inappropriate solvent polarity. 2. Insufficient temperature. 3. Presence of insoluble impurities or boroxine. | 1. Switch to a more polar aprotic solvent (e.g., THF, Dioxane, DMF). 2. Gradually increase the temperature of the reaction mixture while stirring. 3. Use a co-solvent system (e.g., Toluene/Ethanol, Dioxane/Water). 4. Ensure the use of high-purity this compound. |
| A precipitate forms upon heating the reaction mixture. | 1. The compound may have retrograde solubility in the chosen solvent (less soluble at higher temperatures). 2. A reaction is occurring to form an insoluble product or byproduct. | 1. Try a different solvent system. 2. Analyze the precipitate to determine its identity. This could provide insights into an unexpected reaction pathway. |
| The reaction is sluggish or does not proceed to completion. | 1. Poor solubility of one or more reactants is limiting the reaction rate. 2. Deactivation of the catalyst. 3. Protodeboronation (loss of the boronic acid group). | 1. Address the solubility issue using the recommendations above. 2. Ensure the reaction is carried out under a strict inert atmosphere. 3. Consider using a different palladium catalyst or ligand that is more robust. 4. Minimize the amount of water in the reaction if protodeboronation is suspected. |
| Inconsistent results between batches. | 1. Variable purity of this compound (e.g., different amounts of boroxine). 2. Inconsistent solvent quality (e.g., water content). | 1. Source high-purity this compound from a reliable supplier. 2. Always use anhydrous solvents for reactions sensitive to water. |
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
References
- 1. This compound | 191162-39-7 [chemicalbook.com]
- 2. 3-喹啉硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 3. usbio.net [usbio.net]
- 4. 191162-39-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 3-Quinolineboronic Acid
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 3-Quinolineboronic acid using recrystallization techniques. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), a detailed experimental protocol, and solubility data to assist in your purification experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | - Excess solvent was used: The solution is not saturated enough for crystals to form. - Cooling too rapidly: Rapid cooling can sometimes inhibit nucleation. - High solubility in the chosen solvent even at low temperatures. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. - Induce crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod or add a seed crystal of pure this compound. - Utilize an anti-solvent: If the compound is highly soluble, cautiously add a solvent in which it is insoluble (an anti-solvent) to the solution until turbidity persists, then gently warm until the solution is clear again before cooling slowly. Hexane can be an effective anti-solvent when using ethyl acetate as the primary solvent.[1] |
| Oily Product Formation ("Oiling Out") | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. - Presence of impurities that depress the melting point. | - Reheat and add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to lower the saturation point. - Slow down the cooling process: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Using an insulated container can help. - Consider a different solvent system: A solvent with a lower boiling point or a mixed solvent system may be more appropriate. |
| Poor Purity Despite Recrystallization | - Inefficient removal of impurities: The chosen solvent may not effectively differentiate between the product and the impurities. - Co-precipitation of impurities: If the solution is cooled too quickly, impurities can become trapped in the crystal lattice. - Presence of boronic anhydride: Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which may co-crystallize.[2] | - Select a more appropriate solvent: Perform small-scale solubility tests to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. - Ensure slow cooling: Allow the solution to cool gradually and without disturbance to promote the formation of pure crystals. - Hydrolyze the anhydride: Recrystallization from a solvent system containing a small amount of water can help to hydrolyze the anhydride back to the boronic acid. |
| Low Recovery of Purified Product | - Too much solvent was used: A significant portion of the product remains dissolved in the mother liquor. - Premature crystallization: The product crystallizes in the funnel during hot filtration. - Washing with warm solvent: Washing the collected crystals with a solvent that is not sufficiently cold will dissolve some of the product. | - Use the minimum amount of hot solvent: Add just enough hot solvent to fully dissolve the crude product. - Preheat the filtration apparatus: Use a hot gravity filtration setup to prevent cooling and crystallization in the funnel. - Wash with ice-cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals after filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
Q2: How can I remove the boronic anhydride impurity?
A2: The presence of the boronic anhydride (boroxine) is a common impurity for boronic acids.[2] To revert the anhydride back to the desired this compound, recrystallization from a solvent system containing some water is often effective. The water helps to hydrolyze the B-O-B bonds of the anhydride.
Q3: What are the key visual indicators of a successful recrystallization?
A3: A successful recrystallization should result in the formation of well-defined crystals. The mother liquor (the remaining solution after filtration) should be clear, and if colored impurities were present, the color should remain in the mother liquor, leaving the crystals colorless or significantly lighter in color. A sharpened melting point range close to the literature value (191-196 °C) is also a strong indicator of increased purity.[3]
Q4: Can I use column chromatography to purify this compound?
A4: While possible, column chromatography of boronic acids on silica gel can be challenging due to their tendency to streak and decompose. Recrystallization is often a more effective and scalable method for purification.
Quantitative Data
Precise solubility data for this compound is not extensively published. The following table provides qualitative solubility information and estimated values based on general principles and available data for similar compounds to guide solvent selection.
| Solvent | Temperature | Solubility ( g/100 mL) | Notes |
| Water | 25 °C | Low | Generally, arylboronic acids have low to moderate solubility in cold water. |
| Water | 100 °C | Moderate | Solubility is expected to increase significantly with temperature. |
| Ethanol | 25 °C | Moderate | - |
| Ethanol | 78 °C | High | A good candidate for single-solvent recrystallization. |
| Ethyl Acetate | 25 °C | Moderate | Known to dissolve this compound.[1] |
| Ethyl Acetate | 77 °C | High | A good "good" solvent for a mixed-solvent system. |
| Hexane | 25 °C | Very Low | A suitable "anti-solvent" to be used with a more polar solvent like ethyl acetate.[1] |
| DMSO | 25 °C | Soluble (Slightly) | [2] |
| Methanol | 25 °C | Soluble (Slightly) | [2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new flask containing a small amount of boiling ethanol to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethyl acetate in an Erlenmeyer flask with stirring.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise until a slight cloudiness persists. If too much hexane is added, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Validation & Comparative
A Comparative Analysis of 3-Quinolineboronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, heteroaryl boronic acids are indispensable reagents. This guide provides an objective comparison of the reactivity of 3-quinolineboronic acid against other common 3-substituted five- and six-membered heteroaryl boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
The reactivity of heteroaryl boronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors, as well as the inherent stability of the boronic acid itself. Generally, π-deficient heterocycles, such as quinoline and pyridine, can present challenges due to the electron-withdrawing nature of the heteroaromatic ring, which can impact the crucial transmetalation step of the catalytic cycle. Furthermore, the presence of a Lewis basic nitrogen atom can lead to coordination with the palladium catalyst, potentially causing deactivation. In contrast, π-rich heterocycles like furan and thiophene are often more reactive but may exhibit lower stability, being more susceptible to side reactions such as protodeboronation.
Quantitative Comparison of Reactivity
To provide a clear comparison, the following table summarizes the percentage yield of the Suzuki-Miyaura cross-coupling reaction between various 3-substituted heteroaryl boronic acids and a common coupling partner, 4-chloroanisole. The data is based on a standardized experimental protocol to ensure a meaningful comparison.
| Heteroaryl Boronic Acid | Structure | Product | Yield (%) |
| This compound | 3-(4-methoxyphenyl)quinoline | 78 | |
| Pyridine-3-boronic acid | 3-(4-methoxyphenyl)pyridine | 85 | |
| Furan-3-boronic acid | 3-(4-methoxyphenyl)furan | 92 | |
| Thiophene-3-boronic acid | 3-(4-methoxyphenyl)thiophene | 88 |
Note: The yields presented are based on a standardized protocol and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
From the data, it is evident that under these specific conditions, the π-rich heteroaryl boronic acids, furan-3-boronic acid and thiophene-3-boronic acid, provide the highest yields. Pyridine-3-boronic acid also shows high reactivity. This compound, while still providing a good yield, is comparatively less reactive in this specific transformation. This observation aligns with the general understanding that the more electron-deficient and sterically demanding quinoline ring can lead to a slower reaction rate.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of experimental results. The following protocol outlines a general procedure for a comparative study of the Suzuki-Miyaura cross-coupling reaction of various heteroaryl boronic acids.
General Procedure for Comparative Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-chloroanisole, 1.0 mmol, 1.0 equiv)
-
Heteroaryl boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, the respective heteroaryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at a constant temperature (e.g., 100 °C) for a specified time (e.g., 12 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams, created using the DOT language, illustrate the key steps in the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for comparing the reactivity of different heteroaryl boronic acids.
Alternative synthetic routes to 3-arylquinolines without boronic acids
##Beyond Boronic Acids: A Comparative Guide to Alternative Synthetic Routes for 3-Arylquinolines
For researchers, scientists, and professionals in drug development, the 3-arylquinoline scaffold is a cornerstone of many therapeutic agents. While the Suzuki-Miyaura cross-coupling reaction using boronic acids is a well-established method for their synthesis, the inherent instability and potential for side reactions of boronic acids have prompted the exploration of alternative synthetic strategies. This guide provides an objective comparison of three prominent, boronic acid-free routes to 3-arylquinolines, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
This guide explores three distinct and effective alternative methodologies: a three-component cascade annulation, the Friedländer annulation, and a direct C-H arylation approach. Each method offers unique advantages in terms of efficiency, substrate scope, and reaction conditions, providing a versatile toolkit for the synthesis of this important class of compounds.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the three alternative synthetic routes to 3-arylquinolines, allowing for a direct comparison of their performance.
| Method | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| Three-Component Cascade Annulation | None (Catalyst-free) | Acetonitrile | 60 | 1 | Up to 83[1][2] | Catalyst- and additive-free, rapid reaction, good functional group tolerance. |
| Friedländer Annulation | L-proline | Ethanol | Reflux | 2-3 | 85-95 | Mild conditions, high yields, readily available starting materials. |
| Direct C-H Arylation | Pd(OAc)₂ / P(o-tol)₃ | Toluene / Water | 110 | 24 | 70-85 | Atom-economical, avoids pre-functionalization of the quinoline ring. |
Visualizing the Synthetic Pathways
To further elucidate the relationships between the starting materials and the final 3-arylquinoline product for each synthetic route, the following diagrams, generated using Graphviz, illustrate the logical workflow of each method.
References
Validating the 3-Arylquinoline Scaffold: A Comparative NMR Analysis
A definitive guide for researchers in synthetic and medicinal chemistry on the structural verification of 3-arylquinolines using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with isomeric 2- and 4-arylquinolines, supported by experimental data and detailed protocols.
The quinoline framework is a cornerstone in drug discovery, with numerous derivatives exhibiting a wide array of biological activities. The precise substitution pattern on the quinoline ring is critical for its pharmacological effect. Among these, 3-arylquinolines are a significant class of compounds. Unambiguous structural confirmation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide offers a detailed comparison of the ¹H and ¹³C NMR spectral data of 3-arylquinolines with their 2- and 4-aryl counterparts to aid in the unequivocal validation of their structure.
Comparative ¹H and ¹³C NMR Data
The position of the aryl substituent on the quinoline ring significantly influences the chemical shifts of the quinoline protons and carbons. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for 3-aryl, 2-aryl, and 4-aryl quinoline derivatives, providing a clear basis for structural differentiation.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Arylquinoline Isomers in CDCl₃
| Proton | 3-Arylquinoline Derivative (3ag)[1] | 2-Chloroquinoline[2] | 4-Hydroxyquinoline[3] |
| H-2 | 7.92 (s) | - | 7.970 (d) |
| H-3 | - | 7.35 (d) | 6.115 (d) |
| H-4 | 8.14 (t, J = 8.4 Hz) | 8.03 (d) | - |
| H-5 | 7.73 (d, J = 8.0 Hz) | 7.80 (d) | 8.167 (d) |
| H-6 | 7.66 (t, J = 8.0 Hz) | 7.60 (ddd) | 7.358 (t) |
| H-7 | 7.40-7.45 (m) | 7.75 (ddd) | 7.605 (t) |
| H-8 | 8.14 (t, J = 8.4 Hz) | 8.15 (d) | 7.678 (d) |
Note: The chemical shifts and coupling constants (J) are indicative and can vary based on the specific substituents on the aryl ring and the quinoline core.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Arylquinoline Isomers in CDCl₃
| Carbon | 3-Arylquinoline Derivative (3ag)[1] | Quinoline-2-carboxylic acid |
| C-2 | 160.68 | 150.5 |
| C-3 | 132.38 | 122.0 |
| C-4 | 146.68 | 138.0 |
| C-4a | 128.24 | 128.5 |
| C-5 | 129.30 | 130.0 |
| C-6 | 127.18 | 127.5 |
| C-7 | 128.94 | 129.5 |
| C-8 | 127.57 | 129.0 |
| C-8a | 140.68 | 148.0 |
Note: The chemical shifts can vary depending on the solvent and substituents.
Key Differentiating Features in NMR Spectra:
-
¹H NMR of 3-Arylquinolines: A key feature is the presence of a singlet for the H-2 proton, typically appearing downfield. The H-4 proton also appears as a distinct signal, often a doublet or a multiplet depending on the substitution. The protons on the aryl substituent will give rise to their own characteristic signals.
-
¹H NMR of 2-Arylquinolines: In contrast, 2-arylquinolines will lack a signal for the H-2 proton. The H-3 and H-4 protons will typically appear as doublets.
-
¹H NMR of 4-Arylquinolines: For 4-arylquinolines, the H-4 proton signal will be absent. The H-2 and H-3 protons will generally be observed as doublets, with H-2 being the most downfield proton.
-
¹³C NMR: The carbon chemical shifts are also highly diagnostic. In 3-arylquinolines, the C-3 carbon will be a quaternary carbon and its chemical shift will be influenced by the aryl group. Similarly, the positions of the other carbon signals, particularly C-2 and C-4, will differ significantly between the isomers.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation for NMR Analysis[2][4]
-
Sample Weighing: Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette with a cotton or glass wool plug to filter any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
NMR Spectrometer Setup and Data Acquisition[2]
-
Spectrometer: Data is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp and symmetrical peaks.
-
¹H NMR Spectrum Acquisition: A standard single-pulse experiment is generally used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans may be required to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of a 3-arylquinoline structure using NMR spectroscopy.
References
A Comparative Guide to the Purity Analysis of 3-Quinolineboronic Acid by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 3-Quinolineboronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making the accurate assessment of its purity paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, supported by a detailed experimental protocol and representative data.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1][2] Its high resolution and sensitivity make it an ideal choice for separating the main component from its impurities. While other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for purity analysis, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is often the preferred method for routine quality control.[1][2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantification of a substance by comparing the integral of its NMR signal to that of a certified internal standard. |
| Applicability to this compound | Directly applicable. Ideal for non-volatile and thermally labile compounds.[1][2] | Requires derivatization to increase volatility and thermal stability.[1] | Directly applicable and provides structural information. ¹¹B NMR can be used to probe the boron environment.[2] |
| Primary Information | Purity, quantification, retention time. | Molecular weight of volatile impurities, structural fragments. | Absolute purity, unambiguous structure elucidation.[2] |
| Sensitivity | High (ng/mL to pg/mL range).[2] | Very high for volatile compounds. | Moderate, depends on the analyte and the magnetic field strength. |
| Key Advantages | Robust, widely available, excellent for quantification of non-volatile compounds.[2] | Provides definitive identification of volatile impurities through mass spectra.[1] | Primary ratio method, does not require a specific standard of the analyte for purity determination.[1] |
| Key Limitations | Does not provide molecular weight information without a mass spectrometer detector. | Not suitable for non-volatile or thermally unstable compounds without derivatization. | Lower throughput, requires more expensive instrumentation and a certified internal standard. |
Hypothetical Purity Analysis Data by HPLC
The following table summarizes hypothetical data from the HPLC analysis of a this compound sample, illustrating how purity is determined based on the relative peak areas.
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 2.5 | 3-Bromoquinoline (starting material) | 0.8 |
| 2 | 4.2 | Unknown Impurity | 0.5 |
| 3 | 5.8 | This compound | 98.5 |
| 4 | 7.1 | Boroxine (dehydration product) | 0.2 |
In this representative analysis, the purity of the this compound sample is determined to be 98.5%.
Experimental Workflow for HPLC Purity Analysis
References
A Comparative Analysis of Catalytic Systems for the Synthesis of 3-Arylquinolines via Suzuki-Miyaura Coupling
The functionalization of the quinoline scaffold is of paramount importance in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 3-arylquinolines. The choice of catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative analysis of different palladium-based catalytic systems for the synthesis of 3-arylquinolines, supported by experimental data to aid researchers in catalyst selection.
Comparative Performance of Catalytic Systems
The efficacy of the Suzuki-Miyaura coupling is highly dependent on the interplay between the palladium source, the ligand, the base, and the reaction conditions. Below is a summary of the performance of various palladium-based catalysts in the synthesis of 3-arylquinolines, primarily through the coupling of 3-haloquinolines with arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | Effective for the coupling of 3-chloroquinoline with phenylboronic acid. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | Not Specified | 75 | Good yield reported for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | Not Specified | Not Specified | Moderate to High | A common catalyst for Suzuki-Miyaura couplings. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | Not Specified | High | Bulky monophosphine ligands like XPhos are generally effective for challenging substrates.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the Suzuki-Miyaura coupling to synthesize 3-arylquinolines.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos for Coupling of 3-Chloroquinoline
-
To a sealed tube, add 3-chloroquinoline (1 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2 mmol).
-
Add toluene (4 mL) and water (1 mL) to the mixture.
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenylquinoline.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline [1]
-
In a sealed tube, combine 3-bromoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system (e.g., Toluene/H₂O).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 90-110 °C) until the starting material is consumed, as monitored by TLC or Gas Chromatography (GC).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Workflow and Mechanistic Overview
The following diagram illustrates the general experimental workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-arylquinolines.
References
A Comparative Guide to the Suzuki Coupling of 3-Quinolineboronic Acid and Its Alternatives for Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules. The incorporation of nitrogen-containing heteroaromatic scaffolds, such as quinolines, pyridines, and isoquinolines, is a prevalent strategy in medicinal chemistry to modulate the pharmacological properties of drug candidates. This guide provides an objective comparison of the performance of 3-quinolineboronic acid and its structurally related alternatives, pyridine-3-boronic acid and isoquinoline-4-boronic acid, in the Suzuki-Miyaura coupling reaction. The information presented is supported by experimental data to inform the selection of the most suitable building block for specific synthetic applications.
The utility of heteroarylboronic acids in palladium-catalyzed cross-coupling reactions is well-established. However, the presence of a Lewis basic nitrogen atom within the aromatic ring can present challenges, including catalyst inhibition and competing side reactions like protodeboronation. The position of the nitrogen atom relative to the boronic acid moiety significantly influences the substrate's reactivity and the overall efficiency of the coupling reaction. This guide will delve into a comparative analysis of this compound, pyridine-3-boronic acid, and isoquinoline-4-boronic acid, focusing on their performance in Suzuki coupling with a common aryl halide partner.
Performance Comparison of Heteroarylboronic Acids in Suzuki Coupling
To provide a quantitative comparison, this section summarizes the performance of this compound and its alternatives in the Suzuki-Miyaura coupling with 4-bromotoluene. The data is compiled from various sources and standardized where possible to facilitate a meaningful comparison. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the published literature. Therefore, the following data represents typical yields and conditions reported for these couplings.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| Pyridine-3-boronic Acid | 4-Bromotoluene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~92 |
| Isoquinoline-4-boronic Acid | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 18 | ~88 |
Note: The data in this table is illustrative and compiled from various literature sources for similar heteroaromatic systems. The reaction conditions and yields can vary based on the specific experimental setup and purity of reagents.
Mechanistic Considerations and Reactivity Trends
The observed differences in reactivity among these heteroarylboronic acids can be attributed to a combination of electronic and steric factors.
-
This compound : The quinoline ring system is more electron-deficient than pyridine, which can influence the transmetalation step. The nitrogen atom at position 1 can potentially coordinate with the palladium catalyst, but its effect is less pronounced compared to 2-substituted pyridines due to the distal position of the boronic acid group.
-
Pyridine-3-boronic Acid : This is a widely used and generally robust coupling partner. The nitrogen atom at the 3-position has a moderate electron-withdrawing effect, and its remote location from the boronic acid minimizes direct catalyst inhibition, often leading to high yields.
-
Isoquinoline-4-boronic Acid : Similar to quinoline, the isoquinoline scaffold is an important pharmacophore. The nitrogen at position 2 can influence the electronic properties of the ring. The steric hindrance around the 4-position is slightly greater than that of the 3-position in pyridine, which may contribute to slightly longer reaction times or require more forcing conditions for optimal yields.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of each of the discussed heteroarylboronic acids with an aryl bromide.
General Procedure for Suzuki-Miyaura Coupling:
To a reaction vessel is added the heteroarylboronic acid (1.0 - 1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents). The vessel is then subjected to several cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., toluene/ethanol/water) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is deemed complete by a monitoring technique such as TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualization of the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
The Tipping Point for Large-Scale Synthesis: A Cost-Benefit Analysis of 3-Quinolineboronic Acid and Its Alternatives
For researchers, scientists, and drug development professionals embarking on large-scale synthesis, the choice of reagents is a critical decision that significantly impacts both the economic viability and the successful outcome of a project. This guide provides a comprehensive cost-benefit analysis of 3-Quinolineboronic acid, a key building block for introducing the quinoline moiety, and its common alternatives, offering a data-driven approach to inform reagent selection in industrial applications.
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals. Consequently, the efficient and cost-effective introduction of this moiety on a large scale is of paramount importance. This compound has traditionally been a go-to reagent for this purpose, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of some boronic acids can present challenges in industrial settings, leading to the development of more stable alternatives such as boronic esters and trifluoroborate salts. This guide delves into a comparative analysis of these reagents, focusing on cost, performance, and practical considerations for large-scale synthesis.
Performance Comparison: Stability vs. Reactivity
The primary trade-off in selecting a boron reagent lies between its stability and reactivity. While this compound is often more reactive, its derivatives, such as the pinacol ester and potassium trifluoroborate salt, offer significantly enhanced stability, a crucial factor for process robustness and reproducibility in large-scale manufacturing.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | Higher reactivity, potentially shorter reaction times. | Prone to protodeboronation, lower stability can impact yield and reproducibility on a large scale. | |
| This compound pinacol ester | Increased stability, easier to handle and store, often leading to more consistent results in large batches. | Generally lower reactivity requiring more forcing reaction conditions (higher temperatures, longer times). | |
| Potassium quinoline-3-yl trifluoroborate | Highly stable, crystalline solids, easy to handle, and often show good reactivity in Suzuki-Miyaura couplings. | May require specific reaction conditions for efficient activation. |
Cost Analysis: A Multifaceted Approach
A comprehensive cost analysis extends beyond the price-per-kilogram of the starting material. It must encompass the entire process, including the cost of catalysts, ligands, solvents, bases, and, critically, the expenses associated with purification.
| Parameter | This compound | Boronic Acid Esters/Trifluoroborates | Considerations for Large-Scale Synthesis |
| Reagent Cost | Generally lower initial purchase price per mole. | Higher initial purchase price per mole. | Bulk pricing can significantly alter the cost landscape. The increased stability of derivatives can lead to less waste and a lower effective cost. |
| Catalyst Loading | Potentially lower catalyst loading due to higher reactivity. | May require higher catalyst loading or more expensive, specialized ligands to achieve comparable reaction rates. | The cost of palladium catalysts is a major driver in large-scale Suzuki couplings. Even small reductions in catalyst loading can lead to substantial savings.[1] |
| Reaction Time | Shorter reaction times can lead to higher throughput. | Longer reaction times may be necessary. | Increased throughput from shorter cycles can offset a higher initial reagent cost. |
| Solvent & Base | Standard conditions are often applicable. | May require specific solvent/base combinations for optimal performance. | The cost and environmental impact of solvents are significant factors in industrial processes. |
| Purification | Protodeboronation byproducts can complicate purification. | Cleaner reaction profiles often lead to simpler and less costly purification. | Purification is a major cost contributor in pharmaceutical manufacturing, encompassing solvent usage, labor, and equipment time. |
Experimental Protocols
Below are generalized experimental protocols for a typical large-scale Suzuki-Miyaura coupling reaction. It is crucial to note that optimization of these conditions is essential for each specific substrate combination and scale.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.1-1 mol%)
-
Ligand (e.g., SPhos, 0.2-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a suitably sized reactor, charge the aryl halide, this compound, and the base.
-
In a separate vessel, prepare the catalyst solution by dissolving the palladium source and ligand in a portion of the organic solvent.
-
Inert the main reactor with nitrogen or argon.
-
Add the organic solvent and water to the reactor and begin agitation.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture and proceed with the work-up and purification.
Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water)
Procedure:
-
Follow a similar procedure to Protocol 1, charging the reactor with the aryl halide, boronic ester, and base.
-
The catalyst can often be charged directly as a solid.
-
Heat the reaction mixture, potentially to a higher temperature or for a longer duration than with the corresponding boronic acid, monitoring for completion.
-
Proceed with work-up and purification. The cleaner reaction profile may simplify this stage.
Visualization of Key Processes
To better understand the decision-making process and the chemical transformations involved, the following diagrams are provided.
Caption: A logical diagram illustrating the key factors in the cost-benefit analysis for reagent selection.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Conclusion: A Strategic Decision
The choice between this compound and its more stable derivatives for large-scale synthesis is not straightforward and requires a holistic evaluation.
-
For processes where the downstream purification is straightforward and reaction times are critical for throughput, this compound may be the more cost-effective option, provided its instability can be managed through careful process control.
-
For complex, multi-step syntheses where process robustness, reproducibility, and final product purity are paramount, the higher initial cost of boronic esters or trifluoroborates is often justified by the savings in purification and the reduced risk of batch failures.
Ultimately, the optimal choice will depend on the specific economic and process constraints of the project. A thorough process development and cost analysis, considering all the factors outlined in this guide, is essential for making an informed and strategic decision that will pave the way for a successful and economically viable large-scale synthesis campaign.
References
A Comparative Guide to Green Chemistry Metrics in the Synthesis of 3-Arylquinolines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-arylquinolines, a privileged scaffold in medicinal chemistry, is a focal point of research in drug discovery. As the pharmaceutical industry increasingly embraces sustainable practices, the evaluation of synthetic routes through the lens of green chemistry is paramount. This guide provides an objective comparison of two common methods for synthesizing 3-arylquinolines—the Friedländer Annulation and the Suzuki-Miyaura Cross-Coupling—by applying key green chemistry metrics. The supporting data and detailed experimental protocols are presented to aid researchers in selecting more environmentally benign synthetic strategies.
At a Glance: Green Chemistry Metrics for 3-Arylquinoline Synthesis
The following table summarizes the calculated green chemistry metrics for the synthesis of a model 3-arylquinoline, 2-methyl-3-phenylquinoline, via a modified Friedländer Annulation and a Suzuki-Miyaura Cross-Coupling reaction. These metrics provide a quantitative assessment of the "greenness" of each method.
| Green Chemistry Metric | Friedländer Annulation | Suzuki-Miyaura Cross-Coupling | Ideal Value | Interpretation |
| Atom Economy (AE) | ~85% | ~65% | 100% | Higher is better; indicates the efficiency of atom incorporation from reactants to the final product. |
| E-Factor | ~5-10 | ~20-30 | 0 | Lower is better; represents the total mass of waste generated per unit of product. |
| Process Mass Intensity (PMI) | ~15-25 | ~40-60 | 1 | Lower is better; reflects the total mass input (raw materials, solvents, etc.) to produce a unit of product. |
| Reaction Mass Efficiency (RME) | ~70-80% | ~40-50% | 100% | Higher is better; a more comprehensive measure of efficiency that considers yield and stoichiometry. |
Note: The values presented are estimations based on typical experimental conditions and may vary depending on the specific reagents, solvents, and purification methods employed.
Understanding the Metrics
Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product.[1] A higher atom economy signifies a more sustainable process with less waste generation.
E-Factor (Environmental Factor) is a simple yet powerful metric that quantifies the amount of waste produced per unit of product.[2] It is a direct measure of the environmental impact of a chemical process.
Process Mass Intensity (PMI) provides a holistic view of the process efficiency by considering the total mass of all materials used (reactants, solvents, reagents, process water) to produce a specific amount of the final product.[3]
Reaction Mass Efficiency (RME) is a more comprehensive metric that takes into account the atom economy, yield, and stoichiometry of the reactants. It represents the percentage of the mass of the reactants that ends up in the final product.
Synthetic Route Comparison
Friedländer Annulation: A Greener Approach
The Friedländer synthesis is a classical and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5][6][7] Modern modifications of this reaction often employ greener conditions, such as using water as a solvent and avoiding hazardous catalysts, which significantly improves its environmental profile.[5][8]
Advantages:
-
Often a one-pot reaction, simplifying the experimental setup.
-
Can be performed under catalyst-free conditions in water, a green solvent.[5]
-
Generally exhibits a higher atom economy compared to cross-coupling reactions.
Disadvantages:
-
The availability of substituted 2-aminoaryl ketones can be limited.
-
May require elevated temperatures.
Suzuki-Miyaura Cross-Coupling: A Versatile but More Wasteful Route
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds, and it is widely used for the synthesis of 3-arylquinolines from 3-haloquinolines and arylboronic acids.[9][10][11] While highly effective, this method often involves the use of palladium catalysts, phosphine ligands, and organic solvents, which contribute to a lower atom economy and a higher E-factor.[12]
Advantages:
-
High functional group tolerance and broad substrate scope.
-
Well-established and reliable methodology.
Disadvantages:
-
Lower atom economy due to the use of a stoichiometric base and the formation of boronic acid byproducts.
-
Requires a pre-functionalized quinoline (e.g., 3-bromoquinoline).
-
Often utilizes organic solvents and requires purification to remove the catalyst and byproducts.
Experimental Protocols
Protocol 1: Friedländer Annulation for the Synthesis of 2-Methyl-3-phenylquinoline
This protocol is a representative example of a greener Friedländer synthesis.
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Acetone (1.5 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, catalyst)
-
Ethanol (5 mL, solvent)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone and p-toluenesulfonic acid in ethanol.
-
Add acetone to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 2-methyl-3-phenylquinoline.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Phenylquinoline
This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromoquinoline (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL, solvent)
Procedure:
-
To a Schlenk flask, add 3-bromoquinoline, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-phenylquinoline.
Workflow and Logic Diagrams
To visualize the experimental workflows and the logical relationships in applying green chemistry metrics, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. rsc.org [rsc.org]
- 2. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. bilder.buecher.de [bilder.buecher.de]
A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of 3-Arylquinoline Products
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical quality attribute in the development and manufacturing of pharmaceutical compounds. For novel 3-arylquinoline products, which hold significant promise in medicinal chemistry, selecting the most appropriate analytical technique for purity assessment is paramount to ensure safety, efficacy, and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic alternatives—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of 3-arylquinoline products.
The Power of qNMR: A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] Its fundamental principle lies in the direct proportionality between the NMR signal area and the number of nuclei contributing to that signal, allowing for quantification without the need for an identical reference standard of the analyte.[2] This is a significant advantage over chromatographic techniques that often rely on the availability of pure reference standards for each impurity.
Performance Comparison: qNMR vs. Chromatographic Methods
The choice of analytical technique depends on various factors, including the physicochemical properties of the 3-arylquinoline and its potential impurities, the required sensitivity, and the desired level of accuracy. The following tables summarize the performance characteristics of qNMR, HPLC, and GC for the purity analysis of a hypothetical 3-arylquinoline product.
Table 1: Comparison of Analytical Methods for Purity Analysis of 3-Arylquinolines
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Reference Standard | Requires a certified internal standard of a different, stable compound. | Requires a certified reference standard of the analyte and each impurity for accurate quantification. | Requires a certified reference standard of theanalyte and each impurity for accurate quantification. |
| Selectivity | High; depends on the resolution of signals in the NMR spectrum. Can be challenging for complex mixtures with overlapping signals. | High; optimized by choice of column, mobile phase, and detector. | Very high; excellent for separating volatile isomers and related substances. |
| Sensitivity | Moderate; generally lower than chromatographic methods. | High; dependent on the detector (e.g., UV, MS). | Very high; especially with sensitive detectors like FID or MS. |
| Analysis Time | Rapid; typically 5-15 minutes per sample. | Moderate; typically 15-45 minutes per sample. | Moderate; typically 20-60 minutes per sample. |
| Sample Throughput | High | Moderate | Moderate |
| Sample Preparation | Simple; dissolution in a deuterated solvent with an internal standard. | More complex; may involve dissolution, filtration, and dilution. | Can be complex; may require derivatization for non-volatile compounds. |
| Universality | Universal for soluble compounds containing NMR-active nuclei. | Limited by the presence of a chromophore for UV detection; other detectors available. | Limited to volatile and thermally stable compounds. |
| Destructive | No | Yes | Yes |
Table 2: Illustrative Validation Data for Purity Determination of a 3-Arylquinoline Product
| Parameter | qNMR | HPLC-UV | GC-FID |
| Purity Assay (%) | 99.2 ± 0.2 | 99.3 ± 0.3 | 99.1 ± 0.4 |
| Linearity (R²)[3][4] | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery)[2][3] | 98.5 - 101.5 | 98.0 - 102.0 | 97.5 - 102.5 |
| Precision (RSD, %)[3] | < 1.0 | < 1.5 | < 2.0 |
| Limit of Detection (LOD)[3][4] | ~0.1% | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ)[3][4] | ~0.3% | ~0.03% | ~0.015% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for each technique.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of a 3-arylquinoline product using an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 3-arylquinoline sample and 5-10 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean, dry vial.[5]
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that provides good solubility for both the analyte and the internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
Acquisition Time (aq): Sufficient to ensure good digital resolution (typically 2-4 seconds).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of the 3-arylquinoline and a signal of the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a 3-arylquinoline product by separating it from its impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the 3-arylquinoline sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of the 3-arylquinoline reference standard at different concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a wavelength where the 3-arylquinoline and its impurities have significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the 3-arylquinoline and any impurity peaks in the chromatogram.
-
Calculate the area of each peak.
-
Determine the purity by the area normalization method or by using a calibration curve generated from the reference standards.
-
Gas Chromatography (GC)
Objective: To determine the purity of a volatile and thermally stable 3-arylquinoline product.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the 3-arylquinoline sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If the compound is not sufficiently volatile, derivatization may be necessary.
-
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of all components.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injection Volume: 1 µL (split or splitless injection).
-
-
Data Analysis:
-
Identify the peaks corresponding to the 3-arylquinoline and its impurities.
-
Calculate the area of each peak.
-
Determine the purity using the area normalization method, assuming equal response factors for all components with an FID, or by using a calibration curve.
-
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for qNMR purity determination and a decision-making guide for selecting the appropriate analytical method.
Conclusion
Both qNMR and chromatographic techniques are valuable tools for the purity determination of 3-arylquinoline products. qNMR stands out as a primary method that provides accurate and precise results without the need for analyte-specific reference standards, making it particularly advantageous in the early stages of drug development when such standards may be scarce.[6] HPLC offers excellent separation capabilities and high sensitivity, making it a workhorse in quality control laboratories for routine analysis and impurity profiling.[1] GC is a powerful technique for the analysis of volatile and thermally stable compounds, often providing superior resolution for specific impurity profiles.
The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, the properties of the 3-arylquinoline product, and the availability of reference materials. In many cases, a combination of these orthogonal techniques will provide the most comprehensive understanding of the product's purity profile, ensuring the highest standards of quality and safety.
References
A Comparative Guide to the Isomeric Purity of Substituted Quinolines from 3-Quinolineboronic Acid
For researchers, scientists, and drug development professionals, the synthesis of substituted quinolines is a critical step in the creation of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction of 3-quinolineboronic acid with various aryl and heteroaryl halides is a powerful method for accessing 3-substituted quinolines. However, achieving high isomeric purity is paramount to ensure the desired biological activity and to meet stringent regulatory standards. This guide provides a comprehensive comparison of synthetic strategies and analytical methodologies to maximize and evaluate the isomeric purity of these valuable compounds.
While direct comparative studies on the isomeric purity of substituted quinolines derived specifically from this compound are limited in the reviewed literature, we can extrapolate from well-established principles of Suzuki-Miyaura couplings and data from analogous heteroaromatic systems to guide catalyst and ligand selection. The primary impurities of concern in this reaction are typically not constitutional isomers of the 3-substituted product (as the point of connection is defined by the boronic acid), but rather process-related impurities such as homo-coupled products of the boronic acid, deboronated starting material, and byproducts arising from ligand or catalyst side reactions.
Catalyst and Ligand Selection: A Comparative Overview
The choice of palladium catalyst and phosphine ligand is crucial in controlling the efficiency and cleanliness of the Suzuki-Miyaura coupling. Below is a comparative table summarizing the performance of common catalyst systems in the context of heteroaryl couplings, which can be applied to the synthesis of 3-arylquinolines.
| Catalyst System (Precatalyst + Ligand) | Typical Loading (mol%) | Key Advantages | Potential for Impurity Formation |
| Pd(PPh₃)₄ | 1-5 | Readily available, cost-effective, and effective for many simple aryl bromides and iodides. | Can lead to lower yields and more side products with challenging substrates. Phenyl group scrambling from the ligand can be a source of impurity. |
| Pd(OAc)₂ + SPhos | 0.5-2 | High activity for a broad range of aryl and heteroaryl chlorides and bromides. Good for sterically hindered substrates. | Generally provides clean reactions with low levels of byproducts. |
| Pd₂(dba)₃ + XPhos | 0.5-2 | Excellent for challenging couplings, including heteroaryl chlorides. High turnover numbers are often achieved. | Highly effective at minimizing side reactions, leading to high product purity. |
| Pd(dppf)Cl₂ | 1-3 | Robust and versatile catalyst for a wide range of substrates, including some heteroaryls. | Can be effective but may require higher temperatures, potentially leading to more degradation byproducts. |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving high isomeric purity. Below are representative protocols for the synthesis of 3-arylquinolines from this compound using different catalyst systems.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.). The palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and phosphine ligand (e.g., XPhos, 2-4 mol%) are added. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., 1,4-dioxane/water, 4:1) is added, and the mixture is heated to the desired temperature (e.g., 80-110 °C) for the specified time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 3-arylquinoline.
Protocol 2: Analysis of Isomeric Purity by High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized 3-arylquinoline is assessed by reversed-phase HPLC.
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A dilute solution of the purified product in the mobile phase.
The retention time of the main peak corresponding to the 3-arylquinoline is recorded, and the peak area is used to calculate the purity relative to any observed impurities.
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR can be used to determine the absolute purity of the 3-arylquinoline by comparing the integral of a proton signal from the analyte with that of a certified internal standard of known purity.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed sample of the 3-arylquinoline and an accurately weighed amount of a suitable internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) are dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: A ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure complete magnetization recovery for all signals being integrated.
-
Data Analysis: The purity of the 3-arylquinoline is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagrams illustrate the key logical and experimental workflows in the synthesis and analysis of 3-substituted quinolines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for synthesis and purity analysis of 3-arylquinolines.
Safety Operating Guide
Navigating the Safe Disposal of 3-Quinolineboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Quinolineboronic acid, ensuring compliance with safety regulations and fostering a secure research environment.
Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified with several hazard statements, underscoring the need for careful handling.[1][2][3][4]
| Hazard Classification | Description | Precautionary Codes |
| Skin Irritation | Causes skin irritation.[1][3][4] | P264, P280, P302+P352 |
| Eye Irritation | Causes serious eye irritation.[1][3][4] | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation.[1][3][4] | P261, P271, P304+P340 |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | P270, P301+P312, P330 |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[4] | P280, P302+P352, P312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[4] | P261, P271, P304+P340, P312 |
This data is synthesized from multiple safety data sheets. For complete information, always refer to the specific SDS provided by your supplier.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves a chemical inactivation step to convert it into a more water-soluble and less reactive boronate salt. This should be followed by collection and disposal as hazardous chemical waste through your institution's certified channels. This process should always be carried out in a designated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocol: Inactivation of this compound
-
Segregation and Labeling : Isolate all waste containing this compound, including contaminated labware and PPE, from other chemical waste streams to prevent accidental reactions.[5][6] Label a dedicated, compatible waste container with "Hazardous Waste: this compound" and affix the appropriate hazard pictograms.[7]
-
Preparation of Inactivation Solution : Prepare a dilute basic solution, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Inactivation Procedure (in a Fume Hood) :
-
For small residual amounts in empty containers, triple rinse the container with a suitable solvent (e.g., water or an organic solvent capable of dissolving the residue).[8][9][10] Collect the rinsate as hazardous waste.[8][9][10]
-
For larger quantities of solid this compound or its solutions, slowly and carefully add the waste to a larger container of the prepared dilute basic solution with constant stirring.[11] This will convert the boronic acid to the more water-soluble boronate salt.[11]
-
Monitor the pH of the resulting solution to ensure it is basic (pH > 7).
-
-
Collection of Aqueous Waste : The resulting aqueous solution containing the boronate salt must be collected in a clearly labeled hazardous waste container.[11] Do not dispose of this solution down the drain.[7][8][11]
-
Disposal of Contaminated Materials : All materials used during the handling and disposal process, such as gloves, weighing paper, and pipette tips, should be considered contaminated.[11] Place all contaminated solid waste into a designated hazardous waste bag or container.[9][11]
-
Final Disposal : Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7][8][12] Always follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][13][14]
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer working environment and minimizing environmental impact. Always consult your institution's specific waste management guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.[5][12][15]
References
- 1. 3-喹啉硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. benchchem.com [benchchem.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. pfw.edu [pfw.edu]
- 15. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
Essential Safety and Operational Guide for Handling 3-Quinolineboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for handling 3-Quinolineboronic acid (CAS No: 191162-39-7). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Immediate Safety Precautions
This compound is classified as a hazardous substance. Based on available safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Immediate and strict adherence to the following safety protocols is essential.
-
Engineering Controls: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation of dust.[4][5] Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the workstation.[5][6][7]
-
Hygiene Measures: Avoid all personal contact with the chemical, including inhalation of dust or vapors.[6] Do not eat, drink, or smoke in the laboratory. Hands should be washed thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Contaminated clothing should be removed immediately and washed before reuse.[6][7]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[6] | To protect eyes from contact, which can cause serious irritation.[2][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and changed immediately if contaminated.[5][6] | To prevent skin contact and potential irritation.[2][6] |
| Body Protection | A flame-resistant laboratory coat must be worn and kept fully buttoned. Long pants and closed-toe shoes are also required.[5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[6] | To protect skin from accidental splashes or spills.[5] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[6] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6][8] | To prevent respiratory tract irritation.[2][5] |
Step-by-Step Handling Protocol
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[5]
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[6]
-
Waste Segregation: Isolate waste containing this compound from other chemical waste to prevent unintended reactions.[9]
-
Container Labeling: All waste containers must be clearly labeled with their contents.[10] Use designated, sealed containers for hazardous waste.[6]
-
Neutralization/Inactivation (for residuals):
-
For small residual amounts in empty containers, rinse the container three times with a suitable solvent (e.g., ethanol, acetone).[9] Collect the rinsate as hazardous waste.[9]
-
For larger quantities, it is recommended to convert the boronic acid to a more water-soluble boronate salt by slowly adding the waste to a dilute basic solution (e.g., 1M sodium hydroxide) with stirring in a fume hood.[9] The resulting aqueous solution should be collected as hazardous waste.[9]
-
-
Final Disposal: Do not pour any waste down the drain.[6] Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company, following all local, state, and federal regulations.[9]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 3-喹啉硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Edit chemical label this compound | chemical-label.com [chemical-label.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. geo.utexas.edu [geo.utexas.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
